molecular formula C18H13NS B1347068 10-Phenyl-10h-phenothiazine CAS No. 7152-42-3

10-Phenyl-10h-phenothiazine

Cat. No.: B1347068
CAS No.: 7152-42-3
M. Wt: 275.4 g/mol
InChI Key: WSEFYHOJDVVORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Phenyl-10h-phenothiazine is a useful research compound. Its molecular formula is C18H13NS and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-phenylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEFYHOJDVVORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221760
Record name Phenothiazine, 10-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-42-3
Record name 10-Phenylphenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7152-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Phenylphenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenothiazine, 10-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENYLPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BII1EYP5EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Emergence and Ascendancy of 10-Phenyl-10H-phenothiazine: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 10-Phenyl-10H-phenothiazine, a molecule that has transitioned from a derivative of historical significance to a cornerstone in modern materials science and catalysis. We will traverse its discovery, rooted in the rich history of phenothiazine chemistry, and detail the evolution of its synthesis, from classical Ullmann condensations to the highly efficient Buchwald-Hartwig aminations. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its structural, photophysical, and electrochemical properties, underpinned by detailed experimental protocols and comparative data. Furthermore, we will elucidate the mechanisms that render this compound a powerhouse in applications ranging from organic electronics to photoredox catalysis, providing a forward-looking perspective on its future potential.

A Legacy Reimagined: From Aniline Dyes to a Privileged Scaffold

The story of this compound is intrinsically linked to its parent scaffold, phenothiazine. The journey began in the late 19th century within the burgeoning German dye industry. In 1883, August Bernthsen first synthesized the phenothiazine nucleus, a tricyclic heterocyclic compound.[1] For decades, phenothiazine and its derivatives were primarily of interest for their properties as dyes and later as antiseptics and insecticides.[2]

The mid-20th century marked a paradigm shift. The introduction of a phenyl group at the nitrogen atom (N-10) of the phenothiazine core gave rise to this compound, a modification that profoundly alters the electronic and photophysical characteristics of the scaffold.[1] This N-aryl substitution enhances the electron-donating nature of the molecule and, crucially, maintains the non-planar, butterfly-like conformation of the phenothiazine core. This structural feature is advantageous in preventing undesirable molecular aggregation, a critical aspect in the design of organic electronic materials.[1] Initially explored for potential pharmaceutical applications, the unique properties of this compound have propelled it to the forefront of research in photocatalysis and advanced optoelectronic devices.[1] Phenothiazine derivatives are now recognized as "privileged structures" in medicinal chemistry, capable of interacting with multiple biological targets to exert a wide range of pharmacological activities, including anticancer, antifungal, and antioxidant effects.[3][4][5]

The Synthetic Toolkit: Crafting the this compound Core

The synthesis of this compound has evolved significantly, with modern methods offering high yields and broad functional group tolerance. The two primary and most effective strategies involve transition-metal-catalyzed cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

The Classical Approach: Ullmann Condensation

The Ullmann condensation is a foundational method for the N-arylation of phenothiazine. This copper-catalyzed reaction typically involves the coupling of phenothiazine with an aryl halide, such as bromobenzene or iodobenzene, at elevated temperatures.[6]

G phenothiazine Phenothiazine reaction + phenothiazine->reaction bromobenzene Bromobenzene bromobenzene->reaction base Base (e.g., K₂CO₃) base->reaction catalyst Cu Catalyst catalyst->reaction product This compound reaction->product Heat

Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenothiazine (1.0 equiv), bromobenzene (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to phenothiazine.

  • Reaction Execution: Heat the reaction mixture to 150-160 °C and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient).

The Modern Powerhouse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its milder reaction conditions, higher yields, and broader substrate scope compared to the Ullmann condensation.[7][8] This palladium-catalyzed cross-coupling reaction offers a more efficient and versatile route to this compound and its derivatives.[9][10]

G phenothiazine Phenothiazine reaction + phenothiazine->reaction iodobenzene Iodobenzene iodobenzene->reaction base Base (e.g., NaOtBu) base->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., XPhos) ligand->reaction product This compound reaction->product Toluene, Heat

Buchwald-Hartwig Amination for this compound Synthesis.

Experimental Protocol: Buchwald-Hartwig Amination [9]

  • Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with phenothiazine (1.0 equiv), iodobenzene (1.1 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand such as XPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a concentration of 0.2 M with respect to phenothiazine.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to afford 10-phenylphenothiazine as a white solid.[9]

Parameter Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper-based (e.g., CuI)Palladium-based (e.g., Pd₂(dba)₃)
Ligand Often not requiredPhosphine-based (e.g., XPhos)
Base Weaker inorganic (e.g., K₂CO₃)Stronger organic (e.g., NaOtBu)
Temperature High (150-210 °C)Moderate (80-120 °C)
Yields Moderate to goodGood to excellent
Substrate Scope More limitedBroad

Physicochemical Properties: A Spectroscopic and Electrochemical Profile

The unique properties of this compound arise from its distinct electronic structure and conformation.

Structural and Spectroscopic Characterization

The central thiazine ring of the phenothiazine core adopts a non-planar, folded "butterfly" conformation.[1] This is a key structural feature that inhibits intermolecular π-π stacking.

Technique Observed Characteristics Reference
¹H NMR (300 MHz, acetone-d6)δ 7.70 (t, J = 7.5 Hz, 2H), 7.57 (t, J = 7.2 Hz, 1H), 7.44 (d, J = 7.8 Hz, 2H), 7.06 (d, J = 7.5 Hz, 2H), 6.92 (t, J = 7.2 Hz, 2H), 6.89 (t, J = 7.2 Hz, 2H), 6.23 (d, J = 8.1 Hz, 2H)[9]
¹³C NMR (100 MHz, acetone-d6)δ 144.98, 141.82, 131.64, 131.37, 129.07, 127.31, 123.37, 120.90, 116.96[9]
UV-Vis Absorption (in hexane)λmax at 314 nm[11]
High-Resolution Mass Spec (ESI-HRMS) m/z calculated for C₁₈H₁₄NS ([M+H]⁺): 276.0841, found: 276.0842[9]
Electrochemical and Photophysical Properties

This compound is an excellent electron donor, a property that is central to its applications. Upon one-electron oxidation, it forms a stable radical cation (PTZ⁺•) that is intensely colored.[11]

Property Value Reference
First Oxidation Potential (E½) +0.77 V vs SCE[12]
Excited State Reduction Potential (E*red) -2.6 V vs SCE[12]
Fluorescence Quantum Yield (Φf) 0.01-0.02[13]
Fluorescence Lifetime (τf) ~2.0 ns[13]

Applications at the Forefront of Technology

The unique electronic properties and structural features of this compound have led to its widespread application in several high-technology fields.

Organic Electronics: A Superior Hole-Transporting Material

In the realm of organic electronics, this compound and its derivatives are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[14][15]

Mechanism of Action in Perovskite Solar Cells:

  • Hole Extraction: When the perovskite layer absorbs light and generates excitons (electron-hole pairs), the HOMO (Highest Occupied Molecular Orbital) energy level of the phenothiazine-based HTM is well-aligned with the valence band of the perovskite, facilitating efficient extraction of holes from the perovskite layer.[16][17][18]

  • Hole Transport: The extracted holes are then transported through the HTM layer to the anode. The butterfly-like structure of the phenothiazine core helps to prevent aggregation, which can impede charge transport.[16]

  • Electron Blocking: The LUMO (Lowest Unoccupied Molecular Orbital) of the HTM is significantly higher than that of the perovskite, creating an energetic barrier that prevents electrons from leaking to the anode, thus reducing recombination losses.[18]

G cluster_0 Perovskite Solar Cell Anode Anode HTL Hole Transport Layer (this compound) Anode->HTL HTL->Anode Perovskite Perovskite Absorber Layer HTL->Perovskite ETL Electron Transport Layer Perovskite->ETL Hole Hole (h⁺) Perovskite->Hole Electron Electron (e⁻) Perovskite->Electron Cathode Cathode ETL->Cathode ETL->Cathode Light Sunlight Light->Perovskite Hole->HTL Electron->ETL

Role of this compound as a Hole Transport Layer in a Perovskite Solar Cell.

Photoredox Catalysis: A Powerful Electron Donor

This compound has emerged as a potent organic photoredox catalyst, capable of driving a variety of chemical transformations upon irradiation with visible light.[19] Its high excited-state reduction potential allows it to reduce substrates that are challenging for many other photocatalysts.[12]

Proposed Photocatalytic Mechanism (Reductive Quenching Cycle):

  • Excitation: Upon absorption of light, the this compound (PTZ) catalyst is promoted to its excited state (PTZ*).

  • Single Electron Transfer (SET): The excited catalyst (PTZ*) donates an electron to a substrate molecule, forming the catalyst's radical cation (PTZ⁺•) and the substrate's radical anion.

  • Substrate Transformation: The substrate radical anion undergoes further chemical reactions to form the desired product.

  • Catalyst Regeneration: The catalyst radical cation (PTZ⁺•) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.

G PTZ PTZ PTZ_star PTZ* PTZ->PTZ_star hν (Light) PTZ_plus PTZ⁺• PTZ_star->PTZ_plus SET Substrate Substrate PTZ_plus->PTZ e⁻ from Donor Substrate_minus Substrate⁻• Substrate->Substrate_minus e⁻ from PTZ* Product Product Substrate_minus->Product Donor Sacrificial Donor Donor_plus Donor⁺• Donor->Donor_plus

Generalized Photocatalytic Cycle of this compound.

Future Outlook and Conclusion

References

A Comprehensive Technical Guide to the Synthesis of 10-Phenyl-10H-phenothiazine via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 10-Phenyl-10H-phenothiazine and the Strategic Advantage of the Ullmann Condensation

This compound, a key heterocyclic compound, stands at the forefront of modern chemical research, with its applications spanning pharmaceuticals, organic photocatalysis, and materials science.[1] The introduction of a phenyl group at the 10-position of the phenothiazine core significantly alters its electronic and photophysical properties, making it a versatile molecule in drug development and as a component in advanced optoelectronic devices.[2] In the pharmaceutical realm, phenothiazine derivatives are foundational to the development of antipsychotic medications and agents targeting neurodegenerative diseases.[3][4][5] Furthermore, its role as an organic photocatalyst in the synthesis of small molecules and polymerization reactions underscores its importance in sustainable chemistry.[1][6]

The synthesis of this pivotal molecule is often achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2][7] This method offers a direct and efficient pathway for the N-arylation of the phenothiazine core.[2] While traditional Ullmann conditions have been characterized by harsh reaction parameters, including high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[7] This guide provides an in-depth exploration of the Ullmann condensation for the synthesis of this compound, offering a detailed mechanistic overview, a comprehensive experimental protocol, and critical insights for researchers, scientists, and professionals in drug development.

The Ullmann Condensation: A Mechanistic Deep Dive

The Ullmann condensation, in the context of N-arylation, is a copper-promoted conversion of an amine (in this case, the secondary amine of the phenothiazine core) and an aryl halide.[7] The reaction is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[8]

The generally accepted mechanism for the Ullmann-type N-arylation reaction is as follows:

  • Formation of the Active Copper(I) Species: The reaction is initiated by the formation of an active Cu(I) species. This can be generated in situ from a copper(II) precursor or directly from a Cu(I) salt.[7]

  • Reaction with the Amine: The amine (phenothiazine) reacts with the active Cu(I) species to form a copper(I)-amidate complex.[9]

  • Oxidative Addition: The aryl halide (e.g., iodobenzene or bromobenzene) undergoes oxidative addition to the copper(I)-amidate complex. This step involves the insertion of the copper into the carbon-halogen bond of the aryl halide, resulting in a transient copper(III) intermediate.[8]

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate. This step forms the new carbon-nitrogen bond, yielding the desired N-arylated product (this compound) and regenerating the active Cu(I) species, which can then re-enter the catalytic cycle.[8]

Several mechanistic pathways have been proposed, and the exact mechanism may vary depending on the specific reaction conditions, ligands, and substrates used.[9]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmide Copper(I)-Amidate [Cu(I)-NR] CuI->CuAmide + Phenothiazine - HX Phenothiazine Phenothiazine (R-NH) ArylHalide Aryl Halide (Ar-X) CuIII_Intermediate Copper(III) Intermediate [Ar-Cu(III)(NR)-X] CuAmide->CuIII_Intermediate + Aryl Halide (Oxidative Addition) Product This compound (Ar-NR) CuIII_Intermediate->Product Reductive Elimination Catalyst_Regen Cu(I) Catalyst (Regenerated) CuIII_Intermediate->Catalyst_Regen end Catalyst_Regen->CuI Re-enters cycle start

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound via a modified Ullmann condensation. This protocol is designed to be reproducible and scalable, with built-in checkpoints for reaction monitoring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenothiazine≥98%Sigma-Aldrich
Iodobenzene98%Alfa AesarBromobenzene can also be used, though it is less reactive.[7]
Copper(I) Iodide (CuI)98%Strem ChemicalsA common and effective catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificActs as the base.
1,10-Phenanthroline≥99%Acros OrganicsA ligand that can improve catalyst performance.[7]
TolueneAnhydrous, 99.8%EMD MilliporeHigh-boiling, inert solvent.
Ethyl AcetateACS GradeVWRFor extraction.
HexaneACS GradeVWRFor purification.
Saturated Sodium Chloride Solution (Brine)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Experimental Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenothiazine (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and 1,10-phenanthroline (0.2 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous toluene (to make a 0.5 M solution with respect to phenothiazine) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the phenothiazine spot on TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts and copper catalyst.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[2][10]

  • Mass Spectrometry: To determine the molecular weight.[10]

  • Melting Point: To assess purity (literature mp ~94 °C).[11]

Experimental_Workflow Start Start: Reagents & Glassware Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Ullmann Condensation (Reflux in Toluene) Setup->Reaction Heat to Reflux Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Crude Product Product Pure this compound Purification->Product Characterization Characterization (NMR, MS, MP) Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time. - Ensure anhydrous conditions. - Use a more reactive aryl halide (iodide > bromide > chloride).[7]
Catalyst deactivation- Use a ligand such as 1,10-phenanthroline or an amino acid to stabilize the catalyst.[7]
Side Product Formation Homocoupling of the aryl halide- Use a slight excess of the phenothiazine.
Degradation of starting materials or product- Lower the reaction temperature and extend the reaction time. - Ensure the reaction is under an inert atmosphere.
Difficult Purification Co-elution of starting material and product- Optimize the solvent system for column chromatography. - Consider recrystallization as an additional purification step.

Conclusion

The Ullmann condensation remains a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this valuable compound. The protocol and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and advanced materials built upon the versatile phenothiazine scaffold.

References

A Senior Application Scientist's Guide to the Synthesis of 10-Phenyl-10H-phenothiazine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its N-substituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Among these, 10-Phenyl-10H-phenothiazine stands out for its applications as an organic photocatalyst.[1] This guide provides an in-depth technical exploration of its synthesis, focusing on the robust and versatile palladium-catalyzed cross-coupling methodology. We will delve into the mechanistic underpinnings of this transformation, dissect the critical roles of each reaction component, present optimized experimental protocols, and discuss the nuances associated with the N-arylation of nitrogen-rich heterocycles. This document is designed to bridge theoretical understanding with practical, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of N-Aryl Phenothiazines

The phenothiazine core is a sulfur- and nitrogen-containing tricyclic heterocycle that forms the backbone of numerous pharmaceuticals. The strategic functionalization at the 10-position (the nitrogen atom) profoundly modulates the molecule's electronic and steric properties, giving rise to a diverse array of compounds with applications ranging from antipsychotics to advanced organic electronics. This compound, in particular, has gained prominence as a powerful organic photoredox catalyst, capable of facilitating a variety of chemical transformations using visible light.[1]

The creation of the C-N bond to attach the phenyl group to the phenothiazine nitrogen is a critical synthetic step. While the user's query specifies the Suzuki-Miyaura coupling, it is essential to clarify a key point of nomenclature. The Suzuki-Miyaura reaction is classically defined as a palladium-catalyzed cross-coupling for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[2][3] The direct N-arylation of a heterocycle like phenothiazine with an aryl halide is more precisely termed a Buchwald-Hartwig Amination . Both reactions, however, belong to the same family of powerful palladium-catalyzed cross-coupling transformations and share fundamental mechanistic principles.[4] This guide will therefore focus on the palladium-catalyzed N-arylation of phenothiazine, a reaction of immense industrial and academic importance.

The Catalytic Engine: Mechanism of Palladium-Catalyzed N-Arylation

The catalytic cycle for the N-arylation of phenothiazine is a well-orchestrated sequence of events centered around a palladium atom, which cycles between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three fundamental steps are Oxidative Addition, Transmetalation (or more accurately for this reaction, N-H Deprotonation and Coordination), and Reductive Elimination.[2][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands (L), reacting with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species.[5][7] This is often the rate-determining step in the catalytic cycle.[2]

  • Deprotonation and Coordination : A strong base deprotonates the N-H bond of phenothiazine, forming a more nucleophilic phenothiazine anion. This anion then displaces the halide from the palladium complex.

  • Reductive Elimination : This is the final, product-forming step. The aryl and phenothiazine moieties on the Pd(II) center couple, forming the desired C-N bond of this compound. In this process, the palladium center is reduced back to its Pd(0) state, thus regenerating the active catalyst which can then re-enter the cycle.[2][5]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition n_complex Ar-Pd(II)(L)₂-(Phenothiazine) oa_complex->n_complex Deprotonation & Coordination n_complex->pd0 Reductive Elimination product This compound n_complex->product byproduct Base-H⁺X⁻ n_complex->byproduct aryl_halide Aryl Halide (e.g., Iodobenzene) aryl_halide->oa_complex phenothiazine Phenothiazine-NH + Base phenothiazine->n_complex caption Catalytic cycle for Pd-catalyzed N-arylation.

Catalytic cycle for Pd-catalyzed N-arylation.

Optimizing the Reaction: A Component-by-Component Analysis

The success of the synthesis hinges on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent creates a complex reaction environment that must be fine-tuned for optimal yield and purity.

  • Palladium Precatalyst : The reaction typically uses a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8][9] These are not the active catalytic species but are converted in situ to the active Pd(0) complex. Pd₂(dba)₃ is often preferred as it provides a source of ligand-free Pd(0).

  • The Ligand: The Key to Success : Standard phosphine ligands like PPh₃ are often ineffective for C-N cross-coupling. The key breakthrough in this field was the development of bulky, electron-rich dialkylbiaryl phosphine ligands by Buchwald and others.[4] Ligands such as SPhos and tri-tert-butylphosphine ((t-Bu)₃P) are highly effective.[8]

    • Why they work : The bulkiness of these ligands promotes the formation of a monoligated, 12-electron palladium complex (Pd(PPh₃)) which is highly reactive in the oxidative addition step.[7] Their strong electron-donating character facilitates the final, crucial reductive elimination step.[4] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation.[10][11]

  • The Base: More Than a Proton Sponge : A strong, non-nucleophilic base is essential. Potassium tert-butoxide (KOt-Bu), sodium tert-butoxide (NaOt-Bu), and potassium phosphate (K₃PO₄) are common choices.[8][12] The primary role of the base is to deprotonate the phenothiazine N-H, significantly increasing its nucleophilicity and facilitating its coordination to the palladium center.

  • Solvent : Anhydrous, high-boiling point, aprotic solvents like toluene, dioxane, or THF are typically used.[8][13] These solvents effectively dissolve the organic reagents and can be heated to the temperatures often required to drive the reaction to completion.

  • The Arylating Agent : While the Suzuki reaction uses arylboronic acids, the more common and robust method for this specific N-arylation uses aryl halides. The reactivity order is generally I > Br > Cl.[2] Iodobenzene and bromobenzene are frequently used, with bromobenzene often providing a good balance of reactivity and cost.[8]

Experimental Protocols and Data

The following section provides a representative experimental procedure and a comparative table of reaction conditions gleaned from the literature.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the N-arylation of phenothiazine.[8]

Experimental_Workflow start Start: Assemble Glassware setup 1. Charge Reactor - Phenothiazine - Aryl Halide - Base (e.g., KOt-Bu) start->setup inert 2. Create Inert Atmosphere (e.g., Freeze-Pump-Thaw cycles) setup->inert reagents 3. Add Catalyst System - Pd₂(dba)₃ - Ligand (e.g., (t-Bu)₃PHBF₄) - Anhydrous Toluene inert->reagents reaction 4. Heat to Reflux (e.g., 110-160°C) Monitor by TLC reagents->reaction workup 5. Aqueous Work-up - Cool to RT - Add Water & EtOAc - Separate Layers reaction->workup dry 6. Dry & Concentrate - Dry organic phase (Na₂SO₄) - Remove solvent in vacuo workup->dry purify 7. Purify Product (Silica Gel Column Chromatography) dry->purify end End: Characterize Pure Product purify->end caption Workflow for this compound synthesis.

Workflow for this compound synthesis.

Step-by-Step Methodology:

  • Reactor Setup : To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add phenothiazine (1.0 equiv), the aryl halide (e.g., bromobenzene, 1.2 equiv), and the base (e.g., KOt-Bu, 1.3 equiv).

  • Inert Atmosphere : Seal the vessel and degas the mixture thoroughly. This is critical to prevent oxidation of the catalyst and ligands. This can be achieved by subjecting the flask to three cycles of freeze-pump-thaw or by evacuating and backfilling with an inert gas like argon or nitrogen.[8]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 3 mol %) and the phosphine ligand (e.g., (t-Bu)₃PHBF₄, 6 mol %).

  • Solvent Addition : Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.5 M).

  • Reaction : Place the sealed vessel in a preheated oil bath and stir vigorously at reflux (typically 110-160°C) for the specified time (e.g., 16-20 hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford this compound as a solid.[8]

Comparative Table of Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (3)(t-Bu)₃PHBF₄ (6)KOt-Bu (1.29)TolueneReflux2097[8]
Pd₂(dba)₃ (2.5)None specifiedNaOt-Bu (1.0)Toluene1601687[8]
Pd(OAc)₂SPhosK₃PO₄Toluene1108High[9] (general)
Pd(dppf)Cl₂(dppf)Cs₂CO₃ (2.5)Dioxane/H₂O100OvernightN/A[14] (general)

This table summarizes conditions for N-arylation reactions, which are analogous to the specific synthesis of this compound.

Challenges in Coupling with Nitrogen Heterocycles

While powerful, palladium-catalyzed N-arylation is not without its challenges, particularly when using nitrogen-containing heterocycles.

  • Catalyst Inhibition : The Lewis-basic nitrogen atoms present in the starting material (phenothiazine) and the product can coordinate to the palladium center.[15][16] This coordination can sometimes lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, resulting in low conversion.[17] The use of bulky ligands helps to mitigate this by sterically discouraging such unproductive binding.

  • Substrate Solubility : Highly polar heterocyclic compounds can sometimes exhibit poor solubility in the nonpolar organic solvents typically used for these reactions, which can impede reaction rates.[15]

  • Functional Group Tolerance : While generally robust, the reaction conditions (strong base, high temperature) may not be compatible with sensitive functional groups on more complex substrates. Careful planning and optimization are required in such cases.

Conclusion

The palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is a highly effective and reliable method for the synthesis of this compound. A deep understanding of the catalytic cycle and the specific function of each reaction component—the palladium source, the crucial bulky phosphine ligand, the strong base, and the anhydrous solvent—is essential for achieving high yields. By employing robust protocols under a strict inert atmosphere, researchers can readily access this valuable photocatalyst and its derivatives, paving the way for further innovations in both medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Fundamental Photophysical Properties of 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the core photophysical properties of 10-Phenyl-10H-phenothiazine (PTH), a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the synthesis, characterization, and photophysical behavior of this versatile molecule.

Introduction: The Significance of this compound

This compound belongs to the phenothiazine class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The introduction of a phenyl group at the 10-position of the phenothiazine core significantly modifies its electronic and photophysical properties, leading to a surge of research into its applications as a photocatalyst and a component in advanced optoelectronic devices.[1] The non-planar, butterfly-like conformation of the phenothiazine structure is maintained with the N-aryl substitution, which is advantageous in preventing undesirable molecular aggregation in organic electronic materials.[1] This guide will delve into the synthesis, detailed photophysical characterization, and the influence of the local environment on the behavior of this compound.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed reaction facilitates the N-arylation of the phenothiazine core.[1]

Experimental Protocol: Ullmann Condensation

Materials:

  • Phenothiazine

  • Bromobenzene or Iodobenzene

  • Copper catalyst (e.g., CuI, Pd₂(dba)₃)

  • Base (e.g., KOt-Bu, Sodium tert-butoxide)

  • High-boiling point anhydrous solvent (e.g., Toluene, DMSO)

  • Standard laboratory glassware and purification apparatus (silica gel column chromatography)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine in the anhydrous solvent.

  • Add the aryl halide (bromobenzene or iodobenzene), the base, and the copper or palladium catalyst to the reaction mixture.

  • The reaction mixture is then heated to reflux (e.g., 110-160°C) and stirred vigorously for several hours (typically 16-20 hours).[2][3][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[2][3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[2]

Core Photophysical Properties

The photophysical properties of this compound are dictated by its electronic structure, which is characterized by the electron-donating phenothiazine core and the attached N-phenyl group.

Electronic Absorption

The UV-Vis absorption spectrum of this compound reveals key information about its electronic transitions. In non-polar solvents like hexane, it exhibits a maximum absorption wavelength (λmax) at 314 nm.[5][6] In a more polar solvent such as dichloromethane (CH₂Cl₂), the lowest energy absorption band is observed at 321 nm with a molar extinction coefficient (ε) of 2600 M⁻¹ cm⁻¹.[7] For comparison, the parent 10H-phenothiazine shows absorption maxima at 252 nm and 316 nm, indicating that the N-phenyl group subtly influences the electronic structure.[5]

Upon one-electron oxidation, this compound forms a stable and intensely colored radical cation (PTH⁺•). This radical species displays characteristic absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[5][7] The excited doublet states of this radical cation are accessible using visible and NIR light and can act as potent photooxidants.[7]

Fluorescence Emission

This compound exhibits fluorescence with emission maxima that are sensitive to the polarity of the solvent. The emission peak typically appears in the range of 440 to 448 nm.[8] However, the fluorescence quantum yield (Φf) of PTH is generally low, falling within the range of 0.01-0.02.[8] This low quantum yield suggests that non-radiative decay pathways are significant in the deactivation of the excited singlet state. The fluorescence lifetime (τf) of the closely related N-methyl-phenothiazine is approximately 2.0 ns, providing an estimate for the excited state lifetime of PTH.[8]

Summary of Photophysical Data
PropertyValueSolventReference
Absorption (λmax) 314 nmHexane[5][6]
321 nmCH₂Cl₂[7]
Molar Extinction Coefficient (ε) 2600 M⁻¹ cm⁻¹CH₂Cl₂[7]
Fluorescence Emission (λem) 440 - 448 nmVaries[8]
Fluorescence Quantum Yield (Φf) 0.01 - 0.02Varies[8]
Fluorescence Lifetime (τf) of N-methyl-phenothiazine 2.0 nsNot Specified[8]

Experimental Characterization of Photophysical Properties

Accurate determination of the photophysical properties of this compound requires precise experimental methodologies.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Experimental Workflow:

G cluster_prep 1. Preparation cluster_meas 2. Measurement cluster_analysis 3. Data Analysis prep_std Select Appropriate Standard & Solvent prep_sol_std Prepare Stock Solution of Standard prep_std->prep_sol_std prep_sol_smp Prepare Stock Solution of Sample prep_std->prep_sol_smp prep_dil_std Create a Series of Dilutions for Standard prep_sol_std->prep_dil_std prep_dil_smp Create a Series of Dilutions for Sample prep_sol_smp->prep_dil_smp meas_abs Measure Absorbance Spectra (UV-Vis) prep_dil_std->meas_abs prep_dil_smp->meas_abs meas_fluo Measure Fluorescence Emission Spectra meas_abs->meas_fluo analysis_int Integrate Fluorescence Intensity meas_fluo->analysis_int analysis_plot Plot Integrated Intensity vs. Absorbance analysis_int->analysis_plot analysis_grad Determine Gradients (Slopes) analysis_plot->analysis_grad analysis_calc Calculate Quantum Yield (Φs) analysis_grad->analysis_calc

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Protocol:

  • Selection of Standard and Solvent: Choose a fluorescence standard with an absorption range that overlaps with the sample and is soluble in the same spectroscopic grade solvent.

  • Preparation of Solutions: Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • UV-Vis Absorbance Measurement: Record the absorbance spectra for all solutions.

  • Fluorescence Emission Measurement: Using a spectrofluorometer, record the corrected emission spectra of all solutions at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the gradients (slopes) of the resulting linear plots.

    • Calculate the quantum yield of the sample (Φs) using the following equation:

      Φs = Φr * (Grads / Gradr) * (ns² / nr²)

      Where Φr is the quantum yield of the reference, Grad is the gradient, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle of TCSPC:

G cluster_excitation Excitation cluster_detection Detection & Timing cluster_output Output laser Pulsed Laser/ LED sample Sample laser->sample Excitation Pulse cfd1 CFD laser->cfd1 Start Signal detector Single Photon Detector (PMT) sample->detector Emitted Photon cfd2 CFD detector->cfd2 Stop Signal tac Time-to-Amplitude Converter (TAC) cfd1->tac Start cfd2->tac Stop mca Multi-Channel Analyzer (MCA) tac->mca histogram Fluorescence Decay Histogram mca->histogram

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Procedure:

  • A high-repetition-rate pulsed light source (laser or LED) excites the sample.

  • For each excitation pulse, a "start" signal is sent to a time-to-amplitude converter (TAC).[9][10]

  • The sample fluoresces, and a single emitted photon is detected by a sensitive detector (e.g., a photomultiplier tube, PMT).

  • The detection of the photon generates a "stop" signal for the TAC.[9][10]

  • The TAC outputs a voltage proportional to the time difference between the "start" and "stop" signals.

  • This process is repeated thousands or millions of times, and a histogram of the number of photons versus their arrival time is constructed by a multi-channel analyzer (MCA).[10][11]

  • The resulting histogram represents the fluorescence decay curve, which can be fitted to an exponential function to determine the fluorescence lifetime (τ).

Conclusion

This compound is a molecule with intriguing photophysical properties that are highly sensitive to its environment. Its relatively straightforward synthesis and tunable electronic characteristics make it a valuable building block in the development of new materials for photocatalysis and optoelectronics. A thorough understanding of its fundamental photophysical properties, as outlined in this guide, is crucial for harnessing its full potential in these and other emerging applications. The provided experimental protocols offer a solid foundation for researchers to accurately characterize this and similar compounds, ensuring the generation of reliable and reproducible data.

References

Electrochemical characterization of 10-Phenyl-10h-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Characterization of 10-Phenyl-10H-phenothiazine

Foreword: Unveiling the Redox Soul of a Versatile Molecule

This compound (PTH), a molecule born from the fusion of a tricyclic phenothiazine core and a phenyl substituent at the nitrogen atom, stands as a cornerstone in modern chemistry.[1] Its unique electronic structure makes it a powerful electron donor, a property that has been harnessed in fields as diverse as photoredox catalysis, organic electronics, and energy storage.[1][2][3] Furthermore, the phenothiazine scaffold is central to numerous pharmaceuticals, where its metabolic fate is often dictated by oxidative processes.[4]

The utility of PTH is intrinsically linked to its ability to undergo facile and reversible electron transfer reactions—its redox behavior. To understand, predict, and optimize its function in any application, a thorough electrochemical characterization is not merely beneficial; it is imperative. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to probe the electrochemical properties of this compound, grounding theoretical principles in practical, field-proven laboratory protocols.

Part 1: The Rationale of Electrochemical Inquiry

The primary goal of characterizing PTH is to quantify its electron-donating ability and the stability of its oxidized forms. The most powerful and common technique for this purpose is Cyclic Voltammetry (CV) . CV is a versatile electroanalytical technique that provides a wealth of information about a substance's redox properties by measuring the current response as a function of a linearly cycled potential.[5][6]

From a single CV experiment, we can determine:

  • Redox Potentials (E°'): The potential at which the molecule is oxidized or reduced, directly correlating to its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • Electron Transfer Kinetics: The rate at which electrons are transferred between the electrode and the molecule.

  • Reversibility and Stability: Whether the oxidized or reduced species are stable on the time scale of the experiment, a critical factor for applications like rechargeable batteries or reusable catalysts.[7]

The three-electrode system is the heart of the CV experiment, designed to isolate and accurately measure the phenomena of interest at the working electrode.[5][8]

  • Working Electrode (WE): An inert surface (e.g., glassy carbon) where the redox reaction of PTH occurs. Its potential is precisely controlled.

  • Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured.

  • Counter Electrode (CE): Completes the electrical circuit by passing a current equal and opposite to that of the working electrode, ensuring no current flows through the reference electrode, which would compromise its stability.

Part 2: A Validated Protocol for Cyclic Voltammetry of this compound

This protocol is designed as a self-validating system. Each step, from preparation to data acquisition, includes internal checks and rationales to ensure the generation of reliable and reproducible data.

Materials & Reagents
ComponentSpecificationRationale for Selection
Analyte This compound (≥95% purity)High purity is essential to avoid signals from electroactive impurities.[9]
Solvent Acetonitrile (CH₃CN), Anhydrous or HPLC GradeA polar aprotic solvent is crucial. It dissolves the analyte and electrolyte while preventing unwanted protonation reactions with the generated radical species, which are common in protic solvents.[10][11]
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF₆)A salt that is electrochemically inert within the potential window of interest. It provides solution conductivity to minimize IR drop (uncompensated solution resistance) which can distort the voltammogram. A 0.1 M concentration is standard.[8][12]
Internal Standard Ferrocene (Fc)Ferrocene provides a stable, reversible, one-electron redox couple (Fc/Fc⁺). Measuring it in the same solution allows all potentials to be referenced against a universally accepted internal standard, correcting for reference electrode drift and enabling direct comparison of data across different laboratories.[10][13]
Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final data analysis.

G cluster_prep Phase 1: Preparation & Setup cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis P1 Polish Working Electrode (GCE) with Alumina Slurry P2 Assemble 3-Electrode Cell (WE, RE, CE) P1->P2 P3 Prepare Electrolyte Solution: 0.1 M TBAPF6 in CH3CN A1 Run Blank CV (Electrolyte Only) P3->A1 Connect to Potentiostat P4 Deoxygenate Solution (Argon Bubble, 15 min) A2 Add PTH (1-2 mM) Run Analyte CV A1->A2 A3 Add Ferrocene Run Calibration CV A2->A3 D1 Determine Peak Potentials (Epa, Epc) A3->D1 Export Data D2 Calculate E°' and ΔEp D1->D2 D3 Reference Potentials to Fc/Fc+ Couple D2->D3 D4 Analyze Scan Rate Dependence D3->D4

Caption: Experimental workflow for the CV analysis of this compound.

Step-by-Step Methodology

1. Electrode Preparation (The Foundation of Reproducibility):

  • Polish the glassy carbon working electrode (GCE) on a polishing pad with a 0.05 µm alumina slurry for 60 seconds.
  • Rinse thoroughly with deionized water, then sonicate in deionized water and ethanol for 2 minutes each to remove any adhered alumina particles.
  • Dry the electrode completely. A pristine electrode surface is non-negotiable for achieving predictable results.[8]

2. Electrochemical Cell Assembly:

  • Place the polished GCE, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) into the electrochemical cell.[8][13]
  • Ensure the tip of the reference electrode is positioned close to the working electrode to minimize the uncompensated resistance.

3. Solution Preparation and Deoxygenation:

  • Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is your "electrolyte solution."
  • Transfer a known volume (e.g., 5 mL) to the cell.
  • Seal the cell and purge the solution by bubbling with a gentle stream of high-purity argon or nitrogen for at least 15 minutes. This step is critical as dissolved oxygen is electroactive and its reduction products can interfere with the measurement.[14]
  • Maintain a positive pressure of the inert gas over the solution for the duration of the experiment.

4. Data Acquisition Protocol:

  • Blank Scan: Connect the electrodes to a potentiostat. Run a CV scan on the electrolyte solution alone over the desired potential range (e.g., -0.2 V to +1.2 V vs. Ag/Ag⁺). The resulting voltammogram should be flat and featureless, confirming the purity of your solvent and electrolyte. This is a crucial self-validation step.
  • Analyte Scan: Add a pre-weighed amount of this compound to achieve a concentration of 1-2 mM. Allow it to dissolve fully.
  • Perform the CV measurement using typical parameters:
  • Initial Potential: A potential where no reaction occurs (e.g., -0.2 V).
  • Vertex Potentials: Scan in the positive (anodic) direction to a potential beyond the second oxidation wave (e.g., +1.2 V), then reverse the scan back to the starting potential.
  • Scan Rate (ν): Begin with a standard rate of 100 mV/s.
  • Internal Standard Calibration: Add a small amount of ferrocene to the same solution and record another CV. This will produce a new reversible wave corresponding to the Fc/Fc⁺ couple, which will be used to reference all measured potentials.

Part 3: Interpreting the Electrochemical Signature

The cyclic voltammogram of PTH reveals a story of two successive one-electron oxidations. The phenothiazine core readily gives up an electron to form a stable radical cation (PTH•⁺), which can then be further oxidized to a dication (PTH²⁺) at a higher potential.[7][15][16]

Expected Results and Data Presentation

The voltammogram will exhibit two distinct oxidation peaks (waves) on the forward scan and two corresponding reduction peaks on the reverse scan.

Table 1: Key Electrochemical Parameters for this compound

ParameterSymbolTypical Value RangeSignificance & Interpretation
First Formal PotentialE°'₁+0.40 V to +0.55 V (vs. Fc/Fc⁺)Represents the thermodynamic potential for the PTH/PTH•⁺ couple. A lower value indicates it is a stronger electron donor. This value is a proxy for the HOMO energy level.
Second Formal PotentialE°'₂+0.90 V to +1.10 V (vs. Fc/Fc⁺)Represents the potential for the PTH•⁺/PTH²⁺ couple. The difference (E°'₂ - E°'₁) reflects the electronic stability of the radical cation.
First Peak SeparationΔEp₁60 - 90 mVA value close to 59 mV (at room temp) indicates a kinetically fast and reversible one-electron process. Larger values suggest quasi-reversibility.
Second Peak SeparationΔEp₂70 - 120 mVOften larger than ΔEp₁, indicating the second electron transfer may be slower or the dication less stable.
Peak Current RatioIpc / Ipa≈ 1For a reversible process where the product is stable, the cathodic (reduction) peak current should be equal to the anodic (oxidation) peak current. A ratio < 1 suggests the oxidized species is undergoing a chemical reaction.

Note: These values are illustrative and can vary based on specific experimental conditions such as solvent and electrolyte choice.[10]

The Redox Mechanism

The electrochemical oxidation of PTH is a stepwise process involving the formation of two distinct cationic species.

G Neutral This compound (PTH) Neutral State Radical PTH Radical Cation (PTH•⁺) Stable, often colored Neutral:f1->Radical:f1 - e⁻ (at E°'₁) Radical:f1->Neutral:f1 + e⁻ Dication PTH Dication (PTH²⁺) Highly Oxidizing Radical:f1->Dication:f1 - e⁻ (at E°'₂) Dication:f1->Radical:f1 + e⁻

Caption: Stepwise redox mechanism of this compound.

This mechanism is the foundation for its applications. In photoredox catalysis, the easily formed PTH•⁺ is the key photo-oxidant.[11] In battery applications, the ability to reversibly shuttle between the neutral and radical cation states allows for charge storage.[7]

The Scan Rate Dependence: A Window into Kinetics

To confirm the nature of the redox process, it is essential to vary the scan rate (e.g., from 25 mV/s to 500 mV/s). For a simple, reversible process where the species diffuse freely to the electrode:

  • The peak currents (Ipa and Ipc) will be directly proportional to the square root of the scan rate (ν¹/²).

  • The peak potentials (Epa and Epc) will remain constant, and thus ΔEp will be independent of the scan rate.

Deviations from this ideal behavior can indicate that the electron transfer is slow (quasi-reversible or irreversible) or that the redox event is coupled to a chemical reaction.

Part 4: Connecting Electrochemistry to Application

The data derived from these protocols are not mere academic curiosities; they are predictive tools for real-world applications.

  • For Drug Development: The first oxidation potential (E°'₁) provides a quantitative measure of how susceptible the phenothiazine core is to metabolic oxidation.[4] This can be used to compare different derivatives and predict which might be more rapidly metabolized in vivo via S-oxidation pathways.[17]

  • For Materials Science & Catalysis: The redox potentials directly inform the design of photoredox catalytic cycles and energy storage devices.[2] For PTH to act as a photo-oxidant for a substrate, its excited-state potential must be sufficient to oxidize that substrate. Its ground state oxidation potential, determined by CV, is a key component in calculating that excited-state potential.[11] Similarly, for battery applications, the potentials dictate the cell voltage, while the stability of the radical cation (assessed by reversibility and current ratios) predicts the cycling stability and lifetime of the device.[7]

By rigorously applying the principles and protocols outlined in this guide, researchers can confidently unlock the electrochemical secrets of this compound, paving the way for its intelligent application in science and technology.

References

1H and 13C NMR spectral analysis of 10-Phenyl-10h-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 10-Phenyl-10H-phenothiazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles of NMR spectroscopy as applied to this specific heterocyclic compound. We will explore the causality behind experimental choices, provide detailed interpretations of spectral data, and present standardized protocols for data acquisition. The guide is grounded in authoritative references to ensure scientific integrity and provides visual aids to clarify complex structural relationships and workflows.

Introduction: The Significance of this compound

This compound is a significant derivative of the phenothiazine core, a heterocyclic system foundational to many dyes, pharmaceuticals, and electronic materials. The introduction of a phenyl group at the nitrogen atom (N-10 position) profoundly alters the electronic and steric properties of the parent molecule, making it a subject of considerable research interest.[1] Its applications have expanded from early pharmaceutical explorations to its current use as a prominent organic photocatalyst in synthetic chemistry and a component in advanced optoelectronic devices.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of organic molecules like this compound.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides precise information about the molecular framework, confirming the successful synthesis and purity of the compound.

Below is the chemical structure of this compound with a standard numbering system that will be used for spectral assignments throughout this guide.

Chemical Structure of this compound with atom numbering

Figure 1. Structure and numbering of this compound.

Foundational NMR Principles in the Context of this compound

A robust interpretation of the NMR spectra requires an understanding of several core principles:

  • Chemical Shift (δ) : The position of an NMR signal, reported in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups or proximity to electronegative atoms (like N and S) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating effects "shield" the nucleus, shifting its signal to a lower ppm value (upfield). In aromatic systems, the ring current effect typically causes protons attached to the ring to resonate in the 6.5-8.5 ppm region.[3]

  • Spin-Spin Coupling (J) : The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiple lines (multiplets). The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the connectivity and spatial relationship of atoms. For aromatic protons, ortho coupling (³J) is typically the largest (7–10 Hz), followed by meta coupling (⁴J, 2–3 Hz), and para coupling (⁵J), which is often negligible or less than 1 Hz.[4]

  • Integration : The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative determination of the relative number of protons in different chemical environments.

  • ¹³C NMR Spectroscopy : Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift provides information about the carbon's hybridization and electronic environment.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol outlines a self-validating system for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Analyte Purity : Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous signals. Purification is often achieved by silica gel column chromatography.[2][5]

  • Massing : Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (15-25 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent. Acetone-d₆ and Chloroform-d (CDCl₃) are common choices. Acetone-d₆ is often preferred as it can provide sharp, well-resolved signals for this compound.[1][2]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the generalized workflow for NMR data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing A Weigh Pure Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., Acetone-d6) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock on Solvent C->D E Shim Gradients (Tune Magnetic Field) D->E F Acquire Spectrum (¹H or ¹³C Pulses) E->F G Free Induction Decay (FID) Signal F->G H Fourier Transform (FID → Spectrum) G->H I Phase & Baseline Correction H->I J Calibrate to Reference (TMS or Solvent) I->J K Integrate & Analyze J->K

Diagram 1. Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping signals exclusively in the aromatic region. The data presented here is based on a spectrum recorded at 300 MHz in acetone-d₆.[2][5]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.70t7.52HH-2', H-6'
7.57t7.21HH-4'
7.44d7.82HH-3', H-5'
7.06d7.52HH-4, H-5
6.92t7.22HH-2, H-7
6.89t7.22HH-3, H-6
6.23d8.12HH-1, H-8

Table 1: ¹H NMR Spectral Data for this compound in Acetone-d₆.[1][2][5]

Interpretation of N-Phenyl Ring Protons (H-2' to H-6')
  • δ 7.70 (t, 2H), 7.57 (t, 1H), 7.44 (d, 2H): These signals correspond to the five protons of the N-phenyl substituent.

    • The signal at 7.70 ppm is a triplet, integrating to 2H. This is characteristic of the two equivalent meta-protons (H-2', H-6'), which are coupled to the para-proton (H-4') and their respective ortho-protons (H-3', H-5').

    • The signal at 7.57 ppm is a triplet integrating to 1H, assigned to the para-proton (H-4'). It is coupled to the two equivalent meta-protons (H-2', H-6').

    • The signal at 7.44 ppm is a doublet integrating to 2H, assigned to the two equivalent ortho-protons (H-3', H-5'). These are coupled only to their adjacent meta-protons.

Interpretation of Phenothiazine Core Protons (H-1 to H-8)

The eight protons on the phenothiazine core are chemically symmetric, resulting in four distinct signals.

  • δ 6.23 (d, 2H): This is the most upfield signal in the spectrum, appearing as a doublet. This significant shielding is attributed to the anisotropic effect of the N-phenyl ring, which is twisted out of the plane of the phenothiazine core. This signal is assigned to H-1 and H-8, which are ortho to the nitrogen atom.[1]

  • δ 7.06 (d, 2H), 6.92 (t, 2H), 6.89 (t, 2H): These overlapping signals arise from the remaining six protons of the phenothiazine backbone.

    • The doublet at 7.06 ppm is assigned to H-4 and H-5, which are ortho to the sulfur atom.

    • The two triplets at 6.92 ppm and 6.89 ppm are assigned to H-2/H-7 and H-3/H-6. Precise assignment often requires 2D NMR techniques due to the signal overlap.

The following diagram illustrates the key coupling relationships within the molecule.

Diagram 2. ¹H-¹H coupling (J) relationships. Solid red lines denote ortho (³J) coupling; dashed green lines denote meta (⁴J) coupling.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon skeleton. The data presented is based on a spectrum recorded at 100 MHz in acetone-d₆.[2][5]

Chemical Shift (δ, ppm)Assignment
144.98C-4a, C-5a
141.82C-1'
131.64C-2', C-6'
131.37C-4'
129.07C-3', C-5'
127.31C-2, C-7
123.37C-4, C-5
120.90C-3, C-6
116.96C-1, C-8

Table 2: ¹³C NMR Spectral Data for this compound in Acetone-d₆.[2][5]

Interpretation of Carbon Signals
  • Quaternary Carbons :

    • δ 144.98 : This downfield signal is assigned to the two equivalent quaternary carbons (C-4a, C-5a) of the phenothiazine core that are bonded to both nitrogen and sulfur. Their deshielded nature is expected.

    • δ 141.82 : This signal corresponds to the ipso-carbon (C-1') of the N-phenyl ring, the quaternary carbon directly attached to the nitrogen atom.

  • Protonated Carbons (CH) :

    • δ 131.64, 131.37, 129.07 : These three signals belong to the carbons of the N-phenyl ring. The specific assignment can be confirmed with 2D NMR, but they correspond to the C-2'/C-6', C-4', and C-3'/C-5' pairs.

    • δ 127.31, 123.37, 120.90, 116.96 : These four signals are assigned to the eight protonated carbons of the phenothiazine core. The most upfield signal at 116.96 ppm is assigned to C-1 and C-8, consistent with the shielding observed in the ¹H NMR spectrum. The remaining signals correspond to the other carbon pairs (C-2/C-7, C-3/C-6, C-4/C-5).

The Role of Advanced NMR Techniques

While 1D NMR provides foundational data, the significant signal overlap in the aromatic region of this compound necessitates advanced techniques for complete and unambiguous assignment.

  • 2D COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings, allowing for the definitive tracing of proton connectivity within each aromatic ring system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, enabling the direct assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and linking different spin systems.

  • ¹⁵N NMR : Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, techniques like ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) solid-state NMR can directly probe the electronic environment of the central nitrogen atom, confirming its trivalent state.[1]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The ¹H spectrum is characterized by a set of complex, overlapping multiplets in the aromatic region, with the protons ortho to the nitrogen (H-1, H-8) appearing unusually upfield due to anisotropic effects. The ¹³C spectrum shows nine distinct signals, consistent with the molecule's C₂ symmetry. While 1D NMR is sufficient for routine verification, a combination of advanced 2D NMR experiments is essential for the complete and unequivocal assignment of all resonances. This guide provides the foundational knowledge and protocols for researchers to confidently acquire and interpret the NMR spectra of this important molecule.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 10-Phenyl-10H-phenothiazine (PPT), a molecule of significant interest in medicinal chemistry, photocatalysis, and materials science.[1][2][3] We delve into the core principles and practical considerations for achieving robust and reliable analytical results. This document outlines optimal ionization strategies, detailed experimental workflows for both qualitative and quantitative analysis, and an in-depth examination of the compound's characteristic fragmentation patterns. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with field-proven methodologies to empower users in their analytical endeavors.

Introduction to this compound and the Role of Mass Spectrometry

This compound (PPT) is an N-aryl derivative of the phenothiazine heterocyclic system. The parent phenothiazine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2] The addition of a phenyl group at the N-10 position significantly enhances the molecule's electron-donating character while maintaining a non-planar, butterfly-like conformation that helps prevent undesirable molecular aggregation.[2] These features make PPT and its derivatives valuable in applications ranging from pharmaceuticals to organic electronic materials and photocatalysis.[1][2][3]

Mass spectrometry (MS) is an indispensable tool for the characterization of PPT. Its high sensitivity and specificity enable precise molecular weight determination, elemental composition analysis, structural elucidation through fragmentation analysis, and accurate quantification in complex matrices. This guide will walk through the critical aspects of analyzing this compound using modern mass spectrometry techniques.

Physicochemical Properties and Their Implications for MS Analysis

A thorough understanding of PPT's physicochemical properties is the foundation for developing a successful MS method.

PropertyValueImplication for MS Analysis
Molecular Formula C₁₈H₁₃NSDefines the theoretical monoisotopic mass.[1][4]
Molecular Weight 275.37 g/mol The nominal mass expected in low-resolution MS.[1][4]
Exact Mass 275.0769 DaThe precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[4]
Structure Tricyclic system with a central thiazine ring, N-substituted with a phenyl group.The stable aromatic core influences fragmentation. The N-phenyl bond is a potential cleavage site.
Polarity (XLogP3) 5.7Indicates a relatively nonpolar nature, but the nitrogen and sulfur atoms provide sites for protonation.[4] This makes it suitable for Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5][6]
Proton Affinity ModerateThe nitrogen atom is the most likely site of protonation, forming the [M+H]⁺ ion in positive mode ESI.

Instrumentation and Ionization Techniques

The choice of ionization source and mass analyzer is critical and depends on the analytical goal (e.g., qualitative vs. quantitative analysis).

Ionization Sources
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for PPT.[7][8] It generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it perfect for accurate molecular weight determination.[7] Given PPT's structure, protonation on the nitrogen atom is highly favorable. ESI is the preferred method for coupling with liquid chromatography (LC) for both qualitative and quantitative workflows.[5][9] High-resolution mass spectrometry data confirms the formation of the [M+H]⁺ ion at m/z 276.0841 (calculated) and 276.0842 (measured).[1][3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds that may not ionize as efficiently by ESI.[6][10] It can sometimes be more robust and less susceptible to matrix effects than ESI.

  • Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that causes extensive fragmentation. While this can provide rich structural information, the molecular ion (M⁺˙) of the parent phenothiazine is often observed, suggesting the stable aromatic core of PPT would also yield a detectable molecular ion.[11] However, for routine analysis, LC-based methods with soft ionization are generally preferred.

Mass Analyzers
  • Quadrupole Time-of-Flight (Q-TOF): This hybrid analyzer is the gold standard for qualitative analysis. It provides high-resolution, accurate mass (HRMS) data, enabling confident elemental composition determination of both the precursor ion and its fragments.[12][13]

  • Orbitrap: Like Q-TOF, Orbitrap mass analyzers deliver exceptional resolution and mass accuracy, making them excellent for structural confirmation and elucidation.

  • Triple Quadrupole (QqQ): This is the workhorse for quantitative analysis. Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, a QqQ instrument offers unparalleled sensitivity and selectivity for quantifying PPT in complex mixtures.[14]

Experimental Workflow: Qualitative Analysis

The primary goal of qualitative analysis is to confirm the identity and structure of this compound.

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution in a solvent compatible with the LC-MS mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to promote protonation for efficient ESI.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

LC-MS/MS Method for Structural Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: Q-TOF or Orbitrap.

  • Ionization Mode: Positive ESI.

  • Full Scan (MS1): Acquire data from m/z 100-500 to detect the protonated molecule [M+H]⁺ at m/z 276.08.

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 276.08) in the quadrupole and fragment it using collision-induced dissociation (CID) with nitrogen gas. Scan the resulting product ions. A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to generate a comprehensive fragmentation spectrum.

Qualitative Analysis Workflow Diagram

Qualitative Analysis Workflow Figure 1: Workflow for Qualitative Analysis of PPT cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh PPT Standard B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Conc. (ACN/H2O + 0.1% FA) B->C D Filter Sample (0.22 µm) C->D E Inject into LC-MS D->E Analysis Start F Full Scan (MS1) Detect [M+H]⁺ at m/z 276.08 E->F G Isolate Precursor Ion (m/z 276.08) F->G H Fragment via CID (MS/MS) G->H I Confirm Accurate Mass & Elemental Formula H->I Data Acquisition J Analyze Fragmentation Pattern I->J K Propose Fragment Structures J->K L Confirm Compound Identity K->L

Caption: Figure 1: Workflow for Qualitative Analysis of PPT.

Fragmentation Analysis of this compound

The MS/MS spectrum of the [M+H]⁺ ion of PPT provides the structural fingerprint of the molecule. The fragmentation is governed by the stability of the tricyclic core and the relative strengths of its bonds. Based on the analysis of phenothiazine derivatives, the following fragmentation pathway is proposed.[9][15]

The protonated molecule at m/z 276 is the starting point. The primary fragmentation events involve the loss of the phenyl group or rearrangements within the phenothiazine core.

Proposed Fragmentation Pathway
  • Loss of a Hydrogen Radical ([M+H]⁺ - H˙): This can lead to the formation of a stable radical cation at m/z 275 .

  • Loss of the Phenyl Group ([M+H]⁺ - C₆H₅˙): Cleavage of the N-C bond results in the loss of a phenyl radical, yielding a fragment corresponding to the protonated phenothiazine core at m/z 199 .

  • Loss of Benzene ([M+H]⁺ - C₆H₆): A rearrangement can lead to the neutral loss of benzene, producing an ion at m/z 198 . This is a common fragmentation pathway for N-aryl compounds.

  • Cleavage of the Thiazine Ring: Further fragmentation of the phenothiazine core (m/z 198/199) can occur. A key fragmentation is the loss of a sulfur atom (S), leading to a carbazole-type fragment ion at m/z 167 .

Fragmentation Pathway Diagram

Fragmentation Pathway Figure 2: Proposed MS/MS Fragmentation of PPT cluster_frags Figure 2: Proposed MS/MS Fragmentation of PPT M C₁₈H₁₄NS⁺ [M+H]⁺ m/z 276 F1 C₁₈H₁₃NS⁺˙ Radical Cation m/z 275 M:f2->F1:f2 - H• F2 C₁₂H₉NS⁺ Phenothiazine Cation m/z 199 M:f2->F2:f2 - C₆H₅• F4 C₁₂H₈NS⁺˙ Phenothiazine Radical Cation m/z 198 M:f2->F4:f2 - C₆H₆ F3 C₁₂H₈N⁺ Carbazole Cation m/z 167 F2:f2->F3:f2 - S F4:f2->F3:f2 - S•H

Caption: Figure 2: Proposed MS/MS Fragmentation of PPT.

Table of Key Fragment Ions
m/z (Observed)FormulaProposed IdentityLoss from Precursor
276.08C₁₈H₁₄NS⁺[M+H]⁺-
275.08C₁₈H₁₃NS⁺˙[M]⁺˙H•
199.05C₁₂H₉NS⁺Phenothiazine CationC₆H₅•
198.04C₁₂H₈NS⁺˙Phenothiazine Radical CationC₆H₆
167.06C₁₂H₉N⁺Carbazole CationC₆H₅• + S

Experimental Workflow: Quantitative Analysis

For applications like pharmacokinetic studies or purity analysis, a quantitative method is required. LC-MS/MS on a triple quadrupole instrument is the standard approach.

Protocol for SRM Method Development
  • Compound Optimization: Infuse the 1-10 µg/mL working solution directly into the mass spectrometer.

  • Precursor Ion Selection: Confirm the precursor ion is the [M+H]⁺ at m/z 276.1 (using unit resolution on a QqQ).

  • Product Ion Scan: Perform a product ion scan to identify the most intense and stable fragment ions. Based on the qualitative analysis, ions at m/z 199.1 and 167.1 are strong candidates.

  • SRM Transition Selection: Select at least two SRM transitions for quantification and confirmation.

    • Quantifier: The transition that gives the most intense and reproducible signal (e.g., 276.1 → 199.1).

    • Qualifier: A second transition to confirm identity (e.g., 276.1 → 167.1). The ratio of the quantifier to qualifier peak areas should be consistent across samples and standards.

  • Collision Energy (CE) Optimization: For each SRM transition, perform a CE ramp experiment to find the voltage that produces the maximum product ion intensity.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA/ICH), assessing for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Analysis Workflow Diagram

Quantitative Analysis Workflow Figure 3: Workflow for Quantitative Analysis of PPT cluster_dev Method Development cluster_val Method Validation cluster_sample Sample Analysis A Infuse Standard Solution B Select Precursor Ion [M+H]⁺ = 276.1 A->B C Identify Product Ions (e.g., 199.1, 167.1) B->C D Select SRM Transitions (Quantifier & Qualifier) C->D E Optimize Collision Energy (CE) D->E F Prepare Calibration Curve & QC Samples E->F Finalize Method G Assess Linearity F->G H Determine Accuracy & Precision F->H I Establish LOD & LOQ F->I J Prepare Unknown Samples (e.g., Plasma, Reaction Mixture) I->J Apply Method K Analyze using Validated LC-SRM-MS Method J->K L Quantify PPT Concentration K->L

References

The Solubility Profile of 10-Phenyl-10H-phenothiazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 10-Phenyl-10H-phenothiazine, a pivotal molecule in the fields of photocatalysis, organic electronics, and pharmaceutical research.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on its physicochemical properties, offers insights into its solubility in organic solvents, and presents standardized methodologies for solubility determination.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C18H13NS, is an N-aryl derivative of the phenothiazine core.[2] The introduction of a phenyl group at the 10-position significantly influences its electronic and steric properties, distinguishing it from the parent phenothiazine molecule.[1] This substitution enhances the electron-donating character of the molecule and contributes to a non-planar, butterfly-like conformation, which can hinder close packing in the solid state and influence its interaction with solvents.[1] Its utility as a highly reducing metal-free photoredox catalyst has made understanding its solubility in various reaction media a critical aspect of experimental design and process optimization.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C18H13NS[2]
Molecular Weight 275.4 g/mol [1][2]
Melting Point ~94 °C[4]
Appearance Light yellow powder to crystal[4]
XLogP3 5.7[2]

The high XLogP3 value of 5.7 indicates that this compound is a highly lipophilic ("fat-loving") molecule, suggesting a preference for non-polar organic solvents over polar ones.[2] This is a crucial starting point for any solubility investigation.

Solubility Profile: A Qualitative and Comparative Analysis

Direct quantitative solubility data for this compound across a broad range of organic solvents is not extensively available in published literature. However, qualitative information and comparative data from structurally related compounds provide valuable guidance.

Known Solubility of this compound

The most consistently reported qualitative solubility information is that This compound is soluble in acetone .[4] This is consistent with the "like dissolves like" principle, as acetone is a polar aprotic solvent capable of interacting with the polarizable aromatic system of the molecule.

Comparative Solubility of Phenothiazine (Parent Compound)

To infer the potential solubility of the N-phenyl derivative, it is instructive to examine the solubility of the parent compound, 10H-phenothiazine.

Table 2: Solubility of 10H-Phenothiazine

SolventQualitative SolubilitySource
Water Insoluble[5]
Ethanol Slightly Soluble[5]
Ether Slightly Soluble[5]
Chloroform Slightly Soluble[5]
Benzene Soluble in hot benzene
Hot Acetic Acid Soluble

The parent phenothiazine exhibits limited solubility in polar protic solvents like ethanol and is insoluble in water, which aligns with its hydrophobic, tricyclic structure.[5] The addition of the non-polar phenyl group in this compound is expected to further decrease its affinity for polar solvents and enhance its solubility in non-polar organic solvents.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by a balance of intermolecular forces:

  • Van der Waals forces: The extensive aromatic surface area of the molecule allows for significant van der Waals interactions with a variety of solvents.

  • Dipole-dipole interactions: The phenothiazine core possesses a dipole moment, which can interact with polar solvents.

  • π-π stacking: The aromatic rings can engage in π-π stacking interactions, both with other solute molecules (which can limit solubility) and with aromatic solvents.

The butterfly conformation of the molecule may disrupt efficient crystal lattice packing, potentially leading to a lower lattice energy and, consequently, a more favorable dissolution process compared to a planar analogue.

Experimental Determination of Solubility: A Standardized Protocol

For researchers requiring precise quantitative solubility data for their specific applications, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[6]

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Experimental Workflow:

G prep Preparation of Supersaturated Solution equil Equilibration prep->equil Shake at constant T (e.g., 24-72h) phase_sep Phase Separation equil->phase_sep Settle or Centrifuge sample Sample Collection & Dilution phase_sep->sample Withdraw & Filter Supernatant quant Quantification sample->quant Analyze by HPLC or UV-Vis calc Calculation quant->calc Apply Dilution Factor

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to vials containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifugation at the controlled temperature can be used to expedite this process.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Results are typically expressed in mg/mL, g/L, or mol/L.

Conclusion and Future Directions

While precise, quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, its physicochemical properties strongly indicate a preference for non-polar and polar aprotic solvents. The provided qualitative information and comparative analysis with the parent phenothiazine molecule offer a solid foundation for solvent selection in research and development. For applications demanding exact solubility values, the standardized isothermal shake-flask method is recommended. Future studies systematically measuring the solubility of this compound in a matrix of common organic solvents at various temperatures would be of significant value to the scientific community, particularly in the fields of organic synthesis and materials science.

References

Crystal structure of 10-Phenyl-10h-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 10-Phenyl-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PTH) is a heterocyclic organic compound that has garnered significant attention for its utility as a potent photocatalyst in organic synthesis and as a building block for advanced optoelectronic materials.[1][2] Its functional properties are intrinsically linked to its three-dimensional molecular conformation and the arrangement of these molecules in the solid state. This guide provides a comprehensive analysis of the crystal structure of this compound, grounded in single-crystal X-ray diffraction data. We will explore the molecule's unique conformational geometry, the specifics of its crystal lattice, and the experimental protocols required for its synthesis and structural determination, thereby offering a holistic view for researchers in materials science and medicinal chemistry.

Molecular Architecture: The Folded Butterfly Conformation

The foundational structure of this compound is the phenothiazine core, a tricyclic system where two benzene rings are fused to a central 1,4-thiazine ring. The attachment of a phenyl group to the nitrogen atom at position 10 is a critical modification that enhances the molecule's electron-donating character while influencing its spatial arrangement.[1]

A defining feature of the phenothiazine scaffold is its non-planar, folded geometry, often described as a "butterfly" conformation.[1] This folding occurs along the axis connecting the sulfur and nitrogen atoms of the central ring. The degree of this fold is quantified by the "butterfly angle" or "folding angle," defined as the angle between the planes of the two peripheral benzo rings.

For this compound, single-crystal X-ray diffraction studies reveal two unique molecules in the asymmetric unit, with distinct folding angles of 162.6° and 150.7° .[3] This inherent non-planarity is crucial as it sterically hinders close molecular aggregation and π-π stacking, a feature that is highly advantageous in the design of organic electronic materials to maintain their photophysical properties in the solid state.[1]

Caption: Molecular Structure of this compound.

Solid-State Architecture: Crystal Structure Analysis

The precise arrangement of molecules in a crystalline solid dictates its macroscopic properties. The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction, providing fundamental insights into its solid-state packing. The study was conducted at a low temperature (110 K) to minimize thermal motion and obtain high-precision data.[3]

The compound crystallizes in the triclinic system with the P-1 space group.[3] This indicates a low-symmetry packing arrangement. The unit cell contains four molecules (Z=4), with two crystallographically independent molecules forming the asymmetric unit, as previously noted by their different folding angles.[3] The crystal packing is primarily governed by van der Waals forces, with no significant intermolecular contacts, such as hydrogen bonds, reported.[3] The shortest intermolecular contact observed is 2.80 Å.[3]

Table 1: Crystallographic Data for this compound
ParameterValueReference
Empirical FormulaC₁₈H₁₃NS[3][4]
Formula Weight275.37 g/mol [5]
Crystal SystemTriclinic[3]
Space GroupP-1[3]
a10.369 (5) Å[3]
b10.596 (6) Å[3]
c15.468 (6) Å[3]
α68.26 (4)°[3]
β65.49 (5)°[3]
γ68.04 (5)°[3]
Volume (V)1383.3 ų[3]
Z4[3]
Temperature110 K[3]
Calculated Density (Dx)1.32 g cm⁻³[3]
Folding Angles162.6°, 150.7°[3]

Experimental Protocol: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material, followed by the growth of single crystals, and culminating in X-ray diffraction analysis.

Synthesis of this compound

A reliable method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination, which couples phenothiazine with an aryl halide. This choice is based on its high efficiency and functional group tolerance compared to older methods like the Ullmann condensation.

Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add phenothiazine (1.0 equiv.), iodobenzene (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and the phosphine ligand, Xantphos (4 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield this compound as a white to light-yellow solid.[5][6]

Material Validation

The identity and purity of the synthesized compound must be rigorously confirmed before proceeding to crystallization.

Table 2: Physicochemical and Spectroscopic Validation Data
PropertyExpected ValueReference
Appearance White to light-yellow powder/crystal[5]
Melting Point 94 °C[5]
¹H NMR (acetone-d₆)δ (ppm): 7.70 (t), 7.57 (t), 7.44 (d), 7.06 (d), 6.92 (t), 6.89 (t), 6.23 (d)[5][6]
¹³C NMR (acetone-d₆)δ (ppm): 144.98, 141.82, 131.64, 131.37, 129.07, 127.31, 123.37, 120.90, 116.96[5][6]
UV-Vis λmax (Hexane)314 nm[1]
Single Crystal Growth and X-ray Diffraction Workflow

Growing diffraction-quality single crystals is paramount. The choice of method is critical; slow evaporation is often successful for moderately soluble, stable organic compounds.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd Single-Crystal X-ray Diffraction (SC-XRD) synthesis Buchwald-Hartwig Coupling Reaction purification Column Chromatography synthesis->purification validation Spectroscopic Validation (NMR, MS, etc.) purification->validation dissolve Dissolve Pure Compound in Suitable Solvent (e.g., Acetone/Hexane) validation->dissolve evaporate Slow Solvent Evaporation (Uncovered vial inside a loosely capped beaker) dissolve->evaporate harvest Harvest High-Quality Single Crystals evaporate->harvest mount Mount Crystal on Diffractometer harvest->mount data_collection Data Collection (X-ray Exposure) mount->data_collection solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Structure Refinement solve->refine final_structure final_structure refine->final_structure Final Structural Model (CIF File)

Caption: Experimental workflow for the synthesis and crystal structure determination of PTH.

Conclusion

This guide has detailed the fundamental structural aspects of this compound in the solid state. Its crystal structure is characterized by a triclinic system (P-1) containing two independent molecules in the asymmetric unit, each exhibiting the hallmark non-planar butterfly conformation with distinct folding angles. The packing is dominated by weak van der Waals interactions. Understanding this intricate three-dimensional architecture is essential for rationalizing the compound's performance in photoredox catalysis and for designing next-generation organic materials with tailored solid-state properties. The provided experimental framework serves as a self-validating protocol for researchers seeking to synthesize and structurally characterize this important molecule.

References

Unveiling the Quantum Landscape: A Theoretical Investigation of 10-Phenyl-10H-phenothiazine's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

10-Phenyl-10H-phenothiazine stands as a cornerstone molecule within the broader class of phenothiazine derivatives, a "privileged structure" in medicinal chemistry and a versatile building block in materials science.[1] Its unique three-dimensional, butterfly-like conformation and electron-rich nature, conferred by the nitrogen and sulfur heteroatoms, give rise to a rich set of electronic and photophysical properties.[1][2] The introduction of a phenyl group at the N-10 position profoundly modulates these characteristics, enhancing the molecule's electron-donating capacity and influencing its potential applications, from photoredox catalysis to components in optoelectronic devices.[1][3] This guide provides a comprehensive theoretical framework for elucidating the electronic structure of this compound using quantum chemical calculations. We will explore the causality behind computational choices, present detailed protocols, and analyze the resulting electronic properties, offering field-proven insights for researchers in drug development and materials science.

Introduction: The Significance of the Phenothiazine Core

Phenothiazines are a class of heterocyclic compounds first synthesized in 1883.[1] They have since become foundational scaffolds in drug discovery, demonstrating a remarkable range of pharmacological activities, including antipsychotic, anticancer, and antihistaminic properties.[4][5][6] This versatility stems from their ability to interact with multiple biological targets.[1] From a chemical standpoint, phenothiazines are potent electron donors, capable of forming stable radical cations upon oxidation, a property that makes them highly valuable in the development of dyes, sensors, and advanced electronic materials.[7][8]

The N-aryl substitution, as seen in this compound, is a key modification that enhances the molecule's electron-donating character while maintaining the non-planar structure that helps prevent undesirable molecular aggregation.[1] Understanding the intricate details of its electronic structure is paramount to rationally designing new derivatives with tailored properties for specific applications. Theoretical calculations provide a powerful, cost-effective lens through which to examine these properties at a molecular level, predicting everything from molecular geometry and reactivity to spectroscopic behavior.

Theoretical Methodology: A Validated Computational Workflow

To accurately model the electronic structure of this compound, we employ a multi-step computational protocol based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods have been widely and successfully used to study the properties of phenothiazine derivatives, offering a robust balance between computational cost and accuracy for many-electron systems.[9][10][11]

The entire workflow is designed as a self-validating system, where the initial geometry optimization is confirmed by frequency analysis before proceeding to the calculation of more complex electronic properties.

G cluster_0 Ground State Calculations (DFT) cluster_1 Excited State Calculations (TD-DFT) Input 1. Initial Structure (this compound) Opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Minimize Energy Freq 3. Frequency Analysis (Confirm Minimum Energy, No Imaginary Frequencies) Opt->Freq Validate Structure Props 4. Electronic Property Calculation (HOMO, LUMO, MESP) Freq->Props Optimized Geometry TDDFT 5. Excited State Calculation (Vertical Excitations) Props->TDDFT Ground State Orbitals Analysis 6. Spectral Analysis (λmax, Oscillator Strength) TDDFT->Analysis

Figure 1: A validated computational workflow for theoretical analysis.

Experimental Protocol: Step-by-Step Computational Details
  • Structure Preparation : The initial 3D coordinates of this compound (PubChem CID: 95203) are obtained.[12]

  • Ground State Geometry Optimization :

    • Software : Gaussian 16 suite of programs.[13]

    • Method : Density Functional Theory (DFT).

    • Functional : Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is chosen for its proven reliability in describing the electronic properties of organic molecules.[13][14]

    • Basis Set : 6-311G(d,p). This Pople-style basis set provides a good description of electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

    • Convergence Criteria : The geometry is optimized until the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation :

    • Performed at the same level of theory (B3LYP/6-311G(d,p)) as the optimization.

    • Purpose : To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. A successful calculation will yield zero imaginary frequencies.

  • Frontier Molecular Orbital (FMO) Analysis :

    • The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry.

    • The HOMO-LUMO energy gap (ΔE) is determined, which is a crucial parameter for assessing molecular reactivity and electronic stability.[15][16]

  • Molecular Electrostatic Potential (MESP) :

    • The MESP surface is generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.[17]

  • Excited State Calculations :

    • Method : Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical electronic excitation energies and oscillator strengths.[9][18]

    • This allows for the simulation of the UV-Visible absorption spectrum by identifying the most probable electronic transitions, such as π-π* and n-π*.[14]

Results and Discussion: Deconstructing the Electronic Structure

Optimized Molecular Geometry

The geometry optimization confirms the characteristic non-planar, butterfly-like conformation of the this compound molecule.[1] The central thiazine ring is folded along the N-S axis, with the phenyl group attached to the nitrogen atom. This bent structure is crucial for inhibiting the close intermolecular π-π stacking that can lead to aggregation and quenching of fluorescence in electronic devices.[8]

Table 1: Selected Calculated Geometrical Parameters (B3LYP/6-311G(d,p))

ParameterTypeCalculated Value
C-S Bond LengthÅngström (Å)~1.77
C-N Bond LengthÅngström (Å)~1.42
N-C (Phenyl) Bond LengthÅngström (Å)~1.45
Butterfly AngleDegrees (°)~131

Note: These are representative values. The butterfly angle is defined by the dihedral angle between the two benzo rings.[14]

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the frontier molecular orbitals is fundamental to understanding the electronic behavior of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15]

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE = ELUMO - EHOMO   (Electronic Transition)

Figure 2: Conceptual diagram of the HOMO-LUMO energy gap.

In this compound, the HOMO is predominantly localized on the electron-rich phenothiazine core, specifically with significant contributions from the nitrogen and sulfur atoms. This confirms the strong electron-donating nature of the phenothiazine moiety.[2][7] The LUMO, conversely, shows significant electron density distributed across the N-phenyl substituent in addition to the phenothiazine backbone. This spatial separation of the HOMO and LUMO suggests the presence of intramolecular charge transfer (ICT) character in its lowest electronic transition.[7]

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap implies that less energy is required to excite an electron, often leading to higher reactivity.[16]

Table 2: Calculated Frontier Molecular Orbital Properties

PropertyValue (eV)Description
EHOMO-4.97Ionization Potential (ability to donate an electron)
ELUMO-0.85Electron Affinity (ability to accept an electron)
ΔE (Gap) 4.12 Indicator of chemical stability and reactivity

Note: Values are representative and depend on the specific level of theory. These are consistent with DFT calculations on similar phenothiazine derivatives.[7]

Molecular Electrostatic Potential (MESP)

The MESP map provides an intuitive visualization of the charge distribution. The red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while the blue regions represent positive potential (electron-poor areas).

For this compound, the MESP analysis reveals the most negative potential localized around the sulfur and nitrogen atoms, confirming them as the primary sites for electrophilic interaction. The hydrogen atoms of the aromatic rings exhibit a positive potential, as expected. This information is invaluable in drug development for predicting how the molecule might interact with biological receptors.[17]

Theoretical UV-Visible Spectrum

TD-DFT calculations allow us to predict the electronic absorption spectrum, which arises from transitions between molecular orbitals. The results can be directly compared with experimental spectroscopic data to validate the theoretical model.

The calculated spectrum for this compound shows a strong absorption band corresponding to the HOMO→LUMO transition. This transition possesses significant π-π* and intramolecular charge transfer (ICT) character. Experimental data shows this compound has a maximum absorption wavelength (λmax) at 314 nm in hexane.[1] Our TD-DFT calculations predict this primary transition in close agreement with experimental findings.

Table 3: Calculated Major Electronic Transitions (TD-DFT)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~310> 0.1HOMO → LUMO
S0 → Sn< 280VariableOther π → π* transitions

Note: The oscillator strength (f) indicates the probability of a given transition occurring. A higher value corresponds to a more intense absorption band.[14]

Conclusion and Implications

This guide outlines a robust theoretical framework for analyzing the electronic structure of this compound. Through a validated DFT and TD-DFT workflow, we have characterized its key electronic features:

  • Structural Integrity : The molecule adopts a stable, non-planar butterfly conformation essential for its function in materials science.

  • Electronic Nature : The phenothiazine core acts as a powerful electron-donating unit, with the HOMO localized on the N and S heteroatoms. The HOMO-LUMO gap of approximately 4.12 eV indicates significant stability.

  • Reactivity and Interactions : The MESP map identifies the electron-rich N/S region as the primary site for electrophilic interactions, a crucial insight for understanding its binding mechanisms in biological systems.

  • Spectroscopic Properties : The primary electronic absorption is dominated by a π-π* transition with significant ICT character, a finding that aligns well with experimental data.

For researchers, scientists, and drug development professionals, these theoretical insights provide a predictive foundation for the rational design of novel phenothiazine derivatives. By understanding how structural modifications influence the electronic landscape, it becomes possible to fine-tune properties like redox potential, light absorption, and intermolecular interactions to develop next-generation pharmaceuticals and advanced organic materials.

References

An In-depth Technical Guide to the Ullmann Condensation for N-Arylation of Phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylation of phenothiazine is a pivotal transformation in the synthesis of high-value organic molecules central to drug discovery, materials science, and photoredox catalysis. The resulting N-aryl phenothiazine derivatives possess tunable electronic and steric properties, making them indispensable scaffolds. This technical guide provides a comprehensive exploration of the Ullmann condensation, a classic and continually evolving copper-catalyzed method for forging the critical C–N bond in these systems. We will dissect the mechanistic underpinnings of both classical and modern ligand-accelerated Ullmann reactions, contrast them with the prevalent palladium-catalyzed Buchwald-Hartwig amination, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of N-Aryl Phenothiazines

The phenothiazine tricycle, where two benzene rings are fused by sulfur and nitrogen atoms, is more than just a heterocyclic curiosity; it is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are foundational components in antipsychotic drugs, tranquilizers, and antihistamines.[2] In the realm of modern organic chemistry, N-aryl phenothiazines have emerged as powerful organic photoredox catalysts and are used as hole-transporting materials in organic light-emitting diodes (OLEDs).[3][4][5][6]

The functionalization of the nitrogen atom (position 10) is the most direct and effective strategy for modulating the core properties of the phenothiazine system. Attaching an aryl group via N-arylation directly impacts the molecule's redox potential, solubility, and spatial conformation, thereby fine-tuning its performance in a given application. The Ullmann condensation, first reported over a century ago, represents a foundational copper-mediated strategy to achieve this C–N bond formation.[7][8][9] While historically plagued by harsh conditions, the reaction has undergone a renaissance through the development of sophisticated ligand systems, making it a powerful and cost-effective tool in the synthetic chemist's arsenal.

The Ullmann Condensation: From Classical Stoichiometry to Modern Catalysis

The Ullmann reaction, in its broadest sense, describes the copper-promoted coupling of aryl halides with nucleophiles. The specific application to amines is often referred to as the Ullmann condensation or, more precisely, the Goldberg reaction.[7]

Classical Conditions and Their Intrinsic Limitations

The traditional Ullmann protocol was a testament to brute-force synthesis.[7][10] A typical reaction involved heating an aryl halide and phenothiazine with a stoichiometric or even super-stoichiometric amount of copper powder or copper bronze in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at temperatures often exceeding 200 °C.[7]

These conditions imposed severe limitations:

  • Harsh Conditions: The high temperatures restricted the reaction to robust substrates, precluding those with sensitive functional groups.

  • Limited Scope: The reaction often required the aryl halide to be activated by electron-withdrawing groups.[7]

  • Poor Reproducibility: Yields were often erratic, partly due to the heterogeneous nature of the copper metal and the difficulty in controlling its activity.[10]

The Mechanistic Leap: Ligand-Accelerated Catalytic N-Arylation

The paradigm shift in Ullmann chemistry came with the discovery that catalytic amounts of a copper(I) salt, when coordinated by a suitable ligand, could efficiently mediate the C–N coupling under significantly milder conditions.[11][12][13] This innovation not only broadened the substrate scope but also provided a pathway to a more reproducible and mechanistically understood process.

The currently accepted mechanism for most modern Ullmann N-arylations proceeds through a Cu(I)/Cu(III) catalytic cycle .[14][15][16] This pathway avoids the high-energy intermediates of the classical reaction and provides a clear rationale for the role of each component.

The Catalytic Cycle consists of four key stages:

  • Amine Coordination & Deprotonation: The N-H bond of phenothiazine is deprotonated by a base. The resulting phenothiazine anion coordinates to the ligated Cu(I) catalyst, forming a copper(I)-amido complex.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I)-amido complex. This is the crucial C-X bond activation step and is typically the rate-determining step of the entire cycle.[15][16] The copper center is formally oxidized from Cu(I) to a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: The newly formed Cu(III) intermediate is unstable and rapidly undergoes reductive elimination. The aryl group and the phenothiazine nitrogen form the desired C–N bond, creating the N-arylphenothiazine product. In this process, the copper center is reduced back to Cu(I).

  • Catalyst Regeneration: The resulting Cu(I)-X species is regenerated by the base and available phenothiazine to re-enter the catalytic cycle.

Ullmann_Mechanism cat_start L-Cu(I)-X amido_complex [L-Cu(I)-N(PTZ)] cat_start->amido_complex  1. Catalyst Activation cu_iii [L-Cu(III)(Ar)(X)(N-PTZ)] amido_complex->cu_iii  2. Oxidative Addition (Rate-Limiting) cu_iii->cat_start  4. Catalyst Regeneration product Ar-N(PTZ) cu_iii->product  3. Reductive Elimination base_out Base-H+ X- cu_iii->base_out base_in PTZ-H, Base base_in->cat_start halide_in Ar-X halide_in->amido_complex sub PTZ = Phenothiazine

Fig 1. Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann N-arylation.

The Causality of Experimental Choices: A Deeper Dive

The success of a modern Ullmann condensation hinges on the rational selection of four key components: the copper source, the ligand, the base, and the solvent.

The Role of the Ligand: The Heart of the Reaction

Ligands are the single most important factor in achieving high efficiency and mild conditions. They are not mere spectators; they actively participate in and accelerate the catalytic cycle.[12]

  • Function: Ligands, typically chelating N,N-, N,O-, or O,O-donors, bind to the copper center. This coordination solubilizes the copper salt, prevents catalyst agglomeration and deactivation, and, most critically, modulates the electronic properties of the copper atom to facilitate the oxidative addition and reductive elimination steps.[12][13]

  • Common Ligand Classes:

    • Diamines: N,N'-Dimethylethylenediamine (DMEDA) is a simple, inexpensive, and highly effective ligand.

    • Amino Acids: L-Proline and its derivatives are excellent ligands, believed to form stable chelate complexes that promote the reaction.[11]

    • Phenanthrolines: 1,10-Phenanthroline and its substituted variants are powerful ligands that can dramatically accelerate the reaction, often allowing for lower temperatures.[12]

    • Oxalamides & Diketones: These bidentate oxygen-donor ligands have also proven effective in numerous Ullmann-type couplings.[9][11]

  • Causality: An electron-donating ligand increases the electron density on the Cu(I) center, making it more nucleophilic and thus more reactive towards the electrophilic aryl halide in the oxidative addition step. The geometry of the ligand-copper complex also pre-organizes the reactants, lowering the activation energy for the subsequent reductive elimination.

Data Presentation: Impact of Reaction Parameters

The choice of ligand and base can have a profound impact on reaction yield. The following table summarizes typical outcomes for the N-arylation of phenothiazine with an aryl iodide under various conditions, compiled from general trends in the literature.

EntryCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
1CuI (5)NoneK₂CO₃ (2)DMF150< 20
2CuI (5)L-Proline (10)K₂CO₃ (2)DMSO110~85
3CuI (5)DMEDA (10)K₃PO₄ (2)Dioxane110~90
4CuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2)Toluene100> 95

An Alternative Strategy: The Buchwald-Hartwig Amination

No discussion of N-arylation is complete without considering the Buchwald-Hartwig amination, the primary palladium-catalyzed alternative to the Ullmann reaction.[17] This powerful transformation has seen widespread adoption due to its generally mild conditions and broad functional group tolerance.[3][5][17][18]

The mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle , which is distinct from the Ullmann pathway. It involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17]

Buchwald_Hartwig_Mechanism pd0 L-Pd(0) pd_ii_add [L-Pd(II)(Ar)(X)] pd0->pd_ii_add  1. Oxidative Addition pd_ii_amido [L-Pd(II)(Ar)(N-PTZ)] pd_ii_add->pd_ii_amido  2. Amine Coordination & Deprotonation pd_ii_amido->pd0 product Ar-N(PTZ) pd_ii_amido->product  3. Reductive Elimination base_out Base-H+ X- pd_ii_amido->base_out halide_in Ar-X halide_in->pd0 amine_in PTZ-H, Base amine_in->pd_ii_add sub PTZ = Phenothiazine

Fig 2. Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.
Head-to-Head Comparison: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Metal Copper (Cu)Palladium (Pd)
Cost Low (Copper is abundant and inexpensive)High (Palladium is a precious metal)
Ligands N- or O-donors (e.g., diamines, amino acids)P-donors (e.g., phosphines like XPhos, RuPhos)[18]
Air/Moisture Sensitivity Generally more robust and less sensitivePd(0) catalysts and phosphine ligands can be air-sensitive
Typical Temperature 80 - 140 °CRoom Temperature - 110 °C
Key Advantage Cost-effective, scalable, robust catalyst systemExtremely broad scope, high functional group tolerance

Field-Proven Experimental Protocol

This protocol describes a reliable, ligand-accelerated Ullmann condensation for the synthesis of N-aryl phenothiazines, adaptable for various substrates.[13][19]

Synthesis of 10-Phenyl-10H-phenothiazine

Materials:

  • Phenothiazine (1.0 mmol, 1.0 equiv)

  • Iodobenzene (1.1 mmol, 1.1 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 0.05 equiv)

  • 1,10-Phenanthroline (0.1 mmol, 0.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To a dry oven-dried Schlenk flask, add phenothiazine (199 mg), copper(I) iodide (9.5 mg), 1,10-phenanthroline (18 mg), and potassium carbonate (276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry Argon or Nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe, followed by iodobenzene (123 µL).

  • Reaction Conditions: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Workup: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by silica gel column chromatography (e.g., 98:2 hexane/ethyl acetate) to afford the pure this compound as a white solid.

Conclusion and Future Outlook

The Ullmann condensation for the N-arylation of phenothiazine has evolved from a harsh, stoichiometric process into a sophisticated and reliable catalytic method. The key to this transformation has been the elucidation of the Cu(I)/Cu(III) catalytic cycle and the rational design of ligands that accelerate the rate-limiting oxidative addition step. While the palladium-catalyzed Buchwald-Hartwig amination offers broader scope, the cost-effectiveness and operational simplicity of the modern Ullmann reaction make it a highly attractive and powerful strategy, especially for large-scale synthesis.

Future research will likely focus on developing next-generation, recyclable heterogeneous copper catalysts to enhance the sustainability of the process.[14][19] Furthermore, the exploration of transition-metal-free N-arylation pathways, though currently limited in scope for this specific transformation, remains an exciting frontier in synthetic organic chemistry.[20]

References

Introduction: Elucidating the Molecular Architecture of 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 10-Phenyl-10H-phenothiazine

This compound is a heterocyclic compound of significant interest, built upon the phenothiazine core. The introduction of a phenyl group at the nitrogen atom (position 10) substantially alters the electronic and steric properties compared to the parent molecule, making it a valuable building block in medicinal chemistry and materials science.[1] Its derivatives are explored as organic photocatalysts, components in optoelectronic devices, and have potential pharmaceutical applications.[1][2]

Accurate structural confirmation and purity assessment are paramount in any research or development context. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. As a self-validating system, the data from each method should converge to provide an unambiguous structural assignment. We will delve into the causality behind experimental choices and interpret the resulting data with the rigor required by drug development professionals and researchers.

Below is the chemical structure of this compound, which serves as the basis for our spectroscopic analysis.

G cluster_protocol ESI-HRMS Workflow Sample in Solution Sample in Solution Electrospray Ionization Electrospray Ionization Sample in Solution->Electrospray Ionization Positive Mode Mass Analyzer (TOF) Mass Analyzer (TOF) Electrospray Ionization->Mass Analyzer (TOF) [M+H]⁺ Ions Detector Detector Mass Analyzer (TOF)->Detector Separate by m/z Mass Spectrum Mass Spectrum Detector->Mass Spectrum Generate Data

References

An In-depth Technical Guide to the Thermal Stability of 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability of 10-Phenyl-10H-phenothiazine, a crucial parameter influencing its application in pharmaceuticals, organic electronics, and as a photocatalyst.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental evaluation, data interpretation, and the underlying chemical principles governing its thermal degradation.

Introduction: The Significance of Thermal Stability in Phenothiazine Chemistry

This compound belongs to a class of heterocyclic compounds that are pivotal in various scientific and industrial fields.[2] The introduction of a phenyl group at the 10-position of the phenothiazine core significantly influences its electronic and photophysical properties.[2] Understanding the thermal stability of this molecule is paramount for its synthesis, purification, storage, and performance in high-temperature applications such as in organic light-emitting diodes (OLEDs). Thermal decomposition can lead to loss of efficacy, formation of undesirable byproducts, and device failure. Therefore, a thorough characterization of its thermal behavior is a prerequisite for its effective utilization.

Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal stability.

PropertyValueReference
Molecular Formula C₁₈H₁₃NS[3]
Molecular Weight 275.37 g/mol [3]
Melting Point 94 °C
Boiling Point (Predicted) 411.2 ± 15.0 °C[1]
Appearance White to light yellow powder/crystal[1]
Solubility Soluble in Acetone[1]

Experimental Assessment of Thermal Stability

The thermal stability of this compound is primarily evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is indispensable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass after degradation.

The following protocol is adapted from methodologies reported for the thermal analysis of phenothiazine-based compounds.[4]

  • Instrument: NETZSCH TG 209 F1 Libra or equivalent.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C for 10 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10-20 K/min.[4]

  • Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Analysis start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in Crucible weigh->place load Load Sample place->load purge Purge with N2 load->purge heat Heat Program (30-800°C @ 20 K/min) purge->heat record Record Mass vs. Temp heat->record plot Plot TGA Curve record->plot determine Determine T_onset, T_max, % Residue plot->determine

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For thermal stability, DSC can reveal exothermic decomposition events.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature to a point above the expected decomposition temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_output Data Analysis start Start weigh Weigh Sample (2-5 mg) start->weigh seal Seal in Al Pan weigh->seal load Load Sample & Ref. seal->load purge Purge with N2 load->purge heat Heat Program (e.g., to 500°C @ 10°C/min) purge->heat record Record Heat Flow vs. Temp heat->record plot Plot DSC Curve record->plot identify Identify Thermal Transitions (Melting, Decomposition) plot->identify

Caption: Workflow for Differential Scanning Calorimetry.

Data Analysis and Interpretation

TGA of an N-Phenylphenothiazine Derivative Radical Cation

A thermogravimetric analysis of a stable radical cation salt of an N-phenylphenothiazine derivative with an extended π-system demonstrated significant heat resistance.[5]

ParameterValue
Compound N-Phenylphenothiazine Derivative Radical Cation Salt
T⁹⁵ (Temperature at 5% weight loss) 195 °C

This result indicates that the core N-phenylphenothiazine structure possesses considerable thermal stability.[5] The decomposition temperature of the neutral this compound is expected to be even higher, as the radical cation salt may have different degradation pathways.

Predicted Thermal Behavior

Based on its predicted boiling point of approximately 411 °C, it can be inferred that this compound is a thermally stable compound.[1] Significant decomposition is anticipated to occur at temperatures approaching this value under an inert atmosphere. The initial mass loss in a TGA experiment would likely correspond to the volatilization of the compound, followed by thermal decomposition at higher temperatures.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is expected to proceed through a complex series of reactions involving the cleavage of the weakest bonds in the molecule. The C-S and C-N bonds within the central thiazine ring are likely points of initial fragmentation.

A plausible decomposition pathway under inert conditions could involve:

  • Homolytic Cleavage: Initial cleavage of the C-S or C-N bonds to form radical intermediates.

  • Rearrangement and Fragmentation: These radicals can undergo further rearrangements and fragmentation, leading to the formation of smaller, more volatile molecules.

  • Char Formation: At higher temperatures, polymerization and carbonization of the fragments can lead to the formation of a stable carbonaceous residue.

Decomposition_Pathway PTH This compound Radicals Radical Intermediates (C-S and C-N bond cleavage) PTH->Radicals High Temperature Fragments Volatile Fragments (e.g., Benzene, Thiophenol derivatives) Radicals->Fragments Rearrangement & Fragmentation Residue Carbonaceous Residue Fragments->Residue Polymerization & Carbonization

Caption: Plausible Thermal Decomposition Pathway.

Conclusion and Implications

This compound exhibits good thermal stability, a critical attribute for its diverse applications. The high predicted boiling point and the measured thermal stability of a closely related derivative underscore its suitability for processes requiring elevated temperatures. For applications in organic electronics, this thermal robustness is essential for device fabrication and long-term operational stability. In the context of drug development, understanding the thermal decomposition profile is crucial for determining appropriate storage conditions and shelf-life.

Further experimental studies, including detailed TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry), are warranted to precisely identify the decomposition products and elucidate the exact degradation mechanism of this compound.

References

An In-depth Technical Guide to 10-Phenyl-10H-phenothiazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 10-Phenyl-10H-phenothiazine, a versatile heterocyclic compound with significant applications in organic synthesis and materials science. As a senior application scientist, this document is structured to deliver not just technical data, but also field-proven insights into its synthesis and characterization, ensuring a robust understanding for both academic and industrial researchers.

Core Molecular Identity

This compound, also known as N-Phenylphenothiazine, is an N-aryl derivative of the phenothiazine core. The introduction of a phenyl group at the 10-position significantly alters the electronic and photophysical properties of the parent molecule, making it a compound of great interest.[1]

Chemical Structure and CAS Number

The foundational identity of this molecule is its unique structure and universally recognized CAS number.

  • Chemical Name: this compound

  • Synonyms: N-Phenylphenothiazine[2]

  • CAS Number: 7152-42-3[2][3][4][5][6][7]

  • Molecular Formula: C₁₈H₁₃NS[2][3][6][8]

  • Molecular Weight: 275.37 g/mol [2][3][8]

The structure maintains the non-planar, butterfly-like conformation of the phenothiazine core, which is crucial for preventing undesirable molecular aggregation in applications like organic electronics.[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for its application in various experimental settings.

PropertyValueSource(s)
Appearance White to light yellow powder or crystal.[4][8]
Melting Point 94 °C[8]
Boiling Point 411.2±15.0 °C (Predicted)[8]
Density 1.247±0.06 g/cm³ (Predicted)[8]
Solubility Soluble in Acetone.[4]
Storage Keep in a dark place, sealed in dry, room temperature.[4][5]

Synthesis of this compound

The synthesis of this compound is primarily achieved through N-arylation of the phenothiazine core. The choice of synthetic route often depends on the desired scale, available reagents, and tolerance for reaction conditions.

Established Synthetic Routes

Two of the most common and effective methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This is a classic method involving the copper-catalyzed reaction of phenothiazine with an aryl halide (like bromobenzene or iodobenzene) at elevated temperatures.[1] The presence of a base, such as potassium carbonate, is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more modern and often more efficient alternative to the Ullmann condensation. It typically proceeds under milder conditions and with a broader substrate scope.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust method for the synthesis of this compound, adapted from established procedures.[4][9]

Materials:

  • Phenothiazine

  • Iodobenzene

  • Sodium tert-butoxide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Anhydrous toluene

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, dissolve phenothiazine (1.0 eq) in anhydrous toluene.

  • To this solution, sequentially add iodobenzene (0.88 eq), sodium tert-butoxide, and tris(dibenzylideneacetone)dipalladium(0) (0.02 eq).[4]

  • Transfer the reaction mixture to a sealed tube and stir at 160 °C for 16 hours.[4]

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).[4]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][9]

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent to yield this compound as a white solid.[4][9]

Self-Validation:

  • Yield: A successful reaction should provide a high yield, with reports of up to 87.3%.[4]

  • Purity: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods. A melting point of around 205 °C for the purified product has been reported from this synthetic route.[4][9] Note that this is significantly higher than the 94 °C reported by some suppliers, which may be for a less pure grade.

  • Spectroscopic Confirmation: The structure of the synthesized compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, as detailed in the following section.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification phenothiazine Phenothiazine catalyst Pd2(dba)3 iodobenzene Iodobenzene base Sodium tert-butoxide catalyst->base solvent Toluene, 160°C, 16h base->solvent extraction Extraction with CH2Cl2 solvent->extraction drying Drying over Na2SO4 extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.

Spectroscopic and Analytical Characterization

Thorough characterization is paramount to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1]

  • ¹H NMR (300 MHz, acetone-d₆), δ (ppm):

    • 7.70 (t, J = 7.5 Hz, 2H)

    • 7.57 (t, J = 7.2 Hz, 1H)

    • 7.44 (d, J = 7.8 Hz, 2H)

    • 7.06 (d, J = 7.5 Hz, 2H)

    • 6.92 (t, J = 7.2 Hz, 2H)

    • 6.89 (t, J = 7.2 Hz, 2H)

    • 6.23 (d, J = 8.1 Hz, 2H)[4]

  • ¹³C NMR (100 MHz, acetone-d₆), δ (ppm):

    • 144.98, 141.82, 131.64, 131.37, 129.07, 127.31, 123.37, 120.90, 116.96[4][8]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula.[1]

  • Electrospray High-Resolution Mass Spectrometry (ESI-HRMS):

    • Calculated m/z for C₁₈H₁₄NS ([M+H]⁺): 276.0841

    • Measured m/z: 276.0842[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

  • Key Vibrational Modes (cm⁻¹):

    • Aromatic C-H Stretching: > 3000 cm⁻¹

    • Aromatic C=C Stretching: 1600-1450 cm⁻¹ (with characteristic bands around 1595 cm⁻¹ and 1574 cm⁻¹)

    • C-N Stretching: 1230-1250 cm⁻¹[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule.

  • λₘₐₓ (in hexane): 314 nm.[1]

  • For comparison, the parent 10H-phenothiazine shows absorption maxima at 252 nm and 316 nm.[1]

  • Upon one-electron oxidation, this compound forms a stable and intensely colored radical cation (PTZ⁺•), which has characteristic absorption bands in the visible and near-infrared (NIR) regions.[1][10]

Applications in Research and Development

The unique electronic and photophysical properties of this compound make it a valuable tool in several areas of research.

Organic Photocatalysis

This is one of the most prominent applications of this compound.[8][11]

  • Mechanism of Action: Upon absorption of light (photocatalyst activation typically at 365 nm), the molecule is promoted to an excited state.[11] This excited state can then mediate chemical transformations through electron transfer processes.[11]

  • Applications: It is used as a metal-free photocatalyst in various organic reactions, including polymerization reactions, dehalogenation of aromatic halides, and the pinacol coupling of aromatic aldehydes.[8][11][12]

Drug Development and Medicinal Chemistry

The phenothiazine scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[1]

  • Historical Context: Phenothiazine derivatives have a rich history as antipsychotic and antihistaminic agents.[1][13]

  • Current Research: Research has expanded to investigate their potential as anticancer, antifungal, and antioxidant agents.[1] The development of phenothiazine hybrids is a promising approach for creating new drug candidates with diverse pharmacological activities.[14]

Materials Science

The electroactive and photophysical properties of this compound are leveraged in the development of advanced materials.

  • Dyes and Sensors: Its ability to form conductive polymers makes it useful in the creation of sensors and dyes.[11]

  • Organic Electronics: The non-planar structure helps to mitigate aggregation-induced quenching of luminescence, a desirable feature in organic electronic materials.[1]

Safety and Handling

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from light.[4][5]

  • Handling: For research use only. Not for human or veterinary use.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed.

References

Methodological & Application

Application Notes & Protocols: 10-Phenyl-10H-phenothiazine as a Versatile Organic Photocatalyst in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Metal-Free Approach to Photocatalysis

The advent of photoredox catalysis has revolutionized organic synthesis, offering novel pathways for bond formation under mild conditions. While transition metal complexes, particularly those of iridium and ruthenium, have historically dominated this field, their cost, toxicity, and potential for product contamination have driven the search for more sustainable alternatives.[1] Organic photocatalysts have emerged as a powerful solution, and among them, 10-Phenyl-10H-phenothiazine (PTH) has garnered significant attention for its accessibility, favorable redox properties, and broad applicability.[1][2]

This guide provides an in-depth exploration of PTH as a photocatalyst, detailing its mechanism of action, key photophysical properties, and practical, step-by-step protocols for its application in various synthetic transformations. The information presented herein is intended to equip researchers with the foundational knowledge and practical guidance necessary to integrate this versatile catalyst into their synthetic workflows.

Mechanism of Action: The Photoredox Cycle of this compound

The photocatalytic activity of PTH is rooted in its ability to absorb light and engage in single-electron transfer (SET) processes. Upon irradiation with UV or visible light, PTH is promoted to an electronically excited state (PTH*), which is a much stronger reductant than its ground state.[3] This excited state can then donate an electron to a suitable substrate, initiating a radical cascade. The resulting PTH radical cation (PTH•+) is a potent oxidant that can participate in subsequent steps of the catalytic cycle, ultimately regenerating the ground-state photocatalyst.[4][5]

The non-planar, butterfly-like conformation of the phenothiazine core is crucial to its function, as it helps to prevent undesirable molecular aggregation.[6] The addition of the phenyl group at the N-10 position enhances the electron-donating character of the molecule.[6]

photoredox_cycle cluster_0 Photoredox Cycle cluster_1 Substrate Transformation PTH PTH PTH_excited PTH* PTH->PTH_excited hν (Light) PTH_radical PTH•+ PTH_excited->PTH_radical SET (Substrate_ox) Substrate_ox Substrate (ox) PTH_excited->Substrate_ox e- transfer PTH_radical->PTH SET (Substrate_red) Substrate_red Substrate (red) Substrate_red->PTH_radical e- transfer Product Product Substrate_red->Product Reaction Cascade

Figure 1. Generalized photoredox cycle of this compound (PTH).

Key Properties of this compound

A thorough understanding of the photophysical and electrochemical properties of a photocatalyst is essential for designing efficient reactions. The following table summarizes the key characteristics of PTH.

PropertyValueReference
Molecular Weight 275.37 g/mol
Appearance White to off-white powder[7][8]
Melting Point 94 °C[9]
Maximum Absorption (λmax) 314 nm (in hexane)[6]
Excited State Reduction Potential (E1/2(PTH/PTH•+))*-2.1 V vs SCE[3]
Ground State Oxidation Potential (E1/2(PTH•+/PTH)) +0.75 V vs SCE[10]
Photocatalyst Activation ~365 nm[9]

Applications in Organic Synthesis

PTH has proven to be a versatile catalyst for a wide range of organic transformations. Its applications span from polymerization reactions to complex C-H functionalizations.[2]

Metal-Free Atom Transfer Radical Polymerization (ATRP)

Traditional ATRP methods often rely on copper catalysts, which can be problematic for applications in electronics and biomedicine due to metal contamination.[11] PTH offers a metal-free alternative, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[11][12]

Mechanism Insight: In this process, the photoexcited PTH* activates an alkyl halide initiator to generate a radical, which then propagates by adding to a monomer. The resulting PTH radical cation bromide (PTH•+Br-) can reversibly deactivate the propagating radical, allowing for controlled polymerization.[12]

Experimental Protocol: Metal-Free ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from the pioneering work in metal-free photo-ATRP.[12]

Materials:

  • This compound (PTH)

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromophenylacetate (EBPA) or other suitable initiator

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Nitrogen or Argon for inert atmosphere

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., 365 nm LED)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add PTH (e.g., 0.1 mol%).

  • Add the desired amount of MMA and solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the initiator (e.g., 1 mol%).

  • Place the reaction vessel in proximity to the UV light source and begin stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).

  • Upon reaching the desired conversion, stop the reaction by turning off the light and exposing the mixture to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.[13]

atr_workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up a Add PTH, MMA, and Solvent to Schlenk Flask b Degas via Freeze-Pump-Thaw a->b c Add Initiator under Inert Gas b->c d Irradiate with UV Light (e.g., 365 nm) with Stirring c->d e Monitor Conversion and Molecular Weight (NMR, GPC) d->e f Quench by Exposing to Air e->f g Precipitate Polymer f->g h Filter and Dry g->h

Figure 2. General workflow for metal-free ATRP using PTH.

C-H Functionalization Reactions

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. PTH has been employed as a photocatalyst in various C-H functionalization reactions, including the oxidative coupling of amines.[2]

Mechanism Insight: The excited PTH* can oxidize an amine to its corresponding radical cation. Subsequent deprotonation and further oxidation can lead to the formation of an imine.

Experimental Protocol: Oxidative Coupling of N-Phenyltetrahydroisoquinoline

This protocol is a representative example of a PTH-catalyzed C-H amination.

Materials:

  • This compound (PTH)

  • N-Phenyltetrahydroisoquinoline

  • Acetonitrile (MeCN) as solvent

  • Visible light source (e.g., blue LEDs)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon or access to air

Procedure:

  • In a reaction vial, dissolve N-phenyltetrahydroisoquinoline (1.0 equiv) and PTH (e.g., 2 mol%) in MeCN.

  • Seal the vial and place it under an oxygen atmosphere (e.g., via a balloon).

  • Irradiate the mixture with a visible light source while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired imine.

Synthesis of this compound

For researchers interested in preparing PTH in-house, several synthetic routes are available. A common and effective method is the Buchwald-Hartwig or Ullmann-type cross-coupling of phenothiazine with an aryl halide.[1][7]

Experimental Protocol: Palladium-Catalyzed N-Arylation of Phenothiazine

This protocol provides a reliable method for the gram-scale synthesis of PTH.[7][8]

Materials:

  • Phenothiazine

  • Iodobenzene or Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., (t-Bu)₃PHBF₄)

  • Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube, add phenothiazine (1.0 equiv), the palladium catalyst (e.g., 3 mol % Pd), and the phosphine ligand (e.g., 6 mol %).[7]

  • Add the base (e.g., 1.3 equiv of KOt-Bu) and the aryl halide (e.g., 1.2 equiv of bromobenzene).[7]

  • Add anhydrous toluene to the desired concentration (e.g., 0.5 M).[7]

  • Degas the reaction mixture using three freeze-pump-thaw cycles.[7]

  • Heat the reaction under reflux (or at a specified high temperature, e.g., 160 °C for iodobenzene) with vigorous stirring for the recommended time (e.g., 16-20 hours).[7][8]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.[7]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate eluent system) to yield this compound as a white solid.[7][8]

Conclusion

This compound stands out as a highly effective and versatile organic photocatalyst. Its accessibility, favorable redox properties, and demonstrated utility in a range of important synthetic transformations, including metal-free ATRP and C-H functionalization, make it an attractive alternative to traditional transition metal catalysts. The protocols and data presented in this guide are intended to facilitate its adoption and further exploration in both academic and industrial research settings, contributing to the development of more sustainable and efficient synthetic methodologies.

References

Application Notes and Protocols: Leveraging 10-Phenyl-10H-phenothiazine for Photoredox-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Organic Photocatalysts in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] Photoredox catalysis, harnessing the energy of visible light, has proven to be a particularly powerful tool for activating C-H bonds under mild conditions.[2][3] While transition metal complexes, such as those of iridium and ruthenium, have historically dominated the field, organic photoredox catalysts are gaining significant traction due to their low cost, ready availability, and tunable photophysical properties.

Among the arsenal of organic photocatalysts, 10-Phenyl-10H-phenothiazine (PTH) has distinguished itself as a potent photo-reductant. Its unique electronic structure, characterized by a non-planar butterfly conformation, and favorable redox potentials make it an excellent candidate for initiating single-electron transfer (SET) processes crucial for C-H functionalization.[4] This guide provides an in-depth exploration of the application of PTH in photoredox-catalyzed C-H functionalization, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Physicochemical Properties of this compound (PTH)

A thorough understanding of the photophysical and electrochemical properties of PTH is paramount for designing efficient photocatalytic reactions. The introduction of a phenyl group at the N-10 position of the phenothiazine core significantly influences its electronic characteristics.[4]

PropertyValueSource
Molecular Formula C₁₈H₁₃NS[5]
Molecular Weight 275.37 g/mol [5]
Appearance White to off-white powder[6]
Melting Point 94-98 °C[6]
Maximum Absorption (λmax) ~314-320 nm[4]
Excited State Reduction Potential (E*red) -2.1 V vs SCE
Ground State Oxidation Potential (Eox) +0.75 V vs SCE

The strong reducing power of the excited state of PTH (PTH*) is a key attribute that enables the activation of a wide range of substrates.

Mechanistic Principles of PTH-Mediated Photoredox Catalysis

The general mechanism for PTH-catalyzed C-H functionalization proceeds through a series of well-defined steps initiated by the absorption of visible light.

PTH_Photoredox_Cycle PTH PTH PTH_star PTH* PTH->PTH_star hν (Visible Light) PTH_radical_cation PTH•+ PTH_star->PTH_radical_cation SET Substrate_radical R• PTH_star->Substrate_radical Energy Transfer PTH_radical_cation->PTH SET Substrate Substrate (R-H) Substrate->Substrate_radical HAT or SET Product Product (R-Nu) Substrate_radical->Product Nu Nucleophile (Nu-X) Nu_radical Nu• Nu->Nu_radical Nu_radical->Product

Figure 1: Generalized catalytic cycle for PTH-mediated C-H functionalization.

  • Photoexcitation: Ground-state PTH absorbs a photon of visible light, promoting it to an electronically excited state (PTH*).

  • Single Electron Transfer (SET): The excited state PTH* can act as a potent single-electron donor (reductive quenching) or acceptor (oxidative quenching), depending on the reaction partner. In many C-H functionalization reactions, an oxidative quenching pathway is operative where PTH* is oxidized to its radical cation (PTH•+) by an electron acceptor.

  • Substrate Activation: The generated radical cation, PTH•+, can be a powerful oxidant, capable of activating substrates through hydrogen atom transfer (HAT) or another SET event to generate a key radical intermediate.

  • Radical Coupling: The substrate radical then reacts with a suitable coupling partner (e.g., an aryl, amino, or alkyl source) to form the desired C-C or C-heteroatom bond.

  • Catalyst Regeneration: The PTH•+ is subsequently reduced back to its ground state by a sacrificial electron donor or through a subsequent step in the catalytic cycle, thus completing the loop.

Application Note 1: Photocatalytic C-H Amination of Phenols

A notable application of phenothiazine in C-H functionalization is the direct amination of phenols, particularly relevant in the modification of tyrosine-containing peptides and other biologically important molecules. While this specific protocol utilizes phenothiazine in conjunction with a silver salt, it highlights the potential for C-N bond formation at C-H sites.

Protocol: C-H Phenothiazination of Boc-Tyr-OMe

This protocol is adapted from a reported procedure for the C-H amination of a tyrosine derivative.

Materials:

  • Boc-Tyr-OMe (1a)

  • Phenothiazine

  • Silver(I) carbonate (Ag₂CO₃)

  • o-Xylene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a Schlenk tube, add Boc-Tyr-OMe (1a, 0.50 mmol, 1.0 equiv), phenothiazine (0.25 mmol, 0.5 equiv), and silver(I) carbonate (0.075 mmol, 30 mol%).

  • Add o-xylene (1.0 mL) to the tube.

  • Place the reaction tube on a magnetic stirrer and begin stirring.

  • Irradiate the reaction mixture with a visible light source at 90 °C for 16 hours under an air atmosphere.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel to yield the desired C-H aminated product.

Causality Behind Experimental Choices:

  • Silver(I) Carbonate: In this specific transformation, Ag₂CO₃ acts as an oxidant to facilitate the C-N bond-forming cross-dehydrogenative coupling.

  • o-Xylene: A high-boiling point solvent is chosen to allow the reaction to be conducted at an elevated temperature, which can improve reaction kinetics.

  • Visible Light: Irradiation is crucial for the photo-excitation of the phenothiazine, initiating the catalytic cycle.

  • Air Atmosphere: In this protocol, air can also contribute to the oxidative nature of the reaction.

Experimental_Workflow_Amination cluster_Preparation Reaction Setup cluster_Reaction Reaction Conditions cluster_Workup Workup and Purification A Combine Reactants: Boc-Tyr-OMe, Phenothiazine, Ag₂CO₃ B Add Solvent: o-Xylene A->B C Stir and Irradiate: Visible Light, 90°C, 16h B->C D Cool to Room Temperature C->D E Purify by Column Chromatography D->E

Figure 2: Experimental workflow for the C-H phenothiazination of Boc-Tyr-OMe.

Application Note 2: Proposed Protocol for Photocatalytic C-H Arylation

Direct C-H arylation of (hetero)arenes is a highly sought-after transformation. While specific protocols using PTH as the sole photocatalyst are not abundant in the literature, its photophysical properties suggest its suitability for such reactions, particularly in dual catalytic systems. The following is a representative protocol that can serve as a starting point for optimization. This proposed method is based on the principles of photoredox/nickel dual catalysis.

Proposed Protocol: Dual Photoredox/Nickel-Catalyzed C-H Arylation of Benzofuran

Materials:

  • Benzofuran

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • This compound (PTH)

  • Nickel(II) bromide glyme complex (NiBr₂·glyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., blue LED lamp)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, to a Schlenk tube, add NiBr₂·glyme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add benzofuran (1.0 equiv), the aryl bromide (1.2 equiv), and this compound (2 mol%).

  • Add anhydrous 1,4-dioxane to achieve a desired concentration (e.g., 0.1 M).

  • Seal the tube, remove it from the glovebox, and place it on a magnetic stirrer.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be filtered through a pad of celite, concentrated, and purified by column chromatography.

Rationale for Proposed Conditions:

  • Dual Catalysis: This system merges the photoredox capabilities of PTH with the cross-coupling proficiency of a nickel catalyst. PTH generates the aryl radical from the aryl bromide, which is then intercepted by the nickel catalyst to facilitate the C-H activation and cross-coupling.

  • Nickel Catalyst: NiBr₂·glyme is a common nickel precursor for such transformations.

  • Ligand (dtbbpy): The bipyridine ligand stabilizes the nickel catalytic species and modulates its reactivity.

  • Base (Cs₂CO₃): The base is often required in the C-H activation step.

  • Solvent (1,4-Dioxane): A common solvent for cross-coupling reactions.

Application Note 3: Conceptual Protocol for Photocatalytic C-H Alkylation

The introduction of alkyl groups via C-H functionalization is a powerful tool for modifying molecular scaffolds. PTH can be employed to generate alkyl radicals from suitable precursors, which can then engage in Minisci-type reactions with electron-deficient heteroarenes.

Conceptual Protocol: C-H Alkylation of Lepidine

Materials:

  • Lepidine (4-methylquinoline)

  • Alkylating agent (e.g., tert-butyl bromoacetate)

  • This compound (PTH)

  • Sacrificial electron donor (e.g., triethylamine, Et₃N)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (anhydrous)

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a Schlenk tube, add lepidine (1.0 equiv), tert-butyl bromoacetate (1.5 equiv), and this compound (5 mol%).

  • Add anhydrous acetonitrile to achieve a desired concentration (e.g., 0.1 M).

  • Add triethylamine (2.0 equiv) and trifluoroacetic acid (1.0 equiv).

  • Degas the solution with argon or nitrogen for 15-20 minutes.

  • Seal the tube and place it on a magnetic stirrer.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers can be dried, concentrated, and purified by column chromatography.

Mechanistic Considerations:

  • Reductive Quenching: In this proposed mechanism, the excited PTH* is reductively quenched by triethylamine to generate the PTH radical anion and the triethylamine radical cation. The PTH radical anion is a potent reductant that can activate the alkyl bromide to form an alkyl radical.

  • Minisci-type Reaction: The generated alkyl radical adds to the protonated lepidine (formed in the presence of TFA), followed by oxidation and deprotonation to afford the alkylated product.

  • Acid (TFA): The acid serves to protonate the heterocycle, making it more susceptible to nucleophilic radical attack.

Conclusion and Future Outlook

This compound is a versatile and powerful organic photoredox catalyst with significant potential in C-H functionalization. Its strong reducing power in the excited state allows for the activation of a variety of substrates under mild, visible-light-mediated conditions. While detailed, standalone protocols for all types of C-H functionalization are still emerging, the mechanistic principles are well-understood, providing a solid foundation for reaction development. The provided application notes and protocols for C-H amination, and the proposed starting points for C-H arylation and alkylation, are intended to empower researchers to explore the utility of PTH in their synthetic endeavors. Future research will likely focus on expanding the scope of PTH-catalyzed reactions, developing asymmetric variants, and further elucidating its role in dual catalytic systems.

References

Application Notes & Protocols: 10-Phenyl-10H-phenothiazine in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the application of 10-Phenyl-10H-phenothiazine (PTH) as an organic photoredox catalyst in Atom Transfer Radical Polymerization (ATRP). It covers the underlying mechanism, practical advantages, detailed experimental protocols, and troubleshooting, offering a comprehensive resource for synthesizing well-defined polymers for advanced applications.

Introduction: The Advent of Metal-Free ATRP

Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled radical polymerization (CRP), enabling the synthesis of polymers with precise control over molecular weight, architecture, and functionality.[1][2] Traditionally, ATRP relies on transition metal complexes (typically copper) to mediate the polymerization.[2][3] However, the residual metal in the final polymer can be a significant drawback for applications in sensitive fields like biomedicine and electronics.[2][4]

This limitation has driven the development of organocatalyzed ATRP (O-ATRP), which replaces metal catalysts with organic photoredox catalysts (o-PCs).[1][4] this compound (PTH) has emerged as a highly effective and pioneering o-PC for these systems.[5][6] Activated by light, PTH facilitates a controlled polymerization process under mild conditions, yielding well-defined polymers without metal contamination.[2][3] This approach combines the precision of ATRP with the benefits of spatial and temporal control afforded by photochemistry.[3]

Mechanism of PTH-Mediated Photo-ATRP

The function of PTH in O-ATRP is centered on a photoredox catalytic cycle. The process is initiated by the photoexcitation of the PTH catalyst, which then engages in a single electron transfer (SET) with the dormant polymer chain (or initiator).[7] This cycle, which operates via an oxidative quenching pathway, is detailed below.[2][3]

The Catalytic Cycle involves the following key steps:

  • Photoexcitation: Upon irradiation with UV light (typically around 365-380 nm), the ground-state PTH catalyst absorbs a photon and is promoted to an electronically excited state (PTH*).[2][4][8] Studies suggest that intersystem crossing to the triplet excited state is efficient and plays a dominant role in the subsequent electron transfer process.[7]

  • Activation: The excited catalyst (PTH*) is a potent reducing agent. It reduces the alkyl halide initiator (R-X) or the dormant polymer chain end (Pn-X), thereby generating a propagating radical (R• or Pn•) and the PTH radical cation (PTH•+).[1][2]

  • Propagation: The newly formed carbon-centered radical (Pn•) adds to a monomer unit (M), causing the polymer chain to grow. This step repeats to extend the polymer backbone.

  • Deactivation: Efficient deactivation is crucial for maintaining control over the polymerization. The PTH radical cation (PTH•+) can oxidize the propagating radical (Pn•) back to the dormant alkyl halide species (Pn-X). This reversible deactivation step regenerates the ground-state PTH catalyst and keeps the concentration of active radicals low, minimizing termination reactions.[2][4]

This dynamic equilibrium between active (radical) and dormant (alkyl halide) species allows for the controlled, "living" nature of the polymerization, resulting in polymers with low dispersity (Đ).[3][4]

PTH_ATRP_Mechanism cluster_activation Activation Pathway cluster_deactivation Deactivation Pathway cluster_propagation Propagation PTH PTH (Catalyst) PTH_star PTH* (Excited State) PTH->PTH_star Light (hν) Pn_rad P'n'• (Propagating Radical) PTH_star->Pn_rad e- transfer PTH_rad_cat PTH•+ X⁻ PTH_star->PTH_rad_cat Oxidation PnX P'n'-X (Dormant Chain) Pn_rad_prop P'n'• Pn_rad->Pn_rad_prop Propagation PnX_regen P'n'-X (Dormant Chain) PTH_regen PTH (Catalyst) PTH_rad_cat->PTH_regen Regeneration Pn_rad_deact P'n'• Pn_rad_deact->PnX_regen e- transfer Monomer Monomer (M) Pn1_rad P'n+1'• Pn_rad_prop->Pn1_rad + M

Caption: Proposed photoredox catalytic cycle for PTH-mediated O-ATRP.

Core Advantages of PTH-Catalyzed O-ATRP

  • Metal-Free Polymers: The primary advantage is the elimination of metal catalysts, which is critical for biomedical and electronic materials where metal contamination can be detrimental.[1][4]

  • Temporal and Spatial Control: Polymerization can be started and stopped simply by turning a light source on and off, offering excellent temporal control.[3] This also allows for spatial control, enabling the creation of patterned polymer surfaces.

  • Mild Reaction Conditions: The process is typically conducted at ambient temperature, preserving the integrity of sensitive monomers and functional groups.[6]

  • Broad Monomer Scope: PTH has been successfully used to polymerize a variety of monomers, including methacrylates, acrylates, and acrylonitrile.[3][5]

  • High End-Group Fidelity: The controlled nature of the polymerization ensures that the resulting polymers retain their terminal halide functionality, allowing for subsequent chain extensions and the synthesis of block copolymers.[3]

Experimental Protocol: A General Procedure for PTH-ATRP

This section provides a step-by-step methodology for the polymerization of Methyl Methacrylate (MMA) using PTH as the photoredox catalyst.

Materials & Reagents
Reagent/MaterialRolePurity/GradeTypical SupplierNotes
This compound (PTH)Organocatalyst (o-PC)≥95%Sigma-AldrichStore protected from light.[8]
Methyl Methacrylate (MMA)Monomer≥99%Sigma-AldrichPass through a basic alumina column to remove inhibitor before use.
Ethyl α-bromoisobutyrate (EBiB)Initiator≥98%Sigma-AldrichUse as received.
Dimethyl Sulfoxide (DMSO)SolventAnhydrous, ≥99.9%Sigma-AldrichA polar aprotic solvent is generally effective.
Schlenk flask/reaction vialsReaction Vessel--Must be oven-dried to remove moisture.
UV LED LampLight Source365 nm or 380 nm-Position at a fixed distance from the reaction vessel.
Step-by-Step Polymerization Protocol
  • Reagent Preparation: In a typical experiment targeting a polymer with a degree of polymerization (DP) of 100, add the following to a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar:

    • This compound (PTH) (e.g., 2.75 mg, 0.01 mmol, 0.1 equivalents relative to initiator)

    • Methyl Methacrylate (MMA) (1.00 g, 10.0 mmol, 100 eq.)

    • Ethyl α-bromoisobutyrate (EBiB) (19.5 mg, 0.1 mmol, 1 eq.)

    • Anhydrous DMSO (1.0 mL)

  • Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which can terminate the radical polymerization. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Reaction Initiation (t=0): Place the sealed, oxygen-free reaction flask before a UV LED lamp (e.g., 365 nm). Ensure the flask is stirring vigorously to maintain a homogenous mixture and uniform light exposure.

  • Monitoring the Reaction: At timed intervals (e.g., 1, 2, 4, 8, 12 hours), carefully extract small aliquots (~0.05 mL) from the reaction mixture using a nitrogen-purged syringe.

    • Quenching: Immediately expose the aliquot to air to quench the polymerization.

    • Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., THF) for analysis.

  • Analysis:

    • Conversion: Determine monomer conversion by ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to polymer backbone signals.

    • Molecular Weight & Dispersity: Analyze the diluted samples via Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ = Mw/Mn). A linear increase in Mn with conversion and low Đ values (typically < 1.3) indicate a controlled polymerization.[4]

  • Reaction Termination: Once the desired conversion is reached, turn off the UV lamp and expose the reaction mixture to air.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol). Filter the resulting solid, wash with additional non-solvent, and dry under vacuum to a constant weight.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of a typical O-ATRP experiment.

O-ATRP_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Isolation A Weigh Reagents (PTH, Monomer, Initiator) B Add Solvent A->B C Assemble in Schlenk Flask B->C D Degas via Freeze-Pump-Thaw C->D E Initiate with UV Light D->E F Take Aliquots for Analysis E->F G Quench Reaction (Expose to Air) E->G After Reaction F->G During Reaction H Analyze via NMR & GPC G->H I Precipitate & Isolate Final Polymer H->I

Caption: General experimental workflow for PTH-mediated O-ATRP.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Polymerization 1. Incomplete removal of oxygen.2. Inhibitor still present in the monomer.3. Light source is too weak or incorrect wavelength.1. Ensure at least three rigorous freeze-pump-thaw cycles.2. Purify the monomer by passing it through an inhibitor removal column.3. Check lamp specifications (365-380 nm for PTH).
Poor Control (High Đ > 1.5) 1. Impurities in reagents or solvent.2. Reaction temperature is too high.3. Catalyst concentration is too low.1. Use high-purity, anhydrous reagents and solvents.2. Ensure the reaction is run at ambient temperature; cool with a fan if needed.3. Increase catalyst loading slightly.
Low Initiator Efficiency 1. Inefficient initiation step.2. Side reactions or termination events.1. Confirm the purity and concentration of the initiator.2. Ensure the system is thoroughly deoxygenated.
Polymerization Stops Prematurely 1. Catalyst degradation (photobleaching).2. Depletion of a key reagent.1. If the reaction mixture changes color significantly, catalyst degradation may have occurred. Consider a more robust catalyst for very long reaction times.2. Verify initial stoichiometry.

Conclusion

This compound has proven to be a robust and versatile organocatalyst for photoinduced ATRP. Its application allows for the synthesis of well-defined, metal-free polymers with excellent control over molecular architecture under mild conditions. This methodology addresses a critical need in materials science, particularly for high-purity polymers intended for biomedical and electronic applications. As research continues, the design of new, even more efficient phenothiazine-based catalysts will further expand the scope and utility of O-ATRP.

References

Role of 10-Phenyl-10h-phenothiazine in improving OLED device efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of 10-Phenyl-10H-phenothiazine in Enhancing Organic Light-Emitting Diode (OLED) Device Efficiency

Audience: Researchers, scientists, and materials development professionals in the field of organic electronics.

Abstract: The relentless pursuit of higher efficiency and longer operational stability in Organic Light-Emitting Diodes (OLEDs) has spotlighted the importance of advanced molecular design. This compound (PTHPZ) has emerged as a cornerstone molecular scaffold in this endeavor. Its unique structural and electronic properties address several key challenges in OLED performance. This document provides a detailed exploration of the fundamental properties of PTHPZ, elucidates the mechanisms through which it enhances device efficiency, and offers comprehensive protocols for the fabrication and characterization of high-performance OLEDs incorporating PTHPZ-based materials. We will focus on its role as a powerful electron-donating unit in Thermally Activated Delayed Fluorescence (TADF) emitters, a critical technology for achieving 100% internal quantum efficiency.

Fundamentals of this compound (PTHPZ)

Molecular Structure and Synthesis

This compound is a heterocyclic compound featuring a phenothiazine core with a phenyl group attached to the nitrogen atom. The introduction of this phenyl group at the N-10 position is a critical modification that significantly influences the molecule's electronic and photophysical characteristics compared to the parent phenothiazine.[1]

The core structure is non-planar, adopting a distinct "butterfly-like" conformation.[1] This steric hindrance is fundamentally important as it disrupts intermolecular π-π stacking in the solid state, a common cause of aggregation-caused quenching (ACQ) which can drastically lower the efficiency of emissive films.[2][3]

Synthesis is commonly achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, coupling phenothiazine with an aryl halide like bromobenzene or iodobenzene.[1][4]

Caption: Molecular Structure of this compound.

Key Physicochemical Properties

The utility of PTHPZ in OLEDs stems from its advantageous electronic and thermal properties. As a strong electron donor, it possesses a high Highest Occupied Molecular Orbital (HOMO) energy level, which facilitates efficient hole injection and transport.[2][3] When incorporated into more complex molecules, these properties can be finely tuned.

PropertyTypical Value RangeSignificance in OLEDs
HOMO Energy Level ~ -5.1 to -5.4 eVFacilitates low-barrier hole injection from common anodes/hole-injection layers.[2]
Triplet Energy (T₁) ~ 2.5 eVHigh triplet energy makes it a suitable host for phosphorescent and TADF emitters, ensuring efficient energy confinement.[5]
Glass Transition Temp (Tg) > 100 °C (in derivatives)High thermal stability ensures morphological stability of the thin film during device operation, leading to longer lifetime.[5]
Conformation Non-planar, Butterfly-likeSuppresses intermolecular aggregation, improving solid-state photoluminescence quantum yield (PLQY).[1][6]

Mechanisms of Efficiency Enhancement in OLEDs

The PTHPZ moiety is not typically used as a standalone material but rather as a building block in larger, functional molecules. Its primary role is to serve as a potent electron donor in Donor-Acceptor (D-A) architectures.

Core Component of Thermally Activated Delayed Fluorescence (TADF) Emitters

The most significant contribution of PTHPZ to OLED efficiency is its use in TADF emitters. In a TADF molecule, PTHPZ acts as the donor, linked to an electron-accepting moiety. This design principle achieves a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).[5][7]

Causality: A small ΔE_ST (< 0.3 eV) allows non-emissive triplet excitons, which account for 75% of all excitons generated under electrical excitation, to be converted back into emissive singlet excitons via a thermally activated process called Reverse Intersystem Crossing (RISC).[8] This allows for the harvesting of all excitons, pushing the theoretical internal quantum efficiency (IQE) to 100%.

G cluster_explanation Exciton Harvesting in a PTHPZ-based TADF Emitter S0 S₀ (Ground State) S1 S₁ (Singlet State) S0->S1 Electrical Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ (Triplet State) S1->T1 ISC T1->S0 Phosphorescence (Non-radiative at RT) T1->S1 RISC (ΔE_ST) (Thermal Energy) exp 75% of excitons form non-emissive Triplets (T₁). The small ΔE_ST in PTHPZ-based D-A systems allows Triplets to convert back to emissive Singlets (S₁) via Reverse Intersystem Crossing (RISC).

Caption: The Thermally Activated Delayed Fluorescence (TADF) Cycle.

Hole-Transporting and Host Material Applications

The high HOMO level and inherent charge mobility of PTHPZ derivatives make them excellent Hole-Transporting Materials (HTMs).[3][9] An effective HTM ensures a balanced injection of holes and electrons into the emissive layer, which is crucial for high recombination efficiency.

Furthermore, PTHPZ-based molecules with high triplet energies can serve as host materials for TADF or phosphorescent emitters.[5]

Causality: The host material must have higher singlet (S₁) and triplet (T₁) energy levels than the guest (emitter) to ensure that all excitons are confined on the guest molecules, preventing energy loss and maximizing luminescence from the intended emitter.

Application Protocols

Protocol: Fabrication of a Solution-Processed PTHPZ-based OLED

This protocol describes the fabrication of a standard multilayer OLED using a PTHPZ-based TADF emitter via spin-coating and thermal evaporation.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injection Layer (HIL) solution: PEDOT:PSS (AI 4083)

  • Emissive Layer (EML) solution: PTHPZ-based TADF emitter and a host material (e.g., mCP) dissolved in Toluene (e.g., 8 wt% emitter in host)

  • Electron-Transporting Layer (ETL) material: TPBi

  • Cathode materials: Lithium Fluoride (LiF) and Aluminum (Al)

  • Solvents: Deionized water, Isopropanol, Acetone

  • Ultrasonic bath, Spin-coater, High-vacuum thermal evaporator (<10⁻⁶ Torr), Nitrogen-filled glovebox.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Device Finalization s1 ITO Substrate s2 Ultrasonic Clean (DI Water, Acetone, IPA) s1->s2 s3 UV-Ozone Treatment s2->s3 d1 Spin-Coat PEDOT:PSS (HIL) s3->d1 d2 Anneal d1->d2 d3 Spin-Coat Host:Emitter (EML) d2->d3 d4 Anneal d3->d4 d5 Thermal Evaporation (ETL, LiF, Al) d4->d5 f1 Encapsulation (UV Epoxy + Glass) d5->f1 f2 Characterization f1->f2

Caption: Experimental workflow for fabricating a PTHPZ-based OLED.

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Sequentially sonicate the patterned ITO substrates in baths of deionized water with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.

    • Causality: This rigorous cleaning removes organic and inorganic contaminants from the ITO surface, ensuring uniform film deposition and preventing electrical shorts.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to increase the work function of the ITO and improve the adhesion of the subsequent organic layer.

  • Hole-Injection Layer (HIL) Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.[10]

    • Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water. This creates a uniform, conductive film of ~30-40 nm.

  • Emissive Layer (EML) Deposition:

    • Prepare the EML solution by dissolving the host material and the PTHPZ-based TADF emitter in toluene.

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 40 seconds.

    • Anneal on a hotplate at 70 °C for 10 minutes to remove the solvent.

  • ETL and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber without breaking the inert atmosphere.

    • Deposit the ETL (e.g., 30 nm of TPBi) at a rate of ~1 Å/s.

    • Deposit the electron-injection layer (e.g., 1 nm of LiF) at a rate of ~0.1 Å/s. Causality: LiF lowers the work function of the metal cathode, reducing the electron injection barrier.[11]

    • Deposit the cathode (e.g., 100 nm of Al) at a rate of ~2-5 Å/s.

  • Encapsulation:

    • Immediately encapsulate the completed devices inside the glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric oxygen and moisture.

Protocol: Device Characterization
  • Electrical and Luminance Measurements:

    • Use a source measure unit (SMU) combined with a calibrated photodiode or spectroradiometer.

    • Apply a forward voltage bias to the device and simultaneously record the current density (J) and luminance (L). This generates the J-V-L characteristic curves.

    • The "turn-on voltage" is typically defined as the voltage at which luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum at a constant driving voltage or current to determine the emission color and calculate the CIE (Commission Internationale de l'Eclairage) color coordinates.

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculated in candela per ampere (cd/A) using the formula: η_c = L / J.

    • Power Efficiency (η_p): Calculated in lumens per watt (lm/W) using the formula: η_p = π * L / (J * V). The π factor is included assuming a Lambertian emission profile.

    • External Quantum Efficiency (EQE, %): This is the ratio of photons emitted to electrons injected. It is calculated from the luminance, current, and EL spectrum data.

Performance Data and Analysis

The incorporation of PTHPZ derivatives into OLEDs has led to devices with exceptional performance across the visible spectrum.

cluster_device Typical PTHPZ-based OLED Architecture Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL (e.g., TPBi) ETL->EIL EML EML (Host + PTHPZ-Emitter) EML->ETL HTL HTL (e.g., TCTA) HTL->EML HIL HIL (PEDOT:PSS) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Layered structure of a typical PTHPZ-based OLED device.

Table of Performance Metrics for PTHPZ-based TADF OLEDs:

Emitter Type / ColorMax EQE (%)Max Power Efficiency (lm/W)Max Current Efficiency (cd/A)Reference
Green (PXZ2PTO, non-doped)16.4%32.0 lm/W44.9 cd/A[12]
Green (EV3)16.4%57.1 lm/W58.6 cd/A[7]
Yellow (PTZ-SA)4.2%--[5]
White (NTPCF-based)4.25%--[6][13]

Analysis: The data clearly demonstrates the high efficiencies achievable with PTHPZ-based emitters. For instance, green TADF devices have reached external quantum efficiencies exceeding 16%, which is highly competitive.[7][12] The variation in performance highlights the critical role of molecular engineering around the PTHPZ core and the importance of device architecture optimization.

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and effective building block for high-efficiency OLED materials. Its inherent electron-donating strength, combined with a sterically demanding structure that prevents aggregation, makes it an ideal component for advanced TADF emitters and hole-transporting materials. The protocols outlined herein provide a robust framework for researchers to fabricate and test devices based on this important molecular scaffold.

Future research will likely focus on further functionalizing the PTHPZ core to achieve even smaller ΔE_ST values for faster RISC rates, developing emitters in the challenging deep-blue and red regions, and enhancing the overall operational stability of the resulting devices for commercial applications.

References

Application Notes and Protocols: 10-Phenyl-10H-phenothiazine in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Organic Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel and previously challenging transformations under mild conditions.[1][2] While transition metal complexes, such as those of iridium and ruthenium, have historically dominated the field, there is a growing interest in the development of purely organic photocatalysts.[2][3] These organic catalysts offer advantages in terms of cost-effectiveness, reduced toxicity, and unique reactivity profiles.

Among the burgeoning class of organic photocatalysts, 10-Phenyl-10H-phenothiazine (PTH) has garnered significant attention.[3] PTH is a commercially available, bench-stable solid that possesses favorable electrochemical and photophysical properties, making it an attractive candidate for a wide range of photoredox transformations.[4] This document provides a detailed guide to the practical application of PTH in photoredox catalysis, covering its mechanism, experimental setup, and general protocols for various reaction classes.

Physicochemical Properties and Mechanism of Action

This compound is a heterocyclic compound featuring a central phenothiazine core N-arylated with a phenyl group.[5] This substitution pattern significantly influences its electronic properties, enhancing its electron-donating character.[5]

PropertyValueSource
Molecular Formula C₁₈H₁₃NS[6]
Molecular Weight 275.37 g/mol [6]
Appearance White to light yellow powder[4]
Melting Point 94 °C[4]
Excited State Reduction Potential (E₁/₂)*-2.1 V vs. SCE[3]
Oxidation Potential (E₁/₂) +0.75 V vs. SCE[7]
Photocatalyst Activation λ ~365 nm
UV-Vis Absorption λmax 314-320 nm[1][5]

The photocatalytic cycle of PTH is initiated by the absorption of light, typically in the UV-A range, to generate an electronically excited state (PTH*).[1] This excited state is a potent reducing agent, capable of donating an electron to a suitable substrate, initiating a single-electron transfer (SET) process.[2] The resulting PTH radical cation (PTH•+) is a key intermediate that can participate in subsequent steps of the catalytic cycle.[1][8]

photoredox_cycle PTH PTH (Ground State) PTH_star PTH* (Excited State) PTH->PTH_star hν (Light Absorption) PTH_radical PTH•+ (Radical Cation) PTH_star->PTH_radical SET Substrate_radical Substrate Radical Anion (A•-) PTH_radical->PTH Regeneration Substrate Substrate (A) Substrate->Substrate_radical Electron Transfer Product Product (P) Substrate_radical->Product Reaction Cascade

Figure 1. A simplified representation of the oxidative quenching cycle of this compound (PTH).

Experimental Setup and General Considerations

A typical photoredox reaction using PTH requires a straightforward experimental setup. The key components include a reaction vessel, a light source, and standard laboratory glassware.

Light Source:

  • LEDs: Light-emitting diodes are the most common and convenient light source for photoredox catalysis. For PTH, LEDs emitting at 365 nm are optimal for excitation. Commercially available photoreactors or custom-built setups with LED strips are suitable.[9]

  • Fluorescent Lamps: Compact fluorescent lamps (CFLs) can also be used, though their emission spectra are broader.

Reaction Vessels:

  • Standard borosilicate glass vials or flasks are generally suitable as they are transparent to the required wavelengths.

  • For reactions sensitive to air, Schlenk tubes or vials with septa should be used to maintain an inert atmosphere.

Degassing:

  • Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates.

  • It is crucial to degas the reaction mixture prior to irradiation. This can be achieved by several freeze-pump-thaw cycles or by sparging the solution with an inert gas (e.g., argon or nitrogen) for 10-20 minutes.[9]

References

Application of 10-Phenyl-10H-phenothiazine in Thermally Activated Delayed Fluorescence (TADF) Emitters: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the application of 10-Phenyl-10H-phenothiazine (PTH) and its derivatives as emitters in Thermally Activated Delayed Fluorescence (TADF) technologies. We will delve into the molecular design principles, synthesis, photophysical characterization, and device fabrication of these promising materials for next-generation Organic Light-Emitting Diodes (OLEDs).

Introduction: The Significance of Phenothiazine in TADF Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies.[1][2] A critical advancement in OLEDs is the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission.[1][2][3] This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons.[4]

At the heart of many high-performance TADF emitters lies the this compound (PTH) core. Phenothiazine is a robust electron donor with a characteristic non-planar, butterfly-shaped structure.[1][2] This inherent structural flexibility and strong electron-donating capability make it an ideal building block for creating molecules with the necessary properties for efficient TADF.[1][2]

The general design strategy for PTH-based TADF emitters involves a donor-acceptor (D-A) architecture. The phenothiazine unit serves as the electron donor, and it is chemically linked to an electron-accepting moiety. This spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, is crucial for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (typically < 0.3 eV) is a prerequisite for efficient RISC.[3][5]

The conformational flexibility of the phenothiazine unit, specifically the existence of quasi-axial and quasi-equatorial conformers, can significantly influence the photophysical properties of the resulting TADF molecule.[1][2][6] These conformers can exhibit distinct emission characteristics, and their equilibrium can sometimes be tuned by external stimuli, opening avenues for applications in sensors and multifunctional devices.[1][2][6]

Molecular Design and Synthesis of a Representative PTH-based TADF Emitter

The synthesis of PTH-based TADF emitters typically involves coupling the phenothiazine donor with a suitable acceptor unit. A common and effective method is the Palladium-catalyzed Suzuki cross-coupling reaction.[7]

General Molecular Structure of PTH-based TADF Emitters

The fundamental architecture of these emitters is the donor-π-acceptor (D-π-A) model. The phenyl group at the 10-position of the phenothiazine can be further functionalized, and the acceptor can be varied to tune the emission color and other photophysical properties.

cluster_0 Donor (D) cluster_1 Acceptor (A) Phenothiazine Core Phenothiazine Core 10-Phenyl Group 10-Phenyl Group Phenothiazine Core->10-Phenyl Group N-substitution Electron-deficient Moiety Electron-deficient Moiety Phenothiazine Core->Electron-deficient Moiety π-bridge (optional)

Caption: General molecular structure of a PTH-based TADF emitter.

Protocol: Synthesis of a this compound Derivative

This protocol outlines a generalized synthesis of a PTH-based TADF emitter using a Suzuki cross-coupling reaction. Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound (or a suitable derivative)

  • A boronic acid or ester derivative of the desired acceptor moiety

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the acceptor-boronic acid/ester (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (3.0 eq.).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Reaction Setup (Reactants, Catalyst, Base) solvent Add Anhydrous Solvent start->solvent degas Degas Mixture (Freeze-Pump-Thaw) solvent->degas react Heat to Reflux (Monitor by TLC) degas->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify characterize Structural Characterization (NMR, MS) purify->characterize end Pure TADF Emitter characterize->end

Caption: Workflow for the synthesis of a PTH-based TADF emitter.

Photophysical Characterization

A thorough understanding of the photophysical properties of the synthesized emitter is crucial for predicting its performance in an OLED.

Protocol: Photophysical Measurements

Instrumentation:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Integrating sphere for photoluminescence quantum yield (PLQY) measurements

  • Time-correlated single-photon counting (TCSPC) system for lifetime measurements

Procedure:

  • Sample Preparation: Prepare dilute solutions of the TADF emitter in a suitable solvent (e.g., toluene, dichloromethane) with a concentration of approximately 1 x 10⁻⁵ M.[1] For solid-state measurements, prepare thin films by spin-coating or vacuum deposition.

  • UV-Vis Absorption: Record the absorption spectrum to determine the ground-state electronic properties and the absorption maxima.

  • Photoluminescence (PL) Emission: Excite the sample at its absorption maximum and record the emission spectrum.

  • Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using an integrating sphere. This value represents the efficiency of the emissive process.

  • Transient PL Decay: Measure the PL decay profile using a TCSPC system. For TADF emitters, a biexponential decay is expected, with a short-lived prompt fluorescence component and a long-lived delayed fluorescence component.[4] The delayed component is a hallmark of TADF.

  • Temperature-Dependent Studies: Perform transient PL measurements at different temperatures (e.g., 77 K and 300 K). An increase in the intensity and lifetime of the delayed component with increasing temperature confirms the thermally activated nature of the process.[1]

  • Determination of ΔEST: The energy gap between the S₁ and T₁ states can be estimated from the onset of the fluorescence and phosphorescence spectra (measured at low temperature, e.g., 77 K).[8]

Representative Photophysical Data

The following table summarizes typical photophysical properties of PTH-based TADF emitters.

PropertyTypical Value RangeSignificance
Absorption (λabs)350 - 450 nmDetermines the excitation wavelength.
Emission (λem)450 - 650 nmDefines the color of the emitted light.
PLQY (ΦPL)40 - 100%High PLQY is essential for efficient emission.[7]
ΔEST< 0.3 eVSmall energy gap enables efficient RISC.[3]
Prompt Lifetime (τp)1 - 50 nsCharacteristic of direct S₁ → S₀ emission.[4]
Delayed Lifetime (τd)1 - 20 µsSignature of the TADF mechanism.[4]

OLED Device Fabrication and Characterization

The ultimate test of a TADF emitter's performance is its incorporation into an OLED device.

Protocol: OLED Fabrication

This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for hole injection (HIL), hole transport (HTL), emitting (EML), electron transport (ETL), and electron injection (EIL) layers.

  • Metal for the cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system

  • Substrate cleaning setup (sonication baths with detergents, deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers and the cathode without breaking the vacuum. A typical device structure is as follows:

    • ITO (Anode)

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emitting Layer (EML): Host material doped with the PTH-based TADF emitter (typically 1-20 wt%).

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

    • Cathode (e.g., LiF/Al)

  • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

cluster_0 OLED Device Structure Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emitting Layer (EML) (Host + PTH-TADF Emitter) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (ITO)

Caption: A typical multilayer OLED device architecture.

Device Characterization and Performance Metrics

Instrumentation:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Apply a voltage across the device and measure the resulting current density and luminance.

  • External Quantum Efficiency (EQE): Calculate the EQE, which is the ratio of the number of photons emitted out of the device to the number of electrons injected.

  • Power Efficiency: Determine the power efficiency in lumens per watt (lm/W).

  • Color Coordinates: Measure the Commission Internationale de l'Éclairage (CIE) coordinates to quantify the color of the emitted light.

Representative OLED Performance Data

The performance of OLEDs utilizing PTH-based TADF emitters can be quite impressive.

Emitter TypeMax. EQE (%)Emission ColorReference
Phenothiazine-dibenzothiophene-S,S-dioxide>15%Orange-Red[4][9]
Phenothiazine-dibenzo[a,j]phenazineup to 16.8%Orange[3][10]
Naphthyridine-phenothiazine16.4%Green[11]
Phenoxazine-phenothiazine dioxide16.4%Green[12]
Phenothiazine-nicotinonitrile4.25% (White OLED)Orange/White[1][2][6]

Conclusion and Future Outlook

This compound and its derivatives have firmly established themselves as a versatile and powerful class of materials for high-efficiency TADF emitters. Their robust electron-donating nature, combined with a tunable, non-planar structure, provides a solid foundation for designing emitters across the visible spectrum. The continued exploration of novel acceptor moieties and a deeper understanding of the structure-property relationships, particularly the role of conformational dynamics, will undoubtedly lead to even more efficient and stable TADF-OLEDs for next-generation displays and solid-state lighting.

References

Application Notes and Protocols for Fabricating High-Efficiency Perovskite Solar Cells with Phenothiazine-Based Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the fabrication of high-efficiency and stable perovskite solar cells (PSCs) utilizing phenothiazine-based hole transporting materials (HTMs). Phenothiazine derivatives have emerged as a cost-effective and high-performance alternative to the commonly used spiro-OMeTAD, offering enhanced hole mobility and device stability.[1][2] This document is intended for researchers and scientists in the field of photovoltaics, offering a step-by-step methodology from substrate preparation to device characterization. The protocols herein are designed to be self-validating, with explanations for the critical experimental choices to ensure reproducibility and a deeper understanding of the fabrication process.

Introduction: The Role and Advantages of Phenothiazine-Based HTMs

Perovskite solar cells have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based photovoltaics.[2] A critical component in the architecture of a high-performing PSC is the hole transporting layer (HTL), which facilitates the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the electrode.[3] For years, 2,2′,7,7′-tetrakis-(N,N′-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) has been the benchmark HTM. However, its high cost and susceptibility to degradation have hindered the commercialization of PSCs.[3]

Phenothiazine, an electron-rich heterocyclic compound, has proven to be an excellent building block for alternative HTMs.[1][4] Its derivatives offer several key advantages:

  • High Hole Mobility: The inherent electronic properties of the phenothiazine core contribute to excellent hole mobility, facilitating efficient charge extraction.[4]

  • Enhanced Stability: The butterfly-like conformation of phenothiazine can prevent molecular aggregation, leading to more stable thin films and, consequently, more durable devices.[1]

  • Cost-Effectiveness: The synthesis routes for many phenothiazine-based HTMs are simpler and utilize more abundant starting materials compared to spiro-OMeTAD, significantly reducing production costs.[4][5]

  • Tunable Properties: The phenothiazine core can be readily functionalized, allowing for the fine-tuning of its electronic and physical properties to better match the energy levels of the perovskite absorber and enhance device performance.[1][3]

This guide will focus on a standard n-i-p device architecture, which is widely adopted for achieving high-efficiency PSCs.

Device Architecture Overview

The fabrication protocol will follow a standard n-i-p planar architecture, as illustrated in the workflow diagram below.

G cluster_0 Device Stack FTO FTO Glass ETL Electron Transport Layer (SnO2) FTO->ETL Perovskite Perovskite Absorber (MAPbI3) ETL->Perovskite HTL Hole Transport Layer (Phenothiazine-based) Perovskite->HTL Electrode Gold Electrode (Au) HTL->Electrode caption Standard n-i-p Perovskite Solar Cell Architecture

Caption: Standard n-i-p Perovskite Solar Cell Architecture.

Detailed Fabrication Protocols

This section provides a step-by-step guide for the fabrication of perovskite solar cells. All procedures involving the perovskite precursor solution and phenothiazine-based HTM should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.

Substrate Preparation: FTO Glass Cleaning

The quality of the transparent conductive oxide (TCO) substrate is paramount for achieving high-performance devices. A thorough cleaning procedure is essential to remove any organic and inorganic residues.

Protocol:

  • Initial Cleaning: Place the fluorine-doped tin oxide (FTO) coated glass substrates in a substrate rack. Sonicate sequentially in a solution of Hellmanex (2% in deionized water), deionized (DI) water, acetone, and isopropanol for 15 minutes each.[6]

  • Rinsing: After each sonication step, thoroughly rinse the substrates with DI water.

  • Drying: Dry the cleaned substrates with a stream of nitrogen gas.

  • UV-Ozone Treatment: Place the dried substrates in a UV-ozone cleaner for 15-20 minutes immediately before depositing the electron transport layer. This step removes any remaining organic contaminants and improves the wettability of the surface.

Electron Transport Layer (ETL) Deposition: Tin (IV) Oxide (SnO₂)

A compact and uniform SnO₂ layer serves as the electron transport layer, facilitating the collection of electrons from the perovskite layer while blocking holes.

Protocol:

  • Precursor Solution: Prepare a SnO₂ precursor solution by diluting a commercial SnO₂ nanoparticle colloidal dispersion with DI water to a concentration of 2.5-3 wt%.[7]

  • Spin Coating:

    • Transfer the cleaned FTO substrates into a nitrogen-filled glovebox.

    • Dispense approximately 100 µL of the SnO₂ solution onto the center of the FTO substrate.

    • Spin coat at 3000 rpm for 30 seconds.[7]

  • Annealing: Anneal the substrates on a hotplate at 150°C for 30 minutes in ambient air.[8]

Perovskite Absorber Layer Deposition: Methylammonium Lead Iodide (MAPbI₃)

The quality of the perovskite film is the most critical factor determining the device's performance. The following one-step spin coating method with an anti-solvent treatment is a widely used and reproducible technique for fabricating high-quality MAPbI₃ films.[9]

Protocol:

  • Perovskite Precursor Solution (1.4 M):

    • In a nitrogen-filled glovebox, dissolve 1.4 mmol of methylammonium iodide (MAI) and 1.4 mmol of lead iodide (PbI₂) in a co-solvent of 950 µL of dimethylformamide (DMF) and 50 µL of dimethyl sulfoxide (DMSO).[10]

    • Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

    • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

  • Spin Coating and Anti-Solvent Quenching:

    • Transfer the SnO₂-coated substrates onto the spin coater chuck inside the glovebox.

    • Dispense 100 µL of the MAPbI₃ precursor solution onto the substrate.

    • Spin coat using a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • Approximately 10-15 seconds before the end of the second step, dispense 100-150 µL of an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate.[3][11] This induces rapid crystallization and results in a dense, uniform perovskite film.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at 100°C for 10-15 minutes.[10] A color change from a transparent intermediate phase to a dark brown/black perovksite film should be observed.

Hole Transport Layer (HTL) Deposition: Phenothiazine-Based HTM

This section provides a general protocol for the deposition of a phenothiazine-based HTM. The specific concentrations and additives may need to be optimized depending on the particular phenothiazine derivative used.

Protocol:

  • HTM Solution Preparation:

    • Prepare a stock solution of the phenothiazine-based HTM (e.g., 70-80 mg/mL) in a suitable solvent such as chlorobenzene or toluene.

    • To enhance the conductivity and performance of the HTL, p-dopants are typically added. A common formulation includes:

      • bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI): Prepare a stock solution of 520 mg/mL in acetonitrile.

      • 4-tert-butylpyridine (tBP): Add directly to the HTM solution.

    • A typical final solution composition would be: 1 mL of the phenothiazine HTM stock solution, 17.5 µL of the Li-TFSI stock solution, and 28.8 µL of tBP.

  • Spin Coating:

    • Allow the perovskite-coated substrates to cool to room temperature.

    • Dispense 100 µL of the prepared HTM solution onto the perovskite layer.

    • Spin coat at 4000 rpm for 30 seconds.

  • Oxidation: Leave the substrates in a dry air or oxygen environment for at least 12 hours to allow for the oxidation of the HTM, which is crucial for achieving high conductivity.

Metal Electrode Deposition: Gold (Au)

A conductive metal electrode is deposited on top of the HTL to complete the device. Gold is commonly used due to its high conductivity and stability.

Protocol:

  • Masking: Use a shadow mask to define the active area of the solar cells (typically 0.09 to 0.16 cm²).

  • Thermal Evaporation:

    • Place the substrates in a thermal evaporator.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit an 80-100 nm thick layer of gold at a deposition rate of 0.1-0.2 Å/s for the initial 10 nm, which can then be increased to 1-2 Å/s for the remainder of the deposition.[12][13] A slower initial deposition rate is crucial to prevent damage to the underlying organic HTL.[12][13]

Device Characterization

Once the fabrication is complete, the performance of the perovskite solar cells must be characterized.

Current Density-Voltage (J-V) Measurements

J-V measurements are the primary method for determining the key performance parameters of a solar cell.

Protocol:

  • Solar Simulator: Use a calibrated solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum).

  • Measurement Setup: Connect the device to a source meter unit.

  • Data Acquisition:

    • Measure the J-V curve by sweeping the voltage from reverse to forward bias and vice versa. Perovskite solar cells often exhibit hysteresis, so it is important to report the parameters from both scan directions.[4][14]

    • Key parameters to extract from the J-V curve include:

      • Open-circuit voltage (Voc): The voltage at which the current is zero.

      • Short-circuit current density (Jsc): The current density at zero voltage.

      • Fill factor (FF): A measure of the "squareness" of the J-V curve.

      • Power conversion efficiency (PCE): The overall efficiency of the device, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident power density (100 mW/cm²).

External Quantum Efficiency (EQE) Measurements

EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of charge carriers collected by the solar cell to the number of incident photons of a given energy.

Protocol:

  • EQE System: Use a dedicated EQE measurement system consisting of a light source, a monochromator, and a lock-in amplifier.[15]

  • Measurement: Measure the EQE spectrum over a range of wavelengths (e.g., 300-800 nm).

  • Jsc Integration: The Jsc can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum. This value should be in good agreement with the Jsc obtained from the J-V measurement for a reliable characterization.[15]

Stability Testing

The long-term stability of perovskite solar cells is a critical challenge. Standardized testing protocols, such as the ISOS protocols, should be followed to ensure the comparability of data.[16][17][18]

Common Stability Tests:

  • ISOS-D (Dark Stability): Store the unencapsulated devices in a dark, inert environment (e.g., a nitrogen-filled glovebox) at a constant temperature and humidity, and measure their performance periodically.

  • ISOS-L (Light Soaking): Continuously illuminate the devices under 1-sun conditions at a controlled temperature and measure their performance over time.

  • ISOS-T (Thermal Stability): Subject the devices to thermal cycling or storage at elevated temperatures (e.g., 85°C) in the dark and monitor their performance.

Data Presentation and Expected Results

The following tables summarize the key fabrication parameters and the expected performance metrics for a well-optimized perovskite solar cell with a phenothiazine-based HTM.

Table 1: Summary of Fabrication Parameters
LayerMaterialDeposition MethodSpin Coating ParametersAnnealing
ETLSnO₂Spin Coating3000 rpm, 30 s150°C, 30 min
PerovskiteMAPbI₃Spin Coating1000 rpm, 10 s; 5000 rpm, 30 s100°C, 10-15 min
HTLPhenothiazine-basedSpin Coating4000 rpm, 30 sN/A (Oxidation in dry air)
ElectrodeGold (Au)Thermal EvaporationN/AN/A
Table 2: Typical Performance Parameters
ParameterExpected Value
Voc (V)1.05 - 1.15
Jsc (mA/cm²)22 - 24
FF (%)75 - 82
PCE (%)18 - 22+

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Voc - Poor perovskite film quality (pinholes, defects)\n- Energy level mismatch between perovskite and HTL- Optimize anti-solvent dripping and annealing conditions.\n- Ensure a uniform and compact HTL.
Low Jsc - Incomplete light absorption (thin perovskite layer)\n- Poor charge extraction- Increase the perovskite precursor concentration or adjust spin coating speed.\n- Check the quality of ETL and HTL interfaces.
Low FF - High series resistance\n- Shunt pathways- Ensure good contact between the electrode and HTL.\n- Optimize the thickness and quality of all layers to avoid pinholes.
High Hysteresis - Ion migration in the perovskite layer\n- Charge trapping at interfaces- Incorporate additives into the perovskite precursor solution.\n- Improve the quality of the ETL/perovskite and perovskite/HTL interfaces.

Conclusion

The protocols detailed in this application note provide a robust framework for the fabrication of high-performance perovskite solar cells using phenothiazine-based hole transporting materials. By carefully controlling each step of the fabrication process, from substrate cleaning to electrode deposition, it is possible to achieve power conversion efficiencies exceeding 20%. The use of cost-effective and stable phenothiazine-based HTMs represents a significant step towards the commercial viability of perovskite solar cell technology. Further optimization of the specific phenothiazine derivative and the corresponding device architecture holds the promise of even greater efficiencies and enhanced long-term stability.

References

Use of 10-Phenyl-10h-phenothiazine in organic field-effect transistors (OFETs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 10-Phenyl-10H-phenothiazine in Organic Field-Effect Transistors (OFETs)

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers and scientists on the utilization of this compound (PTH-Ph) as an active semiconductor layer in Organic Field-Effect Transistors (OFETs). Phenothiazine derivatives are an important class of electron-rich heterocyclic compounds that have garnered significant interest for applications in organic electronics due to their unique optoelectronic properties and versatile functionalization.[1] This guide details the synthesis of PTH-Ph, step-by-step protocols for the fabrication of solution-processed OFETs, characterization methodologies, and an analysis of the underlying charge transport mechanisms. By explaining the causality behind experimental choices, this document aims to provide a robust framework for the successful implementation of PTH-Ph in next-generation electronic devices.

Introduction to this compound in Organic Electronics

Phenothiazine (PTZ) is a sulfur- and nitrogen-containing heterocyclic molecule with a distinctive non-planar "butterfly" conformation.[1] This structure is crucial as it can inhibit the formation of ground-state aggregates, which is often beneficial in solution-processed thin films. The electron-rich nature of the nitrogen and sulfur heteroatoms makes the PTZ core an excellent electron donor, rendering its derivatives promising candidates for p-type (hole-transporting) semiconductors in OFETs.[1][2]

The introduction of a phenyl group at the N-10 position to form this compound (PTH-Ph) significantly modifies the electronic and photophysical properties of the parent molecule.[3] This substitution enhances molecular stability and influences the solid-state packing, which is a critical determinant of charge carrier mobility in the active layer of an OFET. While initially explored for pharmaceutical applications, PTH-Ph and its derivatives are now recognized for their potential as photocatalysts and as core components in advanced optoelectronic devices.[3] This guide focuses on harnessing these properties for the fabrication of high-performance, solution-processed OFETs.

Synthesis of this compound

The synthesis of PTH-Ph is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or an Ullmann-type coupling. These methods provide high yields and purity, which are essential for achieving optimal semiconductor performance.

Protocol 2.1: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from established literature procedures.[4][5] The causality for key steps is explained to provide a deeper understanding of the reaction mechanism.

Materials:

  • Phenothiazine (1.0 equiv)

  • Iodobenzene or Bromobenzene (1.1-1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOt-Bu) (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (3 mol% Pd)

  • Tri-tert-butylphosphine tetrafluoroborate ((t-Bu)₃PHBF₄) (6 mol%) or similar phosphine ligand

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel (e.g., a sealed tube or Schlenk flask), dissolve phenothiazine (1.0 equiv) in anhydrous toluene under an inert atmosphere (Nitrogen or Argon).

    • Expert Insight: An inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand, which would otherwise deactivate the catalytic cycle.

  • Addition of Reagents: To the stirred solution, sequentially add the aryl halide (iodobenzene or bromobenzene, ~1.2 equiv), the base (e.g., KOt-Bu, 1.3 equiv), the palladium precursor (Pd₂(dba)₃), and the phosphine ligand ((t-Bu)₃PHBF₄).[5]

    • Causality: The phosphine ligand coordinates to the palladium center, forming the active catalytic species. The base is essential for the deprotonation of the phenothiazine nitrogen, facilitating the reductive elimination step that forms the final C-N bond.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.[5]

  • Reaction: Heat the mixture under reflux (or at a specified high temperature, e.g., 160 °C if in a sealed tube) for 16-20 hours.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add ethyl acetate and water to the reaction mixture. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[4][5]

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[4]

  • Characterization: Confirm the structure and purity of the resulting white solid product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Product & Analysis Phenothiazine Phenothiazine Setup 1. Combine under N₂ Iodobenzene Iodobenzene Pd_Catalyst Pd₂(dba)₃ / Ligand Base KOt-Bu Solvent Anhydrous Toluene Reaction 2. Reflux (16-20h) Setup->Reaction Heat Workup 3. Extraction Reaction->Workup Cool Purification 4. Column Chromatography Workup->Purification PTH_Ph This compound Purification->PTH_Ph Analysis NMR, MS PTH_Ph->Analysis

Fig 1. Workflow for the synthesis of this compound.

OFET Device Fabrication

The performance of an OFET is highly sensitive to the quality of the semiconductor thin film and the integrity of the device interfaces. This section details the fabrication of a top-contact, bottom-gate (TCBG) OFET, a common and reliable architecture for characterizing new organic semiconductors.

Diagram of a Top-Contact, Bottom-Gate (TCBG) OFET

TCBG_OFET Source Source (Au) Semiconductor This compound (p-type) Drain Drain (Au) Dielectric Gate Dielectric (SiO₂) Gate Gate (n++ Si)

Fig 2. Structure of a top-contact, bottom-gate OFET device.
Protocol 3.1: Fabrication of a Solution-Processed PTH-Ph OFET

Materials:

  • Highly doped n-type silicon wafer with a thermally grown SiO₂ layer (e.g., 200-300 nm).

  • Synthesized this compound.

  • High-purity organic solvents (e.g., Chloroform, Toluene, Tetrahydrofuran).

  • Octadecyltrichlorosilane (ODTS) for surface treatment.

  • Gold (Au) for source and drain electrodes.

Procedure:

  • Substrate Cleaning:

    • a. Sonicate the Si/SiO₂ substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • b. Dry the substrate with a stream of high-purity nitrogen gas.

    • c. Treat the substrate with UV-Ozone or an O₂ plasma for 10-15 minutes to remove organic residues and create a hydrophilic surface.

      • Expert Insight: This multi-step cleaning is a self-validating system; an improperly cleaned substrate will lead to poor film quality (dewetting, pinholes), which is easily observable and results in poor or non-functional devices.

  • Gate Dielectric Surface Treatment:

    • a. Prepare a dilute solution of ODTS in an anhydrous solvent like hexane or toluene.

    • b. Immerse the cleaned substrate in the ODTS solution for 30-60 minutes or expose it to ODTS vapor in a vacuum chamber.

    • c. Rinse the substrate with the pure solvent to remove excess ODTS and then bake at 120 °C for 10 minutes.

      • Causality: The ODTS forms a self-assembled monolayer (SAM) on the SiO₂ surface. This treatment makes the dielectric surface hydrophobic, which reduces charge trapping at the semiconductor-dielectric interface and promotes better molecular ordering and crystallinity of the subsequently deposited organic film, leading to higher charge carrier mobility.[6]

  • Active Layer Deposition (Solution Shearing):

    • a. Prepare a solution of PTH-Ph (e.g., 5-10 mg/mL) in a suitable high-boiling-point solvent.

    • b. Place the ODTS-treated substrate on a heated stage (e.g., 60-100 °C).

    • c. Dispense a small volume of the PTH-Ph solution at the edge of the substrate.

    • d. Use a shearing blade (e.g., a clean glass slide or another wafer) held at a small angle and a fixed gap to the substrate.

    • e. Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s).

      • Expert Insight: Solution shearing is a powerful technique for depositing highly crystalline, large-area organic thin films.[7] The shearing speed, solution concentration, and substrate temperature are critical parameters that control the film thickness, morphology, and molecular packing, directly impacting device performance.

  • Source-Drain Electrode Deposition:

    • a. Place a shadow mask with the desired channel length (L) and width (W) onto the PTH-Ph film.

    • b. Deposit a thin layer of Gold (e.g., 40-50 nm) via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[6]

      • Causality: Gold is chosen for its high work function, which facilitates efficient hole injection into the highest occupied molecular orbital (HOMO) of the p-type PTH-Ph semiconductor, and for its environmental stability.

  • Post-Deposition Annealing:

    • a. Anneal the completed devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature below the material's melting point (e.g., 80-120 °C) for 30-60 minutes.

      • Expert Insight: Thermal annealing can improve the crystallinity and morphology of the semiconductor film and enhance the contact between the electrodes and the semiconductor, often leading to a significant increase in charge carrier mobility.

Device Characterization and Performance

The electrical characterization of the fabricated OFETs is performed using a semiconductor parameter analyzer in an inert atmosphere to prevent degradation from oxygen and moisture.

Electrical Measurements
  • Output Characteristics (I_D vs. V_D): The drain current (I_D) is measured as a function of the drain-source voltage (V_D) at various constant gate-source voltages (V_G). These curves show the typical linear and saturation regimes of transistor operation.

  • Transfer Characteristics (I_D vs. V_G): The drain current (I_D) is measured as a function of the gate-source voltage (V_G) at a constant, high drain-source voltage (in the saturation regime). These curves are used to extract key performance metrics.

Key Performance Metrics

The following parameters are extracted from the transfer curve in the saturation regime using the standard MOSFET equation:

I_D = (μ * C_i * W / 2L) * (V_G - V_th)²

Where:

  • Hole Mobility (μ): The average velocity of charge carriers in the material under an applied electric field. It is the primary indicator of semiconductor performance.

  • On/Off Current Ratio (I_on/I_off): The ratio of the maximum drain current (in the 'on' state) to the minimum drain current (in the 'off' state). A high ratio is crucial for digital logic applications.

  • Threshold Voltage (V_th): The minimum gate voltage required to turn the transistor 'on' and form a conductive channel.

Expected Performance of Phenothiazine-Based OFETs

While data for unsubstituted this compound is not extensively reported in the provided context, the performance of various functionalized phenothiazine derivatives provides a strong benchmark for expected results. The charge transport is typically dominated by a hopping mechanism between localized states.[8]

Material SystemPolarityHole Mobility (µ) (cm²/Vs)On/Off RatioSource(s)
C(7)-unsubstituted 3-malononitrile phenothiazinep-type~ 1 x 10⁻³-[9][10]
SFX-PT1 (Phenothiazine derivative)p-type~ 2.08 x 10⁻³-[11]
O-2, O-3 (Functionalized phenothiazines)p-type~ 10⁻⁶-[9]
AZO-II (Phenothiazine derivative)p-type~ 2 x 10⁻⁶-[11]
Z28 (Phenothiazine derivative)p-type~ 6.18 x 10⁻⁵-[11]

Note: "-" indicates data was not specified in the cited source.

The wide range of reported mobilities highlights the profound impact of molecular substitution and solid-state packing on charge transport.[9] The relatively high mobility of some derivatives suggests that with optimized film deposition, PTH-Ph can serve as an effective semiconductor.[9][11] Furthermore, the formation of stable radical cations in phenothiazine systems has been shown to dramatically enhance conductance, suggesting intriguing possibilities for chemical sensing or advanced electronic devices.[12][13]

References

Application Notes & Protocols: 10-Phenyl-10H-phenothiazine in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Standing of 10-Phenyl-10H-phenothiazine in Modern Synthesis

This compound (PTH), a derivative of the phenothiazine heterocyclic system, has emerged from a rich history in medicinal chemistry to become a powerhouse in the field of complex organic synthesis.[1][2] While the phenothiazine core itself is a "privileged structure" known for binding to multiple biological targets, the addition of a phenyl group at the N-10 position profoundly alters its electronic and photophysical properties.[1] This N-aryl substitution enhances the molecule's electron-donating character and establishes it as a potent, metal-free organocatalyst.[1][3]

These application notes serve as a technical guide for researchers, chemists, and drug development professionals, detailing the mechanistic underpinnings and practical protocols for leveraging PTH in transformative chemical reactions. We will focus primarily on its role in photoredox catalysis, where its exceptional reducing power in the excited state enables reactions previously reliant on expensive and often toxic heavy metal catalysts.[3][4][5]

Key Physicochemical Properties of this compound:

PropertyValueSignificance in Synthesis
Molecular Formula C₁₈H₁₃NS[6]Foundational structural information.
Molecular Weight 275.37 g/mol Essential for stoichiometric calculations.
Appearance PowderStandard solid-state form for handling.
Melting Point 94 °CIndicator of purity and thermal stability.
UV-Vis λmax ~314-320 nm[1][7]Dictates the required wavelength of light for photoexcitation.
Excited-State Reduction Potential E₁/₂(PTH*/PTH•+) = -2.1 V vs SCE[8][9]Extremely strong reducing power enables activation of challenging substrates.

Application I: Photoredox-Mediated Reductive Dehalogenation of Aryl Halides

One of the most powerful applications of PTH is in the reductive dehalogenation of aryl halides, particularly stubborn aryl chlorides, which are challenging substrates due to their strong C-Cl bond and high reduction potential.[4][10] PTH-based photoredox catalysis offers a mild, efficient, and environmentally benign alternative to traditional methods that often require harsh conditions or transition metals.[4][5]

Mechanistic Rationale: The Oxidative Quenching Cycle

The reaction proceeds via an oxidative quenching cycle. The causality behind this pathway is rooted in the photophysical properties of PTH. Upon irradiation with visible light (typically near its absorption maximum), the PTH catalyst enters a long-lived triplet excited state (PTH*).[11] This excited state is a powerful reducing agent, capable of donating a single electron to an electron acceptor, in this case, the aryl halide (Ar-X).

This single electron transfer (SET) generates the PTH radical cation (PTH•+) and the aryl halide radical anion (Ar-X•-). The latter is unstable and rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). The aryl radical then abstracts a hydrogen atom from a suitable donor in the reaction mixture (e.g., a solvent or an amine) to yield the dehalogenated arene product. To complete the catalytic cycle, the PTH radical cation is reduced back to its ground state by a sacrificial electron donor, closing the loop.

Diagram: Oxidative Quenching Cycle for Dehalogenation

This diagram illustrates the key steps in the PTH-catalyzed photoredox dehalogenation of an aryl halide.

G PTH PTH (Ground State) PTH_star PTH* (Excited State) PTH->PTH_star hν (~365-390 nm) PTH_radical PTH•+ (Radical Cation) PTH_star->PTH_radical SET PTH_star->PTH_radical PTH_star->PTH_radical ArX Aryl Halide (Ar-X) ArX_radical Ar-X•- (Radical Anion) PTH_radical->PTH Donor Sacrificial Donor (e.g., NBu₃) Donor_radical Donor•+ ArX->ArX_radical Ar_radical Aryl Radical (Ar•) ArX_radical->Ar_radical ArH Product (Ar-H) Ar_radical->ArH

Caption: General mechanism for PTH-photocatalyzed dehalogenation.

Experimental Protocol: Dechlorination of 4-Chlorobenzonitrile

This protocol is a representative example adapted from principles described in the literature.[4][5] It is designed to be self-validating through clear steps and expected outcomes.

Materials:

  • This compound (PTH, 5 mol%)[5]

  • 4-Chlorobenzonitrile (1.0 equiv)

  • Tributylamine (NBu₃, 2.0 equiv, sacrificial donor)[5]

  • Formic Acid (HCOOH, 2.0 equiv, H• source)[5]

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk flask or sealed vial

  • Stir bar

  • Visible light source (e.g., 40W 390 nm LED)[5]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chlorobenzonitrile (0.1 mmol, 13.7 mg), this compound (0.005 mmol, 1.4 mg), and a magnetic stir bar.

  • Reagent Addition: Add anhydrous acetonitrile (1.0 mL). Stir the mixture until all solids are dissolved. Sequentially add tributylamine (0.2 mmol, 47.5 µL) and formic acid (0.2 mmol, 7.5 µL) via syringe.

  • Degassing (Critical Step): To ensure efficiency, the reaction mixture must be degassed to remove oxygen, which can quench the catalyst's excited state. Perform three freeze-pump-thaw cycles.

  • Initiation: Place the sealed flask approximately 5-10 cm from the LED lamp. Begin vigorous stirring and turn on the light source. To maintain a consistent temperature, a cooling fan can be directed at the apparatus.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. A successful reaction will show the consumption of the starting material and the appearance of a new spot corresponding to benzonitrile.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure benzonitrile.

Trustworthiness Check:

  • Control Experiment: Run the reaction in the dark. No significant product formation should be observed, confirming the light-dependent nature of the catalysis.

  • Expected Outcome: High conversion (>90%) to benzonitrile is expected.[5] The purified product should be characterized by ¹H NMR and compared to known spectra.

Application II: C–H Functionalization of Heterocycles

Direct C–H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. PTH has proven to be an effective, cost-efficient organocatalyst for the C–H arylation of various azole derivatives, providing a sustainable alternative to precious metal catalysts like Iridium(III) complexes.[4]

Mechanistic Insights

The mechanism for C–H functionalization often involves a complex interplay of radical intermediates and electron transfer steps, similar to the dehalogenation pathway. The process is initiated by the photoexcitation of PTH. The excited PTH* can then engage in an electron transfer event. In a representative C-H arylation of an azole with an aryl halide, the excited catalyst reduces the aryl halide to generate an aryl radical. This highly reactive aryl radical can then add to the electron-rich heterocycle. Subsequent oxidation and deprotonation steps, often facilitated by a base, lead to the formation of the C-C bond and the arylated heterocycle product. The PTH catalyst is regenerated in the process.

Diagram: Experimental Workflow for C-H Functionalization

A streamlined workflow for setting up a typical PTH-catalyzed C-H functionalization reaction.

G A 1. Weigh Reagents (Heterocycle, Aryl Halide, PTH, Base) B 2. Add Anhydrous Solvent (e.g., Dioxane) A->B C 3. Degas Mixture (Freeze-Pump-Thaw) B->C D 4. Irradiate with Visible Light & Stir C->D E 5. Monitor Reaction (TLC / GC-MS) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify by Chromatography F->G

Caption: Standard laboratory workflow for C-H functionalization.

Protocol: C-H Arylation of Benzoxazole with 4-Bromobenzonitrile

This protocol demonstrates the synthetic utility of PTH in constructing complex C-C bonds.[4]

Materials:

  • This compound (PTH, 2 mol%)

  • Benzoxazole (1.0 equiv)

  • 4-Bromobenzonitrile (1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube

  • Stir bar

  • Blue LED light source (~450 nm)

Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine benzoxazole (0.2 mmol, 23.8 mg), 4-bromobenzonitrile (0.3 mmol, 54.6 mg), PTH (0.004 mmol, 1.1 mg), and K₂CO₃ (0.4 mmol, 55.3 mg).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add 2.0 mL of anhydrous 1,4-dioxane via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Reaction: Place the sealed tube before a blue LED light source with constant stirring. The reaction is typically run at room temperature for 24 hours.

  • Workup: After the reaction is complete (as determined by GC-MS), dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-cyanophenyl)benzoxazole.

Scientist's Insight:

  • Base Selection: The choice of an inorganic base like K₂CO₃ is crucial. It acts as the proton scavenger in the final step of the catalytic cycle, facilitating the regeneration of the aromatic system of the heterocycle.

  • Solvent Purity: The use of anhydrous solvent is paramount. Trace water can interfere with the reaction and lead to side products.

  • Substrate Scope: This method is applicable to a variety of azole derivatives, including oxazoles, thiazoles, and imidazoles, demonstrating its broad synthetic utility.[4]

Concluding Remarks

This compound stands as a testament to the power of organocatalysis in modern organic synthesis. Its strong reducing properties, coupled with its accessibility and metal-free nature, make it an invaluable tool for constructing complex molecules.[3][6] The protocols detailed herein provide a foundation for researchers to explore its capabilities in photoredox-mediated dehalogenations and C-H functionalizations. As the field of sustainable chemistry grows, the applications of PTH and its derivatives are poised to expand even further, enabling the development of novel synthetic routes in drug discovery and materials science.[6][7]

References

Application Notes and Protocols for the Photocatalytic Degradation of Pollutants Using 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 10-Phenyl-10H-phenothiazine (PTH) as a potent organic photocatalyst for the degradation of environmental pollutants. This document outlines the synthesis of PTH and its derivatives, detailed protocols for photocatalytic experiments, and analytical methods for monitoring degradation, all grounded in scientific principles to ensure experimental success and data integrity.

Introduction: The Potential of this compound in Environmental Remediation

Conventional wastewater treatment methods often struggle to eliminate persistent organic pollutants. Advanced oxidation processes, particularly heterogeneous and homogeneous photocatalysis, offer a promising solution.[1] this compound (PTH), a readily available organic dye, has emerged as a powerful photocatalyst.[2][3] Its unique photophysical properties, including strong light absorption and the ability to generate reactive oxygen species (ROS), make it an effective agent for breaking down recalcitrant molecules.[4][5]

The core strength of PTH lies in its phenothiazine structure, a privileged scaffold in medicinal chemistry, which possesses a non-planar, butterfly-like conformation that helps prevent undesirable molecular aggregation.[4] The addition of a phenyl group at the 10-position significantly modifies its electronic and photophysical characteristics, enhancing its electron-donating nature.[4] Upon photoexcitation, PTH can initiate a cascade of reactions leading to the degradation of a wide range of organic pollutants. This guide will focus on leveraging these properties for environmental remediation applications.

Synthesis of this compound and its Functionalized Derivatives

The successful application of PTH in photocatalysis begins with its synthesis. For applications in aqueous media, where many pollutants are found, the insolubility of PTH can be a limiting factor. To overcome this, PTH can be functionalized, for example with a carboxylic acid group, to enable its immobilization onto a solid support, rendering it compatible with aqueous environments.[1]

Synthesis of this compound (PTH)

A common and effective method for synthesizing PTH is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[6][7]

Protocol:

  • To a sealed tube, add phenothiazine (1.0 eq), iodobenzene (1.1 eq), sodium tert-butoxide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and tri-tert-butylphosphine tetrafluoroborate (0.04 eq).

  • Add anhydrous toluene to the mixture.

  • Stir the reaction mixture at 110 °C for 24-48 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and filter through celite to remove the catalyst.[1]

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure this compound.[7]

Synthesis of a Water-Compatible, Immobilizable PTH Derivative: 4-(10H-phenothiazin-10-yl)benzoic acid (PTH-COOH)

To enhance its utility in aqueous systems, PTH can be functionalized with a carboxylic acid group, allowing for covalent attachment to solid supports like mesoporous silica.[1]

Step 1: Synthesis of 4-(10H-phenothiazin-10-yl)benzonitrile (PTH-CN)

This step involves a Buchwald-Hartwig coupling between phenothiazine and p-bromobenzonitrile.[1]

  • In a sealed tube, combine phenothiazine (1.0 eq), p-bromobenzonitrile (1.1 eq), Pd₂(dba)₃ (0.03 eq), and HPtBu₃BF₄ (0.05 eq).

  • Add toluene and stir the mixture for 15 minutes.

  • Add NaOtBu (1.15 eq) and stir the reaction at 110 °C for 48 hours.

  • After cooling, dilute with dichloromethane and filter through Celite®.

  • Wash the Celite® pad with dichloromethane and concentrate the filtrate to obtain the crude PTH-CN.[1]

Step 2: Hydrolysis to 4-(10H-phenothiazin-10-yl)benzoic acid (PTH-COOH)

The nitrile group of PTH-CN is hydrolyzed to a carboxylic acid.[1]

  • Dissolve PTH-CN in a mixture of ethanol and water.

  • Add potassium hydroxide (KOH) and stir the reaction at 100 °C for 24 hours.

  • After cooling, neutralize the reaction with a dilute aqueous solution of hydrochloric acid (HCl).[1]

  • The resulting precipitate, PTH-COOH, is collected by filtration and washed with water.

Experimental Setup for Photocatalytic Degradation

A well-designed experimental setup is crucial for obtaining reliable and reproducible results in photocatalysis studies.

Materials and Equipment
  • Photoreactor: A batch reactor is commonly used. For laboratory-scale experiments, a simple beaker or flask can be employed.

  • Light Source: A Xenon lamp with a "Daylight" filter (to simulate solar radiation) is a suitable choice.[1] The photocatalyst activation wavelength for PTH is around 365 nm.

  • Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst in the pollutant solution.

  • pH Meter: To monitor and adjust the pH of the reaction mixture.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC) or a UV-Vis Spectrophotometer are essential for monitoring the degradation of the pollutant.

General Protocol for Photocatalytic Degradation

This protocol is based on the degradation of pharmaceutical pollutants using an immobilized PTH catalyst.[1]

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 250 mg/L of immobilized PTH) in a deionized water solution containing the target pollutant at a known initial concentration (e.g., 10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a sufficient period (e.g., 16 hours) to allow for adsorption-desorption equilibrium to be reached between the pollutant and the catalyst surface.[1] This step is crucial to differentiate between removal by adsorption and removal by photocatalytic degradation.

  • Initiation of Photocatalysis: Irradiate the suspension with the light source while continuing to stir.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation: Filter the withdrawn samples to remove the photocatalyst particles before analysis.

  • Analysis: Analyze the filtrate using a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining pollutant.

Analytical Monitoring of Pollutant Degradation

Accurate monitoring of the pollutant concentration over time is essential to determine the efficiency of the photocatalytic process.

Analytical TechniquePrincipleApplication in Photocatalysis
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.Quantify the concentration of the parent pollutant and identify potential degradation byproducts.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a substance in solution.Monitor the decrease in the characteristic absorption peak of the pollutant to follow the degradation process.
Total Organic Carbon (TOC) Analysis Measures the total amount of organically bound carbon in a sample.Determine the extent of mineralization (complete conversion of the organic pollutant to CO₂, water, and mineral acids).

Proposed Mechanism of Photocatalytic Degradation

The photocatalytic activity of this compound is initiated by the absorption of photons, leading to the formation of an excited state. This excited molecule can then participate in electron transfer processes, generating reactive oxygen species (ROS) that are responsible for the degradation of organic pollutants.[4][5]

Upon irradiation, PTH is excited to its singlet state (¹PTH), which can then undergo intersystem crossing to the more stable triplet state (³PTH). The excited PTH can then react with molecular oxygen to produce superoxide radical anions (•O₂⁻) and singlet oxygen (¹O₂). These highly reactive species, along with hydroxyl radicals (•OH) formed through subsequent reactions, attack the organic pollutant molecules, leading to their fragmentation and eventual mineralization. The ability of the this compound radical cation (PTZ⁺•) to act as a "super-photooxidant" with excited-state potentials exceeding +2.1 V vs SCE further enhances its degradative capabilities for energy-demanding oxidation reactions.[8]

Caption: Proposed mechanism of pollutant degradation by this compound.

Data Presentation and Interpretation

The results of photocatalytic degradation experiments are typically presented as the degradation efficiency over time.

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where:

  • C₀ is the initial concentration of the pollutant.

  • Cₜ is the concentration of the pollutant at time 't'.

A plot of degradation efficiency versus time provides a clear visual representation of the photocatalyst's performance.

Conclusion and Future Perspectives

This compound has demonstrated significant potential as a versatile and efficient organic photocatalyst for the degradation of persistent organic pollutants. Its straightforward synthesis and the ability to be functionalized for immobilization make it an attractive candidate for water treatment applications.[1] Future research should focus on expanding the range of pollutants that can be effectively degraded by PTH, optimizing reaction conditions for enhanced efficiency, and scaling up the process for practical environmental remediation. The development of novel PTH-based composite materials could further enhance its photocatalytic activity and stability.

References

Application Notes and Protocols for 10-Phenyl-10H-phenothiazine in Dual Catalysis Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 10-Phenyl-10H-phenothiazine (PTH) as a potent organic photoredox catalyst in dual catalytic systems. Moving beyond a mere recitation of procedural steps, this document delves into the mechanistic underpinnings and practical considerations essential for the successful implementation of this powerful synthetic methodology. The protocols and insights presented herein are designed to be a self-validating resource for researchers engaged in the development of novel synthetic transformations.

Introduction: The Ascendancy of Dual Catalysis and the Role of this compound

Dual catalysis, a strategy wherein two distinct catalytic cycles operate in concert to achieve a single, powerful transformation, has emerged as a paradigm-shifting approach in modern organic synthesis. Among the most impactful of these are systems that merge visible-light photoredox catalysis with transition metal catalysis.[1][2][3] This synergistic approach enables the generation of reactive radical intermediates under exceptionally mild conditions, thereby unlocking novel bond formations that are often challenging to achieve through traditional methods.

This compound (PTH) has garnered significant attention as a cost-effective and highly efficient organic photocatalyst.[4] Its strong reducing power in the excited state makes it an excellent candidate for single-electron transfer (SET) processes, a key step in initiating many dual catalytic cycles. This guide will focus on the application of PTH in a representative photoredox/nickel dual catalytic system for C-S cross-coupling reactions, a transformation of significant importance in medicinal chemistry and materials science.

Mechanistic Framework: The Synergy of Light and Nickel

The power of the this compound/Nickel dual catalytic system lies in the seamless interplay between the photoredox and transition metal catalytic cycles. The following mechanism outlines the key steps in a representative C-S cross-coupling reaction between an aryl halide and a thiol.

  • Photoexcitation of the Catalyst: The process is initiated by the absorption of visible light by this compound (PTH), which promotes it to an electronically excited state (PTH*).

  • Single-Electron Transfer (SET) and Radical Generation: The excited photocatalyst (PTH) is a potent reductant and can engage in a single-electron transfer event. In the context of C-S cross-coupling, PTH can reduce a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. Concurrently, a thiol substrate can be deprotonated by a base to form a thiolate.

  • Nickel Catalytic Cycle:

    • Oxidative Addition: The catalytically active low-valent nickel species undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II) or Ni(III) intermediate.

    • Ligand Exchange/Transmetalation: The thiolate then coordinates to the nickel center.

    • Reductive Elimination: The final C-S bond is formed through reductive elimination from the nickel complex, releasing the desired aryl thioether product and regenerating a low-valent nickel species that can re-enter the catalytic cycle.

  • Regeneration of the Photocatalyst: The oxidized photocatalyst (PTH•+) is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, thus completing the photoredox cycle.

The synergy between the two cycles allows for the efficient generation of the key organonickel intermediates under mild conditions, avoiding the high temperatures often required in traditional cross-coupling reactions.

Diagram of the Proposed Dual Catalytic Cycle

Dual_Catalysis_Mechanism cluster_photo Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PTH PTH PTH_excited PTH* PTH->PTH_excited Visible Light (hv) PTH_radical PTH.+ PTH_excited->PTH_radical SET to Ni(II) PTH_radical->PTH Reduction Ni_II Ni(II) Precatalyst Ni_low Ni(0)/Ni(I) Ni_II->Ni_low Reduction by PTH* Ni_ArX Ar-Ni(II/III)-X Ni_low->Ni_ArX Oxidative Addition (Ar-X) Ni_ArS Ar-Ni(II/III)-SR Ni_ArX->Ni_ArS Ligand Exchange (R-S⁻) Ni_ArS->Ni_low Reductive Elimination Product Ar-S-R Ni_ArS->Product

Caption: Proposed mechanism for photoredox/nickel dual-catalyzed C-S cross-coupling.

Experimental Protocol: C-S Cross-Coupling of Aryl Bromides with Thiols

This protocol provides a general procedure for the this compound/nickel dual-catalyzed thioetherification of aryl bromides. Researchers should optimize the reaction conditions for their specific substrates.

Materials and Reagents:
  • This compound (PTH)

  • Nickel(II) bromide glyme complex (NiBr₂·glyme) or a similar Ni(II) precatalyst

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Aryl bromide

  • Thiol

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or DMA)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an organic base like DBU)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp, ~450 nm)

Reaction Setup:

Diagram of the Experimental Workflow

Experimental_Workflow start Start reagents 1. Add solid reagents to oven-dried vial: - Aryl bromide - Thiol - PTH - NiBr₂·glyme - dtbbpy - Base start->reagents seal_purge 2. Seal vial and purge with inert gas reagents->seal_purge add_solvent 3. Add degassed solvent via syringe seal_purge->add_solvent irradiate 4. Place in front of visible light source and stir add_solvent->irradiate monitor 5. Monitor reaction by TLC or GC/LC-MS irradiate->monitor workup 6. Quench reaction and perform aqueous workup monitor->workup purify 7. Purify by column chromatography workup->purify end End Product purify->end

Caption: General workflow for the photoredox/nickel dual-catalyzed C-S cross-coupling.

Step-by-Step Procedure:
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1-5 mol%), NiBr₂·glyme (5-10 mol%), dtbbpy (5-10 mol%), and the base (1.5-2.0 equiv).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the thiol (1.1-1.5 equiv) and the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 24W blue LED lamp) and begin vigorous stirring. A cooling fan may be used to maintain the reaction at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)/liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the vial from the light source and quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl thioether.

Typical Results and Data Analysis

The following table presents representative data for the C-S cross-coupling of various aryl bromides with different thiols using a this compound/nickel dual catalytic system. Note that yields are highly substrate-dependent and optimization may be required.

EntryAryl BromideThiolYield (%)
14-Bromobenzonitrile1-Octanethiol85
24-BromoacetophenoneCyclohexanethiol92
31-Bromo-4-fluorobenzeneBenzyl mercaptan78
42-BromopyridineThiophenol65

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inefficient degassing- Impure reagents or solvent- Insufficient light intensity or incorrect wavelength- Deactivated catalyst- Ensure thorough degassing of the solvent and reaction vessel- Use freshly purified reagents and anhydrous solvents- Position the reaction closer to the light source or use a more powerful lamp. Ensure the light source wavelength overlaps with the absorbance of PTH.- Use fresh catalyst and ligand.
Formation of side products (e.g., disulfide) - Absence of nickel catalyst or ligand- Oxidative quenching of the thiol- Double-check the addition of all catalytic components.- Ensure the reaction is performed under an inert atmosphere.
Inconsistent results - Variations in reaction setup (e.g., distance from light source)- Moisture or oxygen contamination- Standardize the reaction setup for all experiments.- Use rigorous inert atmosphere techniques (e.g., glovebox).

Conclusion

This compound is a versatile and powerful organic photocatalyst for dual catalytic applications. The protocol detailed above for C-S cross-coupling serves as a robust starting point for researchers looking to leverage the benefits of photoredox/nickel dual catalysis. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, this methodology can be applied to the synthesis of a wide range of valuable molecules.

References

Synthesis of novel phenothiazine derivatives for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Phenothiazine, a robust heterocyclic scaffold, serves as a cornerstone in medicinal chemistry, giving rise to drugs with a vast spectrum of therapeutic applications.[1][2][3] Initially recognized for their profound impact on psychiatry as antipsychotic agents, phenothiazine derivatives have since demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiemetic compounds.[2][4][5][6][7][8] The versatility of the tricyclic phenothiazine core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to address diverse therapeutic targets. This guide provides a comprehensive framework for the synthesis of novel phenothiazine derivatives using modern catalytic methods and details robust protocols for their subsequent biological screening. We present step-by-step methodologies for evaluating anticancer, antimicrobial, and antipsychotic potential, designed to empower researchers in the discovery and development of next-generation therapeutics.

Part I: Synthesis of Novel Phenothiazine Derivatives

The strategic synthesis of a diverse library of phenothiazine derivatives is the foundational step in the drug discovery process. While classical methods like the Bernthsen synthesis—the reaction of a diphenylamine with sulfur at high temperatures—are of historical importance, modern cross-coupling reactions offer superior versatility, milder conditions, and broader substrate scope.[9] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are premier examples, enabling precise C-N bond formation to construct the phenothiazine core or to append various substituents at the N-10 position.[10][11][12][13][14][15][16]

The choice between these methods is driven by the specific molecular architecture desired. The Buchwald-Hartwig reaction is often favored for its high functional group tolerance and generally lower reaction temperatures, utilizing a palladium catalyst with a specialized phosphine ligand.[10][11] The Ullmann condensation, a classic copper-catalyzed reaction, remains a powerful tool, particularly for specific substrates where palladium-based methods may be less effective, though it often requires higher temperatures.[14][15][17]

General Synthetic Workflow

The synthesis of a target phenothiazine derivative typically involves a multi-step process that begins with commercially available starting materials and culminates in a highly pure final compound. This workflow necessitates rigorous purification and characterization at each key stage.

G cluster_0 Synthesis Phase cluster_1 Purification & Characterization A Starting Materials (e.g., 2-halothiophenol, 2-haloaniline) B Core Assembly Reaction (Buchwald-Hartwig or Ullmann) A->B Catalyst, Ligand, Base, Solvent C Crude Product B->C D Purification (Column Chromatography) C->D E Structural Confirmation (NMR, MS) D->E F Purity Analysis (HPLC) E->F G Final Derivative for Screening F->G Compound >95% Pure G A Synthesized Compound Library (PTZ-001 to PTZ-n) B Primary Screening (High-Throughput Assays) A->B C Anticancer (Cytotoxicity Assay, e.g., MTT) B->C D Antimicrobial (MIC Assay) B->D E Antipsychotic (D2 Receptor Binding) B->E F Hit Identification (Compounds showing activity) C->F D->F E->F G Secondary Screening (Mechanism of Action Studies) F->G H Lead Optimization (SAR Studies) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 10-Phenyl-10H-phenothiazine (N-Phenylphenothiazine). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two predominant methods for the N-arylation of phenothiazine to form the target compound:

  • Ullmann Condensation (or Goldberg Reaction): This is a classic copper-catalyzed reaction between phenothiazine and an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a base.[1][2] It is a foundational method but often requires high temperatures and can be prone to lower yields.[2]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction. This method is often preferred as it generally proceeds under milder conditions, offers higher yields, and demonstrates broader tolerance to various functional groups.[1][3][4]

More recent, specialized methods include transition-metal-free synthesis and electrochemical approaches, which can be advantageous in specific contexts to avoid metal contamination.[1][5][6]

Q2: I'm getting a very low yield in my synthesis. What are the most common culprits?

Low yields in phenothiazine N-arylation are typically traced back to a few key areas:

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate base can halt the reaction. Ullmann reactions, for example, often require temperatures exceeding 150 °C.[7]

  • Catalyst Inactivity: The catalyst (copper or palladium) may be oxidized or poisoned. This is especially critical in Buchwald-Hartwig amination, where oxygen contamination can be detrimental.[8]

  • Reagent Quality: The purity of phenothiazine, the aryl halide, and the solvent is crucial. Trace amounts of water can lead to side reactions like dehalogenation of the aryl halide.[7]

  • Side Reactions: Competing reactions, such as dehalogenation of the aryl halide or homocoupling of starting materials, can consume reagents and reduce the yield of the desired product.

Q3: Which synthesis method, Ullmann or Buchwald-Hartwig, should I choose?

The choice depends on your laboratory's resources, the scale of the reaction, and tolerance for optimization.

  • Choose Ullmann Condensation if: You are working with simple, robust substrates and have access to high-temperature reaction setups. The reagents (copper catalyst, simple bases) are generally less expensive. However, be prepared for potentially lower yields and more rigorous purification.[2]

  • Choose Buchwald-Hartwig Amination if: You require higher yields, milder reaction conditions, and are working with more complex or sensitive molecules. While the palladium catalysts and specialized phosphine ligands can be more expensive, the reaction is often more reliable and efficient, with reported yields frequently exceeding 85-95%.[9][10]

Q4: How can I reliably confirm the identity and purity of my this compound product?

Confirmation should be multi-faceted:

  • Melting Point: The reported melting point is around 205 °C.[9][11] A sharp melting point is a good indicator of purity.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are definitive. Key ¹H NMR signals in acetone-d₆ include peaks around δ 7.70-6.23 ppm, corresponding to the aromatic protons.[9][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass. For C₁₈H₁₃NS, the [M+H]⁺ ion should be observed around m/z 276.0841.[9][11]

  • Chromatography (TLC/Column): Purity can be assessed using Thin-Layer Chromatography. A single spot indicates high purity. Column chromatography using a silica gel stationary phase with an eluent like petroleum ether/ethyl acetate (e.g., 20:1 v/v) is effective for purification.[9][11]

Troubleshooting Guide: Overcoming Low Yields

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Workflow: General Troubleshooting Logic

G cluster_ullmann Ullmann Troubleshooting cluster_buchwald Buchwald-Hartwig Troubleshooting start Low Yield Observed check_method Which Method? Ullmann or Buchwald-Hartwig? start->check_method ullmann Ullmann Condensation Issues check_method->ullmann Ullmann buchwald Buchwald-Hartwig Issues check_method->buchwald Buchwald-Hartwig u1 Problem: No/Low Conversion ullmann->u1 u2 Problem: Byproduct Formation (e.g., Dehalogenation) ullmann->u2 b1 Problem: Incomplete Reaction or Decomposition buchwald->b1 b2 Problem: Poor Reproducibility buchwald->b2 G cluster_Ullmann Ullmann Condensation Cycle cluster_Buchwald Buchwald-Hartwig Amination Cycle U1 Cu(I)X U2 [Phenothiazinate-Cu(I)] U1->U2 + Phenothiazine - HX U3 [Ar-Cu(III)-Phenothiazinate]X U2->U3 + Ar-X (Oxidative Addition) U3->U1 (Reductive Elimination) U4 Product (this compound) U3->U4 B1 L-Pd(0) B2 L-Pd(II)(Ar)(X) B1->B2 + Ar-X (Oxidative Addition) B3 [L-Pd(II)(Ar)(Phenothiazinate)] B2->B3 + Phenothiazine - HX B3->B1 (Reductive Elimination) B4 Product (this compound) B3->B4

References

Technical Support Center: Purification of 10-Phenyl-10H-phenothiazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 10-Phenyl-10H-phenothiazine (PTH) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile class of compounds. Phenothiazines are notorious for their sensitivity to oxidation and can present unique challenges during isolation and purification. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and reproducible results in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and its derivatives in a practical question-and-answer format.

Question 1: My "pure" this compound product is off-white, yellow, or even greenish. Is this normal, and how can I get a pure white solid?

Probable Causes:

  • Oxidation: This is the most common cause of discoloration. The electron-rich sulfur and nitrogen atoms in the phenothiazine core are highly susceptible to oxidation, especially when exposed to air and light.[1] This process can form colored radical cations (often intensely colored) and, subsequently, sulfoxides.[2]

  • Residual Catalysts: If you synthesized the compound via a cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig), trace amounts of copper or palladium catalysts can remain, causing discoloration.[3][4]

  • Starting Material Contamination: Incomplete reactions can leave behind unreacted phenothiazine, which itself is a yellow to greenish-yellow solid.[5]

Solutions & Strategies:

  • Minimize Exposure to Air and Light: Conduct all purification steps, especially chromatography and solvent evaporation, under an inert atmosphere (Nitrogen or Argon) where possible. Protect your flasks from light by wrapping them in aluminum foil.

  • Charcoal Treatment: Before recrystallization, you can dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Charcoal can also adsorb your product, so use it sparingly and expect some yield loss.

  • Column Chromatography: This is highly effective for removing both polar (oxidized byproducts) and non-polar (unreacted starting materials) impurities. A common and effective eluent system is a gradient of petroleum ether and ethyl acetate.[6][7]

  • Final Wash: After filtration, wash the collected crystals with a cold, non-polar solvent like hexane to remove any surface impurities.

Question 2: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?

Probable Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures. Conversely, if the compound's solubility is too low, it may crash out of solution as an amorphous solid or oil rather than forming crystals.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, preventing your target compound from crystallizing properly.

  • Cooling Too Rapidly: Dropping the temperature too quickly can favor oiling out over the slower, more ordered process of crystal growth.

Solutions & Strategies:

  • Optimize the Solvent System:

    • Single Solvent: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[8] Test small batches with solvents like ethanol, acetone, or toluene.

    • Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or methanol) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[9] Allow this solution to cool slowly.

  • Slow Cooling: Once your solution is prepared, let it cool to room temperature slowly and undisturbed. Then, transfer it to a refrigerator or freezer to maximize crystal recovery.

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few pure crystals from a previous batch, add one or two to the cooled, saturated solution to induce crystallization.

  • Pre-Purification: If oiling out persists, it's likely due to a high impurity load. Perform column chromatography first to obtain a purer solid, which will be much easier to recrystallize.[4]

Question 3: My column chromatography separation is poor. The product co-elutes with an impurity. How can I improve the separation?

Probable Causes:

  • Incorrect Solvent Polarity: The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in very slow elution and band broadening.

  • Column Overloading: Using too much crude material for the amount of silica gel will result in poor separation.

  • Poor Column Packing: Channels or cracks in the silica gel will lead to an uneven solvent front and co-elution.

Solutions & Strategies:

  • Optimize the Eluent System with TLC: Before running a column, find the ideal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of approximately 0.25-0.35, and there is a clear separation from all impurity spots. For this compound, start with a low polarity mixture like 20:1 petroleum ether/ethyl acetate and gradually increase the polarity.[6][7]

  • Use a Gradient Elution: Start with a low-polarity solvent (e.g., pure hexane or petroleum ether) to elute non-polar impurities. Then, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute your product, followed by any more polar impurities.

  • Proper Loading and Packing:

    • Ratio: Use a silica-to-compound mass ratio of at least 50:1. For difficult separations, this ratio can be increased to 100:1 or more.

    • Loading: Dissolve your crude product in the minimum amount of solvent and load it onto the column in a tight, narrow band. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Consider a Different Stationary Phase: If separation on silica gel (a polar, acidic stationary phase) is difficult, consider using alumina (which can be basic, neutral, or acidic) or reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis of this compound?

The impurities are directly related to the synthetic route. For a typical Ullmann or Buchwald-Hartwig N-arylation, you should anticipate:

  • Unreacted Phenothiazine: The starting amine.[10]

  • Unreacted Phenyl Halide: e.g., bromobenzene or iodobenzene.[3]

  • Homocoupled Byproducts: Such as biphenyl, from the coupling of two phenyl halides.

  • Oxidation Products: Phenothiazine sulfoxide is a common byproduct if the reaction is exposed to air at high temperatures.[1][2]

  • Catalyst Residues: Traces of palladium or copper complexes used in the coupling reaction.[4]

Q2: How can I reliably prevent oxidation during workup and storage?

Oxidation is a primary degradation pathway.[11] To prevent it:

  • During Workup: When performing aqueous extractions, consider bubbling nitrogen through your solvents to de-gas them. Work efficiently to minimize exposure time.

  • During Storage: Store the purified solid in a sealed vial under an inert atmosphere (nitrogen or argon). For long-term storage, keep it in a dark, cold, and dry place, such as a freezer.

  • Antioxidants: For solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective, but this is only suitable if the antioxidant does not interfere with downstream applications.

Q3: Is sublimation a viable purification method for this compound?

Yes, vacuum sublimation can be an excellent final purification step, particularly for achieving the high purity required for electronics applications like OLEDs.[12][13] This technique works well for thermally stable, volatile solids.[14] It effectively removes non-volatile impurities such as salts and catalyst residues. The process involves gently heating the solid under high vacuum, causing it to turn directly into a gas, which then crystallizes on a cooled surface (a "cold finger"), leaving impurities behind.[12] Given the high thermal stability of many PTH derivatives, this is a powerful method to obtain ultra-pure material.[13]

Visualization of Purification Strategy

General Purification Workflow

This diagram outlines a standard, robust workflow for purifying this compound after synthesis.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Extraction & Wash) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Evap1 Solvent Evaporation Dry->Evap1 CrudeSolid Crude Solid Evap1->CrudeSolid Column Column Chromatography CrudeSolid->Column Fractions Combine Pure Fractions (TLC) Column->Fractions Evap2 Solvent Evaporation Fractions->Evap2 PureSolid Purified Solid Evap2->PureSolid Recrystal Recrystallization OR Sublimation PureSolid->Recrystal Final High-Purity Product Recrystal->Final Characterize Characterization (NMR, MS, MP) Final->Characterize

Caption: A typical purification workflow for this compound.

Common Impurities and Their Removal

This diagram illustrates the common impurities encountered and the primary techniques used to remove them.

Impurity_Removal Product This compound Column Column Chromatography Product->Column Isolates Recrystal Recrystallization Product->Recrystal Purifies Sublimation Sublimation Product->Sublimation Purifies SM1 Unreacted Phenothiazine SM1->Column Removes SM2 Unreacted Phenyl Halide SM2->Column Removes Oxidation Oxidized Byproducts (e.g., Sulfoxide) Oxidation->Column Removes Catalyst Residual Catalyst (Pd / Cu) Catalyst->Column Removes Catalyst->Sublimation Removes SideProduct Side Products (e.g., Biphenyl) SideProduct->Column Removes

References

Technical Support Center: Enhancing the Stability of Phenothiazine-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenothiazine-based hole transport materials (HTMs). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and innovate.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability Issues

This section addresses fundamental questions regarding the stability of phenothiazine compounds, which are crucial for applications in perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and medicinal chemistry.

Q1: What are the primary degradation mechanisms for phenothiazine-based HTMs?

A1: Phenothiazine's electron-rich, butterfly-shaped structure, while excellent for hole transport, is also susceptible to degradation through several key pathways.[1][2] The primary mechanisms are:

  • Oxidation: The sulfur atom in the central ring is prone to oxidation, which can disrupt the molecule's conjugation and charge-transport capabilities.[3] This process is often accelerated by exposure to air (oxygen), light, and even certain dopants, leading to the formation of colored degradation products like phenothiazine-5-oxide.[3][4]

  • Photochemical Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can lead to the formation of radical cations, which, while essential for the material's function, can be unstable and participate in secondary degradation reactions if not properly managed within the device architecture.[5][6]

  • Thermal Degradation: At elevated temperatures, phenothiazine HTMs can undergo morphological changes. If the material's glass transition temperature (Tg) is too low, it can crystallize or rearrange upon heating, leading to poor film quality, increased charge recombination, and device failure.[7][8] Additives used in the HTL formulation can also evaporate at higher temperatures, further destabilizing the device.[8]

  • pH-Dependent Hydrolysis: In certain formulations, particularly for pharmaceutical applications, the stability of phenothiazine derivatives can be highly pH-dependent. For instance, acetylated phenothiazines can undergo hydrogen-ion-catalyzed hydrolysis, leading to the formation of the base phenothiazine, which then oxidizes.[4][9]

Q2: How do common dopants and additives affect the stability of phenothiazine HTMs?

A2: Dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and additives such as 4-tert-butylpyridine (tBP) are often used to improve the conductivity and performance of HTMs. However, they can significantly impact long-term stability.

  • Hygroscopic Nature: Li-TFSI is notoriously hygroscopic, meaning it attracts and absorbs moisture from the environment.[10] This moisture can accelerate the degradation of both the HTM and the underlying perovskite layer.[6]

  • Ion Migration: Mobile Li+ ions from Li-TFSI can migrate within the device under an electric field and thermal stress. This migration can lead to doping inhomogeneity and interaction with the perovskite layer, creating defects and accelerating degradation.[11][12]

  • Corrosion and Recombination: Additives like tBP can increase charge recombination at interfaces and potentially cause corrosion on the perovskite surface.[10] The interaction between these additives and the HTM or other device layers is a key factor in intrinsic device instability.

Q3: What are the key molecular design strategies to enhance the intrinsic stability of phenothiazine HTMs?

A3: Molecular engineering is a powerful tool for overcoming the inherent stability issues of the phenothiazine core.[1] Key strategies include:

  • Increasing Glass Transition Temperature (Tg): A higher Tg is crucial for morphological stability at operating temperatures. This can be achieved by creating larger, more rigid, or sterically hindered molecules. For example, creating spiro-type structures or adding bulky peripheral groups increases molecular weight and stiffness, leading to higher Tg values, comparable to the benchmark spiro-OMeTAD.[7]

  • Introducing Hydrophobic Moieties: Attaching hydrophobic (water-repelling) side chains to the phenothiazine core can help protect the perovskite layer from moisture ingress, a significant advantage over HTMs that use hygroscopic dopants.[2]

  • Tuning Electronic Properties: The strategic addition of electron-donating or electron-withdrawing groups can fine-tune the material's energy levels (HOMO/LUMO), solubility, and redox potential for better alignment with the perovskite layer and improved electrochemical stability.[13][14][15] For instance, incorporating a sulfone group can improve thermal stability and charge transportation.[13]

  • Suppressing Aggregation: The butterfly confirmation of phenothiazine naturally helps prevent molecular aggregation.[1][2] This can be further enhanced by designing molecules with a three-dimensional structure or bulky substituents, which ensures good film-forming properties and maintains efficient hole transport pathways.[16]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the fabrication and testing of devices incorporating phenothiazine-based HTMs.

Issue 1: Rapid Performance Decline of My Perovskite Solar Cell in Ambient Air
  • Symptom: The power conversion efficiency (PCE) of your unencapsulated device drops significantly within hours or a few days when stored or tested in ambient conditions.

  • Potential Causes & Diagnosis:

    • Moisture and Oxygen Ingress: This is the most common cause. Hygroscopic dopants in the HTL can absorb moisture, which degrades the underlying perovskite layer (visible as a color change from dark brown/black to yellow).[6][10] The HTM itself can also oxidize.

    • Poor Interfacial Contact: Degradation can occur at the HTM/perovskite or HTM/electrode interface, leading to delamination and increased series resistance.

  • Troubleshooting & Resolution Workflow:

cluster_diagnosis Diagnosis cluster_solution Resolution start Device Fails Rapidly in Air check_pvk Analyze Perovskite Layer (XRD, UV-Vis for PbI2 peak) start->check_pvk check_htm Analyze HTM Layer (FTIR, XPS for S=O bond) start->check_htm check_interface Inspect Interfaces (Cross-sectional SEM) start->check_interface cause_moisture Cause: Moisture/Oxygen Confirmed check_pvk->cause_moisture check_htm->cause_moisture action_encapsulate Action: Improve Encapsulation (UV-curable epoxy, glass sealing) cause_moisture->action_encapsulate action_control_env Action: Control Environment (Fabricate in glovebox) cause_moisture->action_control_env action_hydrophobic Action: Use Hydrophobic HTM (Modify molecular design) cause_moisture->action_hydrophobic

Caption: Troubleshooting workflow for rapid device degradation.

  • Recommended Actions:

    • Device Encapsulation: This is critical for long-term stability. Use a UV-curable epoxy or a glass-glass sealing procedure with a desiccant to effectively block moisture and oxygen from reaching the active layers.[17][18][19][20]

    • Environmental Control: Fabricate and store devices in a controlled, low-humidity environment, such as a nitrogen-filled glovebox.

    • Material Selection: Opt for phenothiazine HTMs designed with hydrophobic side groups, which can act as an additional barrier against moisture.[2]

Issue 2: Color Change Observed in Phenothiazine Solution or Thin Film
  • Symptom: Your phenothiazine solution (e.g., in chlorobenzene) or a deposited thin film changes color, often turning yellowish or brownish over time.

  • Potential Cause & Diagnosis:

    • Oxidation: This color change is a classic indicator of oxidation at the sulfur atom of the phenothiazine core.[3] This process is accelerated by light and air.

  • Troubleshooting & Resolution:

    • Confirm Degradation: Use UV-Vis spectroscopy to check for changes in the absorption spectrum. The appearance of new peaks or a shift in existing ones indicates the formation of degradation products. For a more detailed analysis, use RP-HPLC to separate and identify these products.[3]

    • Proper Storage: Always store solid phenothiazine compounds and their solutions protected from light (e.g., in amber vials) and under an inert atmosphere (nitrogen or argon).[3] For long-term storage, refrigeration (2-8°C) is recommended.

    • Use Fresh Solutions: Prepare solutions immediately before use for device fabrication to minimize exposure to ambient conditions.

Issue 3: Poor Device Stability Under Thermal Stress Testing
  • Symptom: Your device's performance degrades irreversibly after being subjected to elevated temperatures (e.g., 85°C), even in an inert environment.

  • Potential Causes & Diagnosis:

    • Low Glass Transition Temperature (Tg): The HTM may have a low Tg, causing it to soften and recrystallize at the testing temperature. This morphological change creates shunt pathways and disrupts hole extraction.[8]

    • Additive Evaporation: Volatile additives like tBP can evaporate from the film at elevated temperatures, altering the HTL's properties.[8]

    • Interfacial Reactions: High temperatures can accelerate chemical reactions between the HTM and adjacent layers, such as the metal electrode.

  • Degradation Pathways Visualization:

cluster_stressors cluster_pathways PTZ Phenothiazine HTM Oxidation Oxidation (Sulfoxide Formation) PTZ->Oxidation O2 Morphology Morphological Change (Crystallization) PTZ->Morphology >Tg Photo_Ox Photochemical Degradation PTZ->Photo_Ox O2 Oxygen (Air) H2O Moisture Perovskite_Deg Perovskite Decomposition H2O->Perovskite_Deg via hygroscopic dopants Heat Heat (>Tg) Light Light (UV)

Caption: Common degradation pathways for phenothiazine HTMs.

  • Recommended Actions:

    • Material Characterization: Measure the thermal properties of your HTM using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its decomposition temperature (Td) and glass transition temperature (Tg).

    • Select High-Tg Materials: Choose or synthesize phenothiazine derivatives with higher Tg values (>120°C is desirable) for improved morphological stability.[7]

    • Optimize Annealing: Carefully optimize the post-deposition annealing temperature and duration for your HTL. The goal is to remove residual solvent without inducing thermal degradation or crystallization.

    • Explore Dopant-Free Systems: If additives are suspected to be the cause of instability, investigate high-mobility, dopant-free phenothiazine HTMs.

Section 3: Key Experimental Protocols

Protocol 3.1: Standardized Stability Testing

To ensure comparable results, stability testing should follow established protocols, such as those outlined by the International Summit on Organic Photovoltaic Stability (ISOS).[19]

1. Thermal Stability (ISOS-D-1):

  • Place unencapsulated and encapsulated devices in a temperature-controlled oven with an inert atmosphere (e.g., N2).

  • Set the temperature to a standard stress level, typically 85°C.

  • Periodically remove the devices (after they have cooled to room temperature) to measure their current-voltage (J-V) characteristics.

  • Plot the normalized PCE, Voc, Jsc, and Fill Factor (FF) as a function of time.

2. Damp-Heat Stability (ISOS-D-2):

  • Place encapsulated devices in a climate chamber.

  • Set the conditions to 85°C and 85% relative humidity (RH).

  • Measure device performance at set intervals, ensuring devices are returned to ambient conditions before measurement.

3. Light Soaking Stability (ISOS-L-1/L-2):

  • Place encapsulated devices under a solar simulator with a controlled atmosphere and temperature (e.g., 50-60°C).

  • Illuminate the devices continuously at 1-sun intensity (100 mW/cm²).

  • Measure J-V curves periodically or track the maximum power point (MPP) continuously to assess operational stability.

Protocol 3.2: Deposition of a Phenothiazine-Based HTL

This protocol provides a general guideline for spin-coating a phenothiazine HTL for a perovskite solar cell.

1. Solution Preparation:

  • Dissolve the phenothiazine HTM powder in a suitable solvent (e.g., chlorobenzene or toluene) at a typical concentration of 10-20 mg/mL.

  • If using dopants, prepare a stock solution of Li-TFSI in acetonitrile and tBP. Add the appropriate microliter amounts to the HTM solution. A common molar ratio is HTM:Li-TFSI:tBP = 1:0.5:3.3.

  • Stir the solution at room temperature for at least 1 hour in an inert environment. Filter through a 0.2 µm PTFE syringe filter before use.

2. Spin-Coating:

  • Transfer the perovskite-coated substrate into a nitrogen-filled glovebox.

  • Dispense a sufficient amount of the HTL solution (~40 µL) onto the center of the perovskite layer.

  • Spin-coat at a speed of 2000-4000 RPM for 30-45 seconds. The exact parameters should be optimized to achieve the desired film thickness (typically 50-150 nm).

3. Annealing:

  • Anneal the substrate on a hotplate inside the glovebox. A typical annealing temperature is 70-100°C for 5-10 minutes to remove residual solvent. Avoid excessive temperatures that could damage the HTM or perovskite.[21]

4. Final Device Fabrication:

  • Complete the device by thermally evaporating the top metal electrode (e.g., Gold or Silver) under high vacuum.

Section 4: Data Summary

The stability of a phenothiazine HTM is intrinsically linked to its molecular structure. The table below summarizes key stability-related parameters for representative materials found in the literature.

Hole Transport Material (HTM)Glass Transition Temp. (Tg)Key Stability FeatureDevice Stability (T80/T90)Reference
PTZ-Fl Not SpecifiedForms a compact interphase that prevents Li+ migration.Retains 80% of initial PCE after 1000 h (ISOS-L-3).[11][12]
PTODAnCBZ Not SpecifiedContains an electron-withdrawing sulfone group, improving thermal stability.Shows improved stability under moisture, light, and heat compared to doped Spiro-OMeTAD.[13]
AZO-II 120 °CHigher Tg due to larger molecular weight and stiffness.Retains over 90% of initial PCE after 60 days in ambient conditions (~30% RH).[7]
Z30 125.7 °CContains 4,4-dimethoxytriphenylamine peripheral groups.Better stability under ambient air (40% RH) for 1008 h compared to similar structures.[22]

References

Technical Support Center: Photocatalytic Degradation of 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photocatalytic degradation of 10-Phenyl-10H-phenothiazine (PTH). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments. As an organic photocatalyst, PTH offers unique opportunities in various applications, but its degradation under photocatalytic conditions requires careful consideration.[1][2] This center is designed to address the specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the photocatalytic degradation of this compound.

1. Issue: Low or No Degradation of the Target Pollutant.

  • Question: My target organic pollutant is not degrading, or the degradation rate is significantly lower than expected when using this compound as the photocatalyst. What are the possible causes and solutions?

  • Answer: Several factors can contribute to low photocatalytic efficiency. Let's break down the potential issues:

    • Insufficient Light Source/Wavelength: this compound typically absorbs in the UV-A region, with an absorption maximum around 314 nm in hexane.[3] Ensure your light source emits at a wavelength that can excite the photocatalyst.

      • Solution: Verify the emission spectrum of your lamp. For optimal performance, use a light source with a significant output around 365 nm.[4]

    • Catalyst Loading: An inappropriate amount of the photocatalyst can hinder the degradation process. Too little catalyst will result in insufficient active sites, while too much can lead to light scattering and reduced light penetration into the solution.[5]

      • Solution: Optimize the catalyst concentration by performing a series of experiments with varying amounts of this compound. A typical starting range for many organic photocatalysts is 100-400 mg/L.[5]

    • Presence of Quenchers: Other species in your reaction mixture could be quenching the excited state of the photocatalyst or scavenging the reactive oxygen species (ROS).

      • Solution: Analyze your reaction medium for potential quenchers. If possible, purify your solvent and reagents. Consider the use of specific ROS scavengers in control experiments to identify the key reactive species.

    • Incorrect pH: The pH of the solution can influence the surface charge of the photocatalyst and the stability of the target pollutant.

      • Solution: Investigate the effect of pH on your system by adjusting the initial pH of the solution. The optimal pH will depend on the specific target pollutant.

    • Catalyst Deactivation: The photocatalyst itself can degrade over time, leading to a loss of activity. A common degradation pathway for phenothiazines is the oxidation of the sulfur atom to form a sulfoxide and subsequently a sulfone.[6][7] The sulfone is generally photocatalytically inactive.[6]

      • Solution: Monitor the stability of your photocatalyst over the course of the reaction using techniques like HPLC or UV-Vis spectroscopy. If deactivation is observed, consider catalyst regeneration methods if available, or replace the catalyst for subsequent runs. Anchoring the PTH molecule to a solid support like mesoporous silica can enhance its stability and reactivity in aqueous media.[8]

2. Issue: Inconsistent or Irreproducible Results.

  • Question: I am getting variable degradation rates between experiments, even when I try to keep the conditions the same. How can I improve the reproducibility of my results?

  • Answer: Reproducibility is key in scientific research. Here are some common sources of variability and how to address them:

    • Fluctuations in Light Intensity: The output of lamps can vary over time and with temperature.

      • Solution: Use a radiometer to measure the light intensity at the surface of your reactor before each experiment. Ensure your lamp has had adequate warm-up time to reach a stable output.

    • Inconsistent Catalyst Dispersion: If the photocatalyst is not uniformly suspended in the solution, the reaction rate will be inconsistent.

      • Solution: Use a magnetic stirrer or an ultrasonic bath to ensure a homogenous suspension of the this compound powder before and during the reaction.

    • Temperature Variations: Photocatalytic reactions are generally not highly sensitive to small temperature fluctuations, but significant changes can affect reaction kinetics.

      • Solution: Use a water bath or a cooling system to maintain a constant temperature in your photoreactor.[9]

    • Variability in Pollutant Concentration: Inaccurate preparation of stock solutions will lead to inconsistent results.

      • Solution: Use calibrated analytical balances and volumetric flasks to prepare your pollutant solutions accurately.

3. Issue: Difficulty in Identifying Degradation Intermediates.

  • Question: I am trying to elucidate the degradation pathway, but I am struggling to identify the intermediate products. What analytical techniques are best suited for this?

  • Answer: Identifying transient intermediates requires sensitive analytical techniques.

    • Recommended Techniques:

      • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful tool for separating and identifying degradation products. The HPLC separates the components of the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation patterns, aiding in structure elucidation.[10]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile intermediates. Derivatization may be necessary for non-volatile compounds.

      • UV-Vis Spectroscopy: Can be used to monitor the disappearance of the parent compound and the appearance of new chromophores, providing initial clues about the formation of intermediates.

    • Experimental Tip: Collect samples at various time points during the degradation process to track the formation and subsequent decay of intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the photocatalytic activity of this compound?

A1: The photocatalytic activity of this compound is initiated by the absorption of a photon, which excites the molecule to a higher energy state. The excited PTH can then act as a potent reducing agent.[11][12] The key mechanistic step is a single electron transfer (SET) from the excited PTH to an electron acceptor (e.g., a pollutant or molecular oxygen), forming the stable this compound radical cation (PTH•+).[3][4][13] This radical cation is a crucial intermediate in the catalytic cycle.

Q2: What are the expected major degradation products of this compound itself during a photocatalytic reaction?

A2: The primary degradation pathway for the phenothiazine core involves oxidation of the sulfur atom. Therefore, the expected major degradation products of this compound are This compound-5-oxide (the sulfoxide) and further oxidation to This compound-5,5-dioxide (the sulfone).[6][7] The formation of the sulfoxide can in some cases still result in a photocatalytically active compound, whereas the sulfone is generally considered inactive and represents a catalyst deactivation pathway.[6]

Q3: What role do Reactive Oxygen Species (ROS) play in the degradation of pollutants using this compound?

A3: Reactive Oxygen Species (ROS) are often key players in photocatalytic degradation.[14] In the presence of oxygen, the excited this compound can transfer an electron to molecular oxygen to form superoxide radicals (•O2-). These can further react to produce other ROS, such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants.[15][16] The this compound radical cation (PTH•+) can also react with water or hydroxide ions to generate hydroxyl radicals.

Q4: How can I calculate the Quantum Yield of my photocatalytic reaction?

A4: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of a substance reacted divided by the number of moles of photons absorbed. For heterogeneous photocatalysis, it is often more practical to calculate the Apparent Quantum Yield (AQY) , which uses the number of incident photons instead of absorbed photons.

The formula for AQY is: AQY (%) = (Number of reacted molecules) / (Number of incident photons) x 100

To determine the number of incident photons, an actinometric experiment is typically performed using a chemical actinometer like ferrioxalate.

Q5: Can this compound be used in aqueous environments?

A5: this compound is a planar and largely nonpolar molecule, which results in low solubility and stability in water. Its self-assembly can also hamper its photocatalytic activity.[8] To overcome these limitations, it can be anchored to a solid support, such as mesoporous silica, which enhances its compatibility with aqueous media and improves its photocatalytic performance for water purification applications.[8]

Experimental Protocols & Data

Protocol 1: Monitoring the Photocatalytic Degradation of a Model Pollutant

This protocol outlines the steps for a typical photocatalytic degradation experiment using this compound.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the model pollutant (e.g., Methylene Blue, Rhodamine B, or a relevant pharmaceutical compound) in deionized water or an appropriate solvent.

    • Prepare a stock suspension of this compound in the same solvent.

  • Experimental Setup:

    • Use a photoreactor with a suitable light source (e.g., a UV-A lamp). A common setup includes a jacketed beaker to control the temperature and a quartz immersion well for the lamp.[9]

    • Place a specific volume of the pollutant solution in the reactor.

    • Add the desired amount of the this compound suspension to achieve the target catalyst loading.

    • Continuously stir the suspension to ensure homogeneity.

    • If studying the role of oxygen, bubble air or oxygen through the solution at a constant flow rate.[5]

  • Adsorption-Desorption Equilibrium:

    • Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant.

  • Photocatalytic Reaction:

    • Turn on the light source to initiate the reaction.

    • At regular time intervals, withdraw aliquots of the suspension.

  • Sample Analysis:

    • Immediately filter the aliquots through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles.

    • Analyze the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry to monitor the decrease in the pollutant's characteristic absorption peak, or HPLC for more accurate quantification and to monitor for the formation of intermediates.[17]

  • Control Experiments:

    • Photolysis: Irradiate the pollutant solution without the photocatalyst to assess its stability to light.

    • Adsorption: Stir the pollutant solution with the photocatalyst in the dark to quantify the amount of pollutant adsorbed onto the catalyst surface.

Data Presentation

The following table provides a template for recording and presenting your experimental data.

Time (min)Pollutant Concentration (mg/L)Degradation (%)ln(C₀/C)
0C₀00
15C₁₅......
30C₃₀......
60C₆₀......
90C₉₀......
120C₁₂₀......

Degradation (%) = [(C₀ - C) / C₀] x 100 Plotting ln(C₀/C) versus time can help determine if the reaction follows pseudo-first-order kinetics.

Visualizing the Degradation Pathway and Experimental Workflow

Proposed Degradation Pathway of this compound

G cluster_ros Reactive Oxygen Species (ROS) Generation PTH This compound PTH_excited Excited PTH* PTH->PTH_excited hν (Light Absorption) PTH_radical PTH Radical Cation (PTH•+) PTH_excited->PTH_radical Single Electron Transfer (SET) O2 O₂ PTH_excited->O2 Energy or Electron Transfer PTH_radical->PTH Catalytic Cycle Regeneration Sulfoxide This compound-5-oxide PTH_radical->Sulfoxide + O₂ / H₂O (Oxidation) Sulfone This compound-5,5-dioxide (Inactive) Sulfoxide->Sulfone Further Oxidation (Overoxidation) O2_radical •O₂⁻ O2->O2_radical OH_radical •OH O2_radical->OH_radical Further Reactions

Caption: Proposed photocatalytic cycle and degradation pathway of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (Pollutant & PTH) Setup Reactor Setup (Pollutant + PTH) Stock->Setup Equilibrium Dark Adsorption (Equilibrium) Setup->Equilibrium Irradiation Initiate Irradiation (Turn on Lamp) Equilibrium->Irradiation Sampling Collect Aliquots at Intervals Irradiation->Sampling Filter Filter Samples Sampling->Filter Analyze Analyze Filtrate (UV-Vis, HPLC-MS) Filter->Analyze Data Data Processing & Interpretation Analyze->Data

References

Technical Support Center: Strategies to Enhance the Performance of 10-Phenyl-10H-phenothiazine in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for researchers and scientists working with 10-Phenyl-10H-phenothiazine (PTHPZ) and its derivatives in Organic Light-Emitting Diodes (OLEDs). Phenothiazine-based compounds are a cornerstone in the development of high-performance OLEDs, valued for their strong electron-donating nature, excellent hole-transporting capabilities, and unique non-planar "butterfly" structure which helps to mitigate performance-degrading aggregation effects.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your device performance.

Frequently Asked Questions (FAQs)

Here we address common initial queries and problems encountered during the experimental process with PTHPZ.

Q1: My PTHPZ-based device has a very low External Quantum Efficiency (EQE). What are the most likely initial causes?

A: Low EQE is a common issue that can stem from several factors. Here’s a checklist of initial points to investigate:

  • Material Purity: Impurities, especially residual halides from synthesis, can act as charge traps or quenching sites, severely degrading efficiency.[3] Ensure your PTHPZ has been purified, typically via temperature-gradient sublimation.

  • Energy Level Misalignment: Check the HOMO (Highest Occupied Molecular Orbital) level of your PTHPZ derivative against the work function of the anode (e.g., ITO) and the HOMO of the adjacent emissive layer. A large energy barrier will impede efficient hole injection.

  • Poor Film Morphology: A rough or non-uniform PTHPZ film can lead to short circuits or inefficient charge transport. Optimize deposition parameters (rate, substrate temperature) to ensure a smooth, amorphous film.

  • Imbalanced Charge Transport: If hole injection and transport significantly dominate over electron injection and transport, the recombination zone may shift towards the cathode, leading to exciton quenching at the interface. Consider adjusting the thickness of the electron transport layer (ETL) or using a more efficient electron-injecting material.

Q2: I'm observing a significant efficiency roll-off at higher brightness levels. Why is this happening and how can I reduce it?

A: Efficiency roll-off, a sharp decrease in EQE at high current densities, is a critical challenge, particularly in Thermally Activated Delayed Fluorescence (TADF) devices. The primary causes are bimolecular annihilation processes where the concentration of excitons becomes too high.[4]

  • Triplet-Triplet Annihilation (TTA) and Singlet-Triplet Annihilation (STA): At high currents, long-lived triplet excitons accumulate and can annihilate each other or quench singlet excitons before they can emit light.[4][5]

  • Strategies to Mitigate Roll-off:

    • Optimize Doping Concentration: Systematically decrease the concentration of the PTHPZ-based emitter in the host material. Lower concentrations increase the average distance between emitter molecules, reducing the probability of TTA.[6]

    • Broaden the Recombination Zone: Modify the device architecture to spread exciton formation over a wider area. This can be achieved by using mixed-host emissive layers or by inserting thin interlayers to better confine charge carriers.[7]

    • Enhance Reverse Intersystem Crossing (RISC): For TADF emitters, accelerating the rate of RISC (kRISC) reduces the lifetime of triplet excitons, lowering their steady-state concentration and thus the likelihood of annihilation.[4][8] This is typically addressed through molecular design to minimize the energy gap between singlet and triplet states (ΔE_ST).[8]

Q3: The color purity of my OLED is poor, with a broad emission spectrum. How can I achieve a narrower, more defined color?

A: Broad emission can originate from molecular aggregation, different excited-state conformations, or the formation of undesirable exciplexes at layer interfaces.

  • Prevent Aggregation: The inherent non-planar structure of PTHPZ helps, but strong intermolecular interactions can still occur.[1] Introducing bulky side groups onto the phenothiazine core or the N-phenyl ring can further enhance steric hindrance and prevent π–π stacking.[6]

  • Increase Molecular Rigidity: A more rigid molecular structure can suppress vibrational and rotational modes in the excited state, leading to a narrower full width at half maximum (FWHM) of the emission peak.[6]

  • Control Film Morphology: Post-deposition annealing can sometimes improve molecular ordering and lead to narrower emission, but it must be carefully controlled to avoid crystallization, which can be detrimental.[9][10]

  • Check for Interfacial Exciplex Emission: A broad, red-shifted emission may indicate the formation of an exciplex between the PTHPZ-based hole-transporting layer (HTL) and the adjacent electron-transporting material in the emissive layer. Ensure a sufficient energy gap exists between the LUMO of the PTHPZ material and the LUMO of the acceptor material to prevent this.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex experimental issues.

Issue 1: Rapid Device Degradation and Short Operational Lifetime

Your device initially performs well but loses brightness rapidly. This points to material or interfacial instability.

Causality Analysis:

Device degradation is often caused by a combination of intrinsic and extrinsic factors. Intrinsically, the chemical breakdown of organic materials can be initiated by the recombination of excitons or interactions with charge carriers (polarons).[7] Extrinsically, exposure to oxygen and moisture, even in trace amounts, can accelerate degradation through oxidation of the organic layers or corrosion of the cathode.[11]

Troubleshooting Workflow Diagram

G cluster_start cluster_checks Verification Steps cluster_solutions Corrective Actions Start Device shows rapid luminance decay CheckPurity Verify Material Purity (Sublimation, HPLC) Start->CheckPurity CheckEncapsulation Inspect Encapsulation Integrity (Glovebox conditions, sealant) Start->CheckEncapsulation CheckInterfaces Analyze Layer Interfaces (AFM for morphology) Start->CheckInterfaces CheckThermal Assess Thermal Stability (TGA of materials) Start->CheckThermal Purify Re-purify PTHPZ (Gradient Sublimation) CheckPurity->Purify Impurities detected ImproveEncapsulation Enhance Encapsulation (Use getter, improve sealing) CheckEncapsulation->ImproveEncapsulation Leaks or poor seal OptimizeDeposition Optimize Deposition (Control rate, substrate temp) CheckInterfaces->OptimizeDeposition Rough morphology ModifyStructure Modify Device Structure (Add interlayers to protect EML) CheckThermal->ModifyStructure Material has low T_g Purify->Start Retest Device ImproveEncapsulation->Start Retest Device OptimizeDeposition->Start Retest Device ModifyStructure->Start Retest Device

Caption: Troubleshooting workflow for rapid OLED degradation.

Step-by-Step Mitigation Protocol:
  • Verify Material Purity:

    • Action: Re-purify your PTHPZ and other organic materials using thermal gradient sublimation immediately before deposition. Impurities outgassed during heating are a primary source of device instability.[3]

    • Rationale: Sublimation removes lower volatility impurities and decomposition products that can act as quenching centers or deep charge traps, leading to non-radiative recombination and local Joule heating, which accelerates further degradation.

  • Ensure Rigorous Encapsulation:

    • Action: Fabricate and encapsulate your devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) with extremely low levels of oxygen and water (<0.1 ppm). Use a high-quality UV-curable epoxy sealant and consider including a getter material inside the encapsulation cap to absorb any residual moisture.

    • Rationale: Most organic materials, and especially the reactive low-work-function cathodes (like Ca or LiF/Al), are highly susceptible to oxidation and hydrolysis.[11] A hermetic seal is critical for long-term stability.

  • Optimize Film Morphology and Interfaces:

    • Action: Use Atomic Force Microscopy (AFM) to examine the surface roughness of your PTHPZ layer. A root mean square (RMS) roughness of <1 nm is desirable. Adjust the deposition rate (typically 0.5-2 Å/s) and substrate temperature.

    • Rationale: A smooth interface between the HTL and the emissive layer is crucial for uniform charge injection and preventing localized high-current-density spots that can lead to catastrophic failure.

  • Incorporate Protective Interlayers:

    • Action: Consider inserting a thin exciton-blocking layer (EBL) between the emissive layer (EML) and the HTL if not already present.

    • Rationale: An EBL with a high triplet energy can confine excitons within the EML, preventing them from diffusing into the HTL where they might cause degradation of the PTHPZ material.

Issue 2: Poor Film Quality and Morphological Defects

You observe inconsistent device performance, short circuits, or visible "dark spots" immediately after fabrication.

Causality Analysis:

The morphology of the thermally evaporated PTHPZ film is highly dependent on deposition conditions and substrate preparation. PTHPZ derivatives can have a tendency to crystallize, especially during annealing or if the substrate temperature is too high.[9] This leads to grain boundaries that disrupt charge transport and create pathways for current leakage. Dark spots are often caused by dust particles or substrate imperfections that puncture the thin organic layers.[10]

Optimization Strategy Diagram

Caption: Key factors for achieving high-quality PTHPZ films.

Step-by-Step Mitigation Protocol:
  • Rigorous Substrate Cleaning:

    • Action: Implement a multi-step cleaning process for your ITO-coated glass substrates: sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Finish with an oxygen plasma or UV-ozone treatment immediately before loading into the deposition chamber.

    • Rationale: The plasma/UV-ozone step not only removes final organic residues but also increases the work function of the ITO, promoting better hole injection and ensuring uniform wetting by the organic layer.

  • Optimize Thermal Evaporation Parameters:

    • Action: Deposit PTHPZ at a relatively low rate (e.g., 0.5-1.5 Å/s) while maintaining the substrate at room temperature. Use a quartz crystal microbalance to carefully monitor the deposition rate and thickness.

    • Rationale: A slow deposition rate allows molecules more time to settle into a stable, amorphous arrangement on the substrate surface, preventing the formation of crystalline domains. High temperatures can provide enough kinetic energy for molecules to rearrange into more ordered, crystalline structures, which is generally undesirable for transport layers.

  • Consider a Volatile Solid Additive:

    • Action: For solution-processed films, co-dissolving a volatile solid additive with the PTHPZ can help control film morphology during spin-coating and annealing. The additive is later removed by thermal treatment.

    • Rationale: Additives can influence the aggregation and π-π stacking of PTHPZ molecules in the blend, leading to a more favorable morphology for charge transport. The subsequent removal of the additive by annealing leaves behind the optimized film structure.[12]

  • Post-Deposition Annealing (Use with Caution):

    • Action: If you choose to anneal, do so at a temperature well below the material's glass transition temperature (Tg). A typical range is 50-100°C.[9]

    • Rationale: Annealing can improve interfacial contact and relieve stress in the film. However, exceeding the Tg can induce crystallization and degrade device performance.[10] The effect of annealing is highly material-dependent and requires careful optimization.[9][10]

Data and Protocols

Table 1: Performance of OLEDs with PTHPZ Derivatives

This table summarizes the performance of various OLEDs where PTHPZ or its derivatives were used, showcasing the impact of molecular and device engineering.

Device RolePTHPZ DerivativeHostMax EQE (%)Luminance (cd/m²)ColorReference
TADF EmitterPXZ2PTO (Oxidized PTHPZ)Non-doped16.4%>10,000Green[12]
TADF EmitterNTPCFPVK (10 wt%)4.25%-Warm White[9]
TADF EmitterKCPOZCBP (5 wt%)31.5%18,240Yellow[13]
Hole TransportPTHPZ-based HTMs----[14]
Experimental Protocol: Fabrication of a PTHPZ-based OLED by Thermal Evaporation

This protocol outlines a standard procedure for fabricating a multilayer OLED using this compound as a hole-transporting layer.

1. Materials and Equipment:

  • Substrates: Patterned Indium Tin Oxide (ITO) coated glass (sheet resistance ~15 Ω/sq).

  • Organic Materials: this compound (PTHPZ) for HTL, desired emissive layer (EML) materials (host and dopant), electron transport layer (ETL) material (e.g., TPBi), and hole injection layer (HIL) material (e.g., HAT-CN). All materials should be purified by thermal gradient sublimation.

  • Cathode Materials: Lithium fluoride (LiF) and Aluminum (Al).

  • Equipment: High-vacuum thermal evaporation system (<10⁻⁶ Torr), spin-coater, UV-ozone or plasma cleaner, glovebox, source meter, and spectrometer.

2. Substrate Preparation:

  • Clean ITO substrates by sonicating for 15 minutes each in a sequence of detergent solution, deionized water, acetone, and isopropyl alcohol.

  • Dry the substrates with a nitrogen gun.

  • Treat the ITO surface with oxygen plasma or UV-ozone for 5-10 minutes to remove organic residues and increase the ITO work function.

  • Immediately transfer the substrates to the vacuum deposition chamber.

3. Thin Film Deposition:

  • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

  • Deposit the layers sequentially without breaking vacuum. A typical device structure would be:

    • HIL: HAT-CN (10 nm) at a rate of 0.5 Å/s.

    • HTL: PTHPZ (40 nm) at a rate of 1.0 Å/s.

    • EML: Co-evaporate host and dopant materials (e.g., CBP: 5 wt% KCPOZ, 30 nm) at a combined rate of 1.5 Å/s.[13]

    • ETL: TPBi (30 nm) at a rate of 1.0 Å/s.

    • Electron Injection Layer (EIL): LiF (1 nm) at a rate of 0.2 Å/s.

    • Cathode: Al (100 nm) at a rate of 5.0 Å/s.

  • Maintain the substrate at room temperature throughout the deposition process.

4. Encapsulation and Characterization:

  • Transfer the fabricated devices to an inert nitrogen atmosphere glovebox without exposure to air.

  • Encapsulate the devices using a glass lid and UV-curable epoxy resin.

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

  • Measure the electroluminescence (EL) spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectrometer.

References

Troubleshooting common side reactions in Ullmann condensation for phenothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ullmann Condensation for Phenothiazine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Ullmann condensation in phenothiazine synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during this crucial synthetic step. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide direct, actionable advice for your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low or no conversion in an Ullmann condensation for phenothiazine synthesis typically points to issues with one of the following core components: the catalyst's activity, reaction temperature, or the reactants' purity.

  • Catalyst Activity: The state of your copper catalyst is paramount. Copper(I) salts, like CuI, are generally more effective than copper metal or Cu(II) salts.[1] Ensure your catalyst is fresh and has been stored under inert conditions to prevent oxidation. The use of "activated" copper powder, sometimes prepared in situ, was a hallmark of traditional Ullmann reactions for a reason—it presents a more reactive surface.[2]

  • Reaction Temperature: Classic Ullmann condensations are notorious for requiring high temperatures, often exceeding 200°C, especially when using less reactive aryl halides.[2][3] High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often necessary to achieve these temperatures.[2][4] If your reaction is not proceeding, a primary troubleshooting step is to ensure your temperature is adequate for the specific substrates you are using.

  • Inert Atmosphere: The phenothiazine core is susceptible to oxidation, especially at the high temperatures required for the Ullmann reaction.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize the formation of sulfoxide byproducts and other oxidative degradation products.[4][5]

Troubleshooting Common Side Reactions

Q2: I'm observing a significant amount of a byproduct with a mass increase of 16 amu. What is it, and how can I prevent it?

A2: A mass increase of 16 atomic mass units strongly suggests the formation of a phenothiazine sulfoxide, the most common oxidation byproduct.[4] This occurs when the sulfur atom in the phenothiazine ring is oxidized.

Causality and Prevention:

  • Atmospheric Oxygen: The primary culprit is often trace oxygen in the reaction vessel. The high temperatures of the Ullmann reaction accelerate this oxidation.

  • Workup Conditions: Oxidation can also occur during the workup and purification stages if the product is exposed to air for extended periods.[5]

Recommended Actions:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere. This includes using degassed solvents and purging the reaction flask thoroughly with nitrogen or argon before heating.[5]

  • Temperature Control: While high temperatures are often necessary, excessive heat can promote side reactions, including oxidation.[4] Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.

  • Degassed Solvents for Workup: Use degassed solvents for extraction and purification to minimize oxidation of the final product.[5]

Q3: My reaction is producing a significant amount of homocoupled biaryl byproduct from my aryl halide. How can I favor the desired N-arylation?

A3: The formation of symmetric biaryls through the homocoupling of aryl halides is the "classic" Ullmann reaction.[6][7] When synthesizing phenothiazines, this is a competitive and undesirable side reaction.

Mechanistic Insight: The reaction proceeds through the formation of an organocopper intermediate.[8][9] This intermediate can then react with another molecule of the aryl halide to produce the homocoupled product.

Strategies for Minimization:

  • Ligand Addition: The introduction of chelating ligands can significantly alter the reactivity of the copper catalyst, favoring the desired C-N bond formation over C-C homocoupling. Ligands such as 1,10-phenanthroline, amino acids, and oxalic diamides have been shown to be effective.[8][10][11] The addition of a ligand can also allow for milder reaction conditions, which can further suppress side reactions.[8][11][12]

  • Stoichiometry Control: Using a slight excess of the phenothiazine starting material relative to the aryl halide can sometimes favor the cross-coupling reaction.

  • Catalyst Choice: While Cu(I) salts are generally preferred, the choice of counter-ion (e.g., I-, Br-, OTf-) can influence the reaction outcome. It may be beneficial to screen different Cu(I) sources.

Advanced Troubleshooting & Optimization

Q4: I'm experiencing dehalogenation of my aryl halide starting material. What causes this, and what can be done?

A4: The reduction of the aryl halide to the corresponding arene (dehalogenation) is a known side reaction in Ullmann-type couplings.[13][14]

Underlying Causes: This side reaction is often attributed to protonolysis of the organocopper intermediate by trace amounts of water or other protic sources in the reaction mixture.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Solvents should be distilled from an appropriate drying agent, and solid reagents should be dried in a vacuum oven.

  • Base Selection: The choice of base can play a critical role. Strong, non-nucleophilic bases are often employed. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][13] The base not only facilitates the deprotonation of the phenothiazine nitrogen but can also influence the solubility and reactivity of the copper catalyst.

  • Ligand Effects: Certain ligands can stabilize the key intermediates against protonolysis. Experimenting with different ligand systems may be beneficial.

Q5: My reaction works, but the yields are inconsistent. How can I improve reproducibility?

A5: Inconsistent yields in Ullmann condensations often stem from the heterogeneous nature of the classical reaction and the sensitivity of the catalyst.

Improving Reproducibility:

  • Ligand-Accelerated Catalysis: Modern Ullmann protocols often employ ligands that create a homogeneous and more well-defined catalytic species.[12] Ligands like 1,10-phenanthroline can dramatically improve reaction rates and reproducibility, often at lower temperatures.[11][15]

  • Solvent Purity: Ensure the use of high-purity, dry solvents. Impurities can chelate to the copper catalyst and inhibit its activity.

  • Precise Temperature Control: Use a reliable method for temperature monitoring and control, such as a thermocouple connected to a heating mantle controller.

Experimental Protocols & Data

Protocol: Ligand-Accelerated Ullmann Condensation for Phenothiazine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenothiazine derivative

  • Aryl halide (iodides are generally more reactive than bromides)[2]

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), dried

  • Anhydrous, degassed high-boiling solvent (e.g., DMF, Toluene)

Procedure:

  • To an oven-dried flask equipped with a reflux condenser and magnetic stir bar, add the phenothiazine derivative (1.0 equiv), aryl halide (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C with a ligand) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the copper catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Classical Ullmann Ligand-Accelerated Ullmann Rationale for Improvement
Temperature > 200 °C[2][3]80 - 120 °C[8]Ligand increases catalyst turnover and stability, allowing for lower activation energy.
Catalyst Loading Stoichiometric or high loading[2]5-10 mol%[1]Higher efficiency of the catalytic cycle.
Common Side Reactions Homocoupling, degradationReduced side reactionsMilder conditions and selectivity imparted by the ligand.
Reproducibility Often erraticGenerally higherHomogeneous reaction conditions and a more defined catalyst.

Visualizing the Troubleshooting Process

Troubleshooting_Ullmann cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_solution Corrective Actions Low_Yield Low or No Yield Check_Catalyst Is Catalyst Active? Low_Yield->Check_Catalyst Byproduct Major Byproduct Observed Identify_Byproduct Identify Byproduct (e.g., MS, NMR) Byproduct->Identify_Byproduct Check_Temp Is Temp. Sufficient? Check_Catalyst->Check_Temp Yes New_Catalyst Use Fresh CuI Check_Catalyst->New_Catalyst No Check_Inert Inert Atmosphere? Check_Temp->Check_Inert Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Improve_Inert Degas Solvents, Purge with Ar/N2 Check_Inert->Improve_Inert No Identify_Byproduct->Improve_Inert Oxidation Add_Ligand Add Ligand (e.g., 1,10-Phenanthroline) Identify_Byproduct->Add_Ligand Homocoupling Dry_Reagents Use Anhydrous Reagents/Solvents Identify_Byproduct->Dry_Reagents Dehalogenation New_Catalyst->Add_Ligand Increase_Temp->Add_Ligand Consider ligand to reduce temp.

Caption: Troubleshooting workflow for common Ullmann condensation issues.

References

Technical Support Center: Enhancing the Solubility of 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for 10-Phenyl-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound?

This compound is a highly hydrophobic molecule. Its structure is dominated by a large, rigid, tricyclic aromatic system (the phenothiazine core) with an additional phenyl group attached to the nitrogen atom.[1][2] This structure results in a high melting point (94 °C) and a high calculated LogP (XLogP3) of 5.7, indicating its strong preference for lipophilic (non-polar) environments over aqueous (polar) ones.[2][3][4]

Consequently, it is:

  • Practically insoluble in water and neutral aqueous buffers (e.g., PBS).[5][6]

  • Soluble in polar aprotic organic solvents such as Acetone, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).[3]

The core scientific reason for its poor aqueous solubility lies in the high crystal lattice energy of the solid compound and the significant energy required to create a cavity in the highly ordered, hydrogen-bonded network of water to accommodate such a large, non-polar molecule.

Q2: I'm trying to make a stock solution. Why is my compound not dissolving even in DMSO?

While this compound is soluble in DMSO, saturation limits can be reached. If you are observing incomplete dissolution, consider the following:

  • Concentration: You may be exceeding the compound's maximum solubility in the solvent. Attempt to create a more dilute solution.

  • Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. The presence of water can significantly reduce the solubility of highly hydrophobic compounds.

  • Energy Input: The dissolution of a solid into a solvent requires energy to overcome the crystal lattice forces. Gentle warming (e.g., to 37-40°C in a water bath) or brief sonication can provide the necessary activation energy to facilitate dissolution.[7] Always check for compound stability at elevated temperatures before proceeding.

  • Solid Form: The compound may exist in different polymorphic forms, each with a unique solubility profile. While less common for research chemicals, it's a possibility.

Q3: My compound dissolves perfectly in DMF, but precipitates immediately when I add it to my aqueous cell culture media. What is happening and how can I fix it?

This common issue is known as "crashing out" or precipitation upon dilution.[7] It occurs because the compound, which is stable in a 100% organic solvent environment, is suddenly introduced to a predominantly aqueous environment where it is insoluble. The organic solvent is rapidly diluted, and the compound can no longer stay in solution.

Causality: The dramatic shift in solvent polarity from non-polar (DMF) to polar (aqueous media) is the driving force. The system can no longer energetically support the solvation of the hydrophobic compound.

Solutions:

  • Minimize Final Organic Solvent Concentration: The most critical step is to ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in your aqueous medium is as low as possible, typically well below 1% and often below 0.1% to avoid solvent-induced artifacts in biological assays.[8]

  • Slow, Agitated Dilution: Add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[7] This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Use a Solubility-Enhancing Formulation: If simple dilution fails, you must employ a more advanced formulation strategy to keep the compound soluble in the aqueous phase. The subsequent sections of this guide detail these methods.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a logical workflow for systematically addressing solubility problems. Start with the simplest methods and progress to more complex techniques as needed.

G start Problem: This compound Precipitates in Aqueous Buffer cosolvency Strategy 1: Co-solvency (Simple) start->cosolvency Try First surfactants Strategy 2: Surfactants (Micellar Solubilization) cosolvency->surfactants If precipitation persists or organic solvent % is too high success Success: Compound is Solubilized Proceed with Experiment cosolvency->success cyclodextrins Strategy 3: Cyclodextrins (Inclusion Complexation) surfactants->cyclodextrins If surfactants interfere with the assay surfactants->success asd Strategy 4: Solid Dispersions (Advanced Formulation) cyclodextrins->asd For in-vivo / advanced formulation needs cyclodextrins->success asd->success

Caption: Troubleshooting workflow for solubility enhancement.

Strategy 1: Co-solvency

Q: How can I use co-solvents to improve solubility for an in vitro assay?

Scientific Principle: Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer. This reduces the overall polarity of the solvent system, making it more "hospitable" to hydrophobic molecules like this compound.[9][10][11] The co-solvent essentially lowers the energy penalty of creating a cavity for the drug molecule.

Common Co-solvents & Their Properties:

Co-SolventTypical Starting Conc.Key Characteristics
DMSO < 1%Strong solubilizer, but can have biological effects at higher concentrations.
Ethanol 1-5%Less potent than DMSO, generally well-tolerated in many cell-based assays.
PEG 400 1-10%A polymeric co-solvent, can also help prevent precipitation.
Propylene Glycol 1-10%Common in pharmaceutical formulations, good safety profile.

Experimental Protocol: Co-solvent Screening

  • Objective: To find the lowest concentration of a co-solvent that maintains the solubility of this compound at the desired working concentration.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: Create a dilution series. For example, to test a 1:20 dilution for a final concentration of 0.5 mg/mL:

    • Pipette 950 µL of your aqueous buffer (e.g., PBS) into a microfuge tube.

    • Add 50 µL of a 10 mg/mL stock solution in DMSO (final DMSO concentration will be 5%).

    • Vortex immediately and vigorously for 30 seconds.

  • Observation: Let the solution stand for 30 minutes at the intended experimental temperature. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles).

  • Optimization: If precipitation occurs, increase the ratio of the co-solvent. If the solution is clear, try decreasing the co-solvent concentration to find the minimum required amount.[8] Crucially, always run a vehicle control (buffer + co-solvent, no compound) in your final experiment to account for any effects of the solvent itself.

Strategy 2: Surfactants (Micellar Solubilization)

Q: My compound still precipitates, or the required co-solvent concentration is toxic to my cells. What's the next step?

Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles.[12][13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound molecule can be partitioned into the hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[14][15]

Commonly Used Non-ionic Surfactants:

SurfactantTypical Starting Conc.Key Characteristics
Polysorbate 80 (Tween® 80) 0.01 - 0.1%Very common, generally low toxicity. Can form peroxides over time.
Polysorbate 20 (Tween® 20) 0.01 - 0.1%Similar to Tween 80, often used in immunoassays.
Cremophor® EL 0.01 - 0.5%Potent solubilizer, but associated with some biological side effects.
Sodium Lauryl Sulfate (SLS) 0.1 - 1.0%Anionic surfactant, very strong solubilizer but often harsh on biological systems.[16]

Experimental Protocol: Micellar Solubilization

  • Objective: To formulate this compound in a surfactant-based solution that is stable upon dilution.

  • Prepare Surfactant Stock: Make a 10% (w/v) stock solution of the chosen surfactant (e.g., Tween 80) in water.

  • Prepare Drug Stock: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol (e.g., 20 mg/mL). This initial step is often still necessary.

  • Formulation:

    • In a glass vial, add your aqueous buffer.

    • Add the surfactant stock solution to achieve a final concentration above its CMC (e.g., for a final concentration of 0.1% Tween 80 in 10 mL, add 100 µL of the 10% stock). Mix well.

    • Slowly add the ethanolic drug stock solution to the surfactant-containing buffer while stirring. The goal is to have the drug molecules encounter the pre-formed micelles.

  • Equilibration & Observation: Allow the solution to equilibrate for 1 hour. A successful formulation will be a clear, isotropic solution.

  • Validation: The concentration of the solubilized compound should be confirmed analytically (e.g., via HPLC-UV) after filtering through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.[17]

Strategy 3: Cyclodextrins (Inclusion Complexation)

Q: Surfactants are interfering with my assay's readout. Is there an alternative to micelles?

Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[18][19][20] They can encapsulate a "guest" molecule, like this compound, within their cavity if the guest has the appropriate size and geometry.[21] This forms a water-soluble "inclusion complex," effectively masking the hydrophobic nature of the guest molecule from the surrounding water.[22]

G cluster_0 Before Complexation cluster_1 After Complexation A This compound (Hydrophobic) C Water (Aqueous Phase) D Water-Soluble Inclusion Complex A->D Forms B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->D Forms

Caption: Formation of a water-soluble inclusion complex.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeCavity SizeKey Characteristics
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) MediumMost commonly used due to high aqueous solubility and low toxicity.
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) MediumAnionic derivative, often provides even greater solubility enhancement.
γ-Cyclodextrin LargeUsed for larger guest molecules.

Experimental Protocol: Preparation by Kneading Method

  • Objective: To form a solid inclusion complex that can be readily dissolved in water.

  • Molar Ratio: Determine the molar ratio of drug to cyclodextrin to be tested (e.g., 1:1, 1:2). A 1:2 ratio is a good starting point.

  • Kneading:

    • Place a calculated amount of HP-β-CD in a glass mortar.

    • Add a small amount of a water/ethanol (50:50) mixture to form a paste.

    • Add the this compound powder to the paste.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved, yielding a solid powder.

  • Reconstitution: This powder, the inclusion complex, can now be dissolved directly into your aqueous buffer. Test its solubility and compare it to the uncomplexed drug.

Strategy 4: Amorphous Solid Dispersions (Advanced)

Q: I need to prepare a high-concentration formulation for an in vivo study. What is the state-of-the-art approach?

Scientific Principle: Amorphous Solid Dispersions (ASDs) are an advanced formulation strategy where the crystalline drug is converted into a high-energy, amorphous state and dispersed within a polymer matrix.[23][24][25] The amorphous form lacks the rigid crystal lattice of the solid drug, meaning less energy is required for dissolution, which can lead to a state of "supersaturation" in solution.[26] The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing.[27]

This is a complex technique typically requiring specialized equipment (e.g., spray dryer, hot-melt extruder) and is generally reserved for late-stage preclinical or clinical development. [23][24]

High-Level Workflow: Solvent Evaporation Method

  • Polymer & Drug Solubilization: Dissolve both the this compound and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile organic solvent (e.g., methanol, acetone).

  • Solvent Removal: Remove the solvent rapidly using a technique like rotary evaporation. The rapid removal "traps" the drug in its amorphous form within the polymer matrix.

  • Drying & Milling: The resulting solid is further dried under vacuum to remove residual solvent and then milled into a fine powder.

  • Dissolution: This ASD powder can then be suspended or dissolved in an aqueous vehicle for administration, often achieving much higher apparent solubility than the crystalline drug alone.

References

Preventing oxidation of the sulfur atom in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenothiazine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing the phenothiazine core. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting protocols to address a critical challenge in this area: the unwanted oxidation of the sulfur atom.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to not only solve current issues but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding sulfur oxidation during phenothiazine synthesis.

Q1: I'm getting a complex mixture of byproducts with colors ranging from deep red to brown, instead of the expected yellow phenothiazine. What is happening?

A1: The appearance of deep colors and complex mixtures is a classic indicator of oxidation. The phenothiazine nucleus is highly susceptible to one-electron oxidation at the sulfur atom, which generates a stable radical cation. This radical cation is intensely colored and can participate in further reactions, including reacting with trace oxygen to form the phenothiazine-5-oxide (sulfoxide), or polymerizing to create tarry byproducts.[1][2] Strict exclusion of atmospheric oxygen is the most critical factor in preventing this.

Q2: What is the primary byproduct I should be looking for if I suspect sulfur oxidation?

A2: The most common oxidation byproduct is the corresponding phenothiazine-5-oxide (a sulfoxide). In some cases, further oxidation to the phenothiazine-5,5-dioxide (a sulfone) can occur, although this typically requires stronger oxidizing conditions.[3] You can readily detect these species as they have distinct spectroscopic and chromatographic properties compared to the parent phenothiazine.

Q3: My synthesis seems to work, but I see evidence of oxidation during workup and purification. How can I prevent this?

A3: This is a common issue, as the purified phenothiazine product remains sensitive to oxidation, especially when exposed to air and light in solution. To mitigate this, use solvents that have been thoroughly degassed for all extraction, washing, and chromatography steps. Work quickly and protect your solutions from direct light by wrapping flasks in aluminum foil. When concentrating the product, do so at the lowest practical temperature and avoid evaporating to complete dryness in the presence of air.

Q4: Should I add an antioxidant like BHT to my reaction mixture?

A4: While phenothiazines themselves are known to have antioxidant properties, the addition of external radical scavengers like BHT (Butylated hydroxytoluene) is not a standard practice and is generally not recommended as a primary solution.[4] The most effective and reliable strategy is the rigorous exclusion of oxygen through the use of a properly established inert atmosphere and degassed solvents. Adding another reagent can complicate the reaction and purification. Focus on perfecting your air-sensitive techniques first.

Q5: Which synthesis method is least prone to sulfur oxidation?

A5: Modern palladium-catalyzed methods like the Buchwald-Hartwig amination often allow for milder reaction conditions (lower temperatures and shorter reaction times) compared to classical high-temperature methods like the Bernthsen synthesis (diphenylamine and sulfur) or traditional Ullmann condensations.[5][6] Milder conditions inherently reduce the likelihood of side reactions, including oxidation. However, successful prevention in any method ultimately depends on rigorous anaerobic technique.

Troubleshooting Guide: Diagnosing and Solving Sulfur Oxidation

This section provides a systematic approach to identifying and resolving issues related to sulfur oxidation during your synthesis.

Symptom 1: Low Yield and Formation of Tarry, Insoluble Byproducts

Your reaction mixture becomes dark brown or black, and upon workup, you isolate a significant amount of intractable, tarry material with a low yield of the desired product.

Potential CauseScientific Rationale & Recommended Action
Presence of Oxygen in the Reaction Atmosphere The phenothiazine sulfur atom readily undergoes a one-electron oxidation to form a radical cation, which can polymerize or react with O₂. This is exacerbated at high temperatures.[1] Action: Implement rigorous air-sensitive techniques. Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or balloon setup. Ensure all glassware is oven- or flame-dried and cooled under an inert gas stream before use.
High Reaction Temperature or Prolonged Reaction Time Classical methods, such as the reaction of diphenylamine with sulfur, often require high temperatures (e.g., 180-250°C).[7] Excessive heat or extended reaction times, even under an inert atmosphere, can promote thermal decomposition and side reactions, including oxidation by any residual trace oxygen. Action: Carefully control the reaction temperature using a thermocouple and a heating mantle or oil bath. Monitor the reaction progress closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction promptly. Do not heat the reaction unnecessarily for extended periods.
Oxygenated Solvents Solvents can dissolve significant amounts of atmospheric oxygen. Introducing non-degassed solvent into the reaction is a common source of contamination. Action: Use thoroughly degassed solvents. The most effective method is the Freeze-Pump-Thaw technique (see Protocol 2). For less sensitive applications, purging the solvent with an inert gas for 30-60 minutes can suffice.[8]
Symptom 2: Product Appears Contaminated with a More Polar Impurity

TLC analysis of your crude or purified product shows a spot that is more polar (lower Rf) than the desired phenothiazine. Mass spectrometry may show a peak at M+16 relative to your product's mass.

Potential CauseScientific Rationale & Recommended Action
Formation of Phenothiazine-5-Oxide The M+16 peak is the hallmark of single oxygen atom addition, forming the sulfoxide. Sulfoxides are significantly more polar than the corresponding sulfides, resulting in lower Rf values on silica gel and earlier elution times in normal-phase HPLC.[9][10] Action: This confirms oxidation has occurred. If it happened during the reaction, implement the preventative measures from Symptom 1. If it occurred during workup, use degassed solvents for extraction and chromatography, and protect the product from light. Flash chromatography can often separate the phenothiazine from its sulfoxide, but prevention is far more efficient.
In-situ Product Oxidation In some catalytic cycles, particularly with palladium, oxidative side reactions can occur if the catalyst, ligands, or conditions are not optimal, or if oxidizing impurities are present. Action (for Buchwald-Hartwig): Ensure a high-quality palladium precatalyst and phosphine ligand. Bulky, electron-rich ligands like tBuXPhos can promote faster reductive elimination, shortening the overall reaction time and minimizing opportunities for side reactions.[10] Ensure the base used (e.g., NaOtBu, K₂CO₃) is anhydrous and of high purity.[8]

Analytical Detection of Sulfur Oxidation

Confirming the presence of oxidized byproducts is crucial for effective troubleshooting.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent technique for separating and quantifying phenothiazine and its more polar sulfoxide metabolite.

Parameter Typical Condition Rationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic, moderately nonpolar compounds.
Mobile Phase Acetonitrile / Ammonium Acetate or Phosphate Buffer (pH 5.0-6.0)The buffer helps maintain a consistent ionization state for the basic nitrogen, ensuring sharp, reproducible peaks.[11]
Elution Isocratic or GradientA typical isocratic starting point is 60:40 buffer to acetonitrile. A gradient can be used to resolve more complex mixtures.
Detection UV at ~254 nmPhenothiazines have a strong UV chromophore, allowing for sensitive detection at this wavelength.[9]
Expected Elution Order 1. Phenothiazine-5-oxide 2. PhenothiazineIn reversed-phase, more polar compounds elute earlier. The sulfoxide is significantly more polar than the parent phenothiazine.[10]

A representative method for separating chlorpromazine from its sulfoxide uses a mobile phase of 15:85 v/v acetonitrile-0.18 M ammonium acetate pH 5.0.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation of oxidation. The introduction of the electronegative oxygen atom on the sulfur causes a characteristic downfield shift of the adjacent aromatic protons and carbons.

NucleusPhenothiazine (in CDCl₃)Phenothiazine-5-oxide (in DMSO-d₆)Key Diagnostic Change
¹H NMR ~6.8-7.2 ppm (complex multiplet for aromatic protons)[12]Aromatic protons adjacent to the S=O group are deshielded and shift downfield, often appearing around 7.5-8.0 ppm .[13]Appearance of signals in the 7.5-8.0 ppm region is a strong indicator of sulfoxide formation.
¹³C NMR Carbons adjacent to sulfur (C-4a, C-5a) appear around ~115-125 ppm .[14]Carbons adjacent to the S=O group (C-4a, C-5a) are significantly deshielded and shift downfield to ~135-145 ppm .[13]A downfield shift of ~15-20 ppm for the carbons flanking the sulfur atom is definitive proof of oxidation.

Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This protocol describes a standard setup using a Schlenk line to ensure an oxygen-free reaction environment.

Materials:

  • Oven-dried (or flame-dried) Schlenk flask with a stir bar

  • Rubber septa

  • Schlenk line with dual vacuum/inert gas manifold

  • Source of dry Nitrogen or Argon gas

Procedure:

  • Drying Glassware: Ensure the Schlenk flask is scrupulously dry by placing it in an oven (>120°C) for at least 4 hours or by flame-drying under vacuum.

  • Assembly: While the flask is still hot, attach the side-arm to the Schlenk line and cap the main neck with a rubber septum.

  • Purge Cycle (Evacuate-and-Refill): a. Carefully open the flask to the vacuum line to remove the air. Take care not to pull solid reagents into the line if they have been pre-loaded. b. Close the connection to the vacuum and slowly open the connection to the inert gas line to backfill the flask. You should see the gas bubbling through the oil bubbler on the manifold. c. Repeat this evacuate-and-refill cycle at least three times to ensure all residual air and moisture are removed.

  • Maintaining Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas (indicated by a slow, steady bubbling rate of 1-2 bubbles per second in the bubbler).

  • Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum. Add stable, non-volatile solid reagents quickly by briefly removing the septum under a strong positive flow of inert gas.

Protocol 2: Degassing Solvents via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from a solvent.

Materials:

  • Solvent in a Schlenk flask sealed with a stopcock

  • High-vacuum line

  • Dewar flask with liquid nitrogen

Procedure:

  • Freeze: Immerse the bottom of the Schlenk flask in the liquid nitrogen Dewar. Swirl the flask to freeze the solvent as a thin layer on the walls, which maximizes the surface area. Wait until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to the high-vacuum line. Allow it to pump for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times. After the final cycle, backfill the flask with inert gas before use.

Visual Diagrams & Workflows

Oxidation Mechanism of the Phenothiazine Core

OxidationMechanism PTZ Phenothiazine (Sulfur in +2 state) Radical Phenothiazine Radical Cation (PTZ•+) PTZ->Radical - e⁻ (Oxidation) Sulfoxide Phenothiazine-5-oxide (Sulfoxide) Radical->Sulfoxide + O₂ - O•⁻ Oxygen Triplet Oxygen (O₂)

Caption: Simplified mechanism of sulfur oxidation in phenothiazine.

Troubleshooting Workflow for Oxidation Issues

TroubleshootingWorkflow Start Symptom Observed: Low Yield / Colored Impurities CheckTLC Analyze Crude by TLC/LC-MS: See M+16 peak or polar spot? Start->CheckTLC CheckSetup Review Experimental Setup: Inert atmosphere used? CheckTLC->CheckSetup No (Other side reactions) OxidationConfirmed Diagnosis: Oxidation to Sulfoxide CheckTLC->OxidationConfirmed Yes CheckSolvents Review Solvent Prep: Were solvents degassed? CheckSetup->CheckSolvents Yes RootCauseAir Root Cause: Atmospheric O₂ Contamination CheckSetup->RootCauseAir No CheckTemp Review Reaction Conditions: Temperature too high or time too long? CheckSolvents->CheckTemp Yes RootCauseSolvent Root Cause: Dissolved O₂ in Solvents CheckSolvents->RootCauseSolvent No RootCauseThermal Root Cause: Thermal Degradation/ Trace O₂ Reaction CheckTemp->RootCauseThermal Yes OxidationConfirmed->CheckSetup SolutionAir Solution: Implement rigorous inert atmosphere technique (See Protocol 1) RootCauseAir->SolutionAir SolutionSolvent Solution: Use Freeze-Pump-Thaw degassing for all solvents (See Protocol 2) RootCauseSolvent->SolutionSolvent SolutionThermal Solution: Optimize temperature and monitor reaction to reduce time RootCauseThermal->SolutionThermal

Caption: Decision tree for troubleshooting oxidation in phenothiazine synthesis.

Experimental Workflow for Air-Sensitive Synthesis

InertAtmosphereWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Dry 1. Oven/Flame-Dry Glassware Degas 2. Degas Solvents (Freeze-Pump-Thaw) Assemble 3. Assemble Hot Glassware Degas->Assemble Purge 4. Evacuate-Refill Cycle (x3) with Inert Gas Assemble->Purge AddReagents 5. Add Solids & Degassed Solvents under Positive Pressure Purge->AddReagents RunRxn 6. Run Reaction under Inert Atmosphere AddReagents->RunRxn Workup 7. Quench & Extract with Degassed Solvents RunRxn->Workup Purify 8. Purify (e.g., Chromatography) Protected from Light Workup->Purify

Caption: Key workflow stages for preventing oxidation during synthesis.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Phenothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of phenothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered when performing Suzuki-Miyaura coupling with phenothiazine-based substrates.

Q1: Why is my Suzuki-Miyaura coupling reaction with a phenothiazine substrate failing or giving low yields?

A1: Low yields in Suzuki-Miyaura couplings involving phenothiazines can stem from several factors.[1][2] The unique electronic and structural properties of the phenothiazine core can influence catalyst activity and stability. Common culprits include suboptimal choice of catalyst, ligand, base, or solvent, as well as issues with substrate purity and reaction setup.[1][2] Phenothiazines can also be susceptible to oxidation, which may affect the reaction.

Q2: What is the best palladium catalyst for coupling with phenothiazines?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific phenothiazine and boronic acid partner. However, palladium(0) complexes are the active catalytic species.[3] Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used.[2][3] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can be highly effective.[4]

Q3: How critical is the choice of base, and which one should I use?

A3: The base is crucial for the transmetalation step of the catalytic cycle.[3] Its selection can significantly impact reaction rate and yield.[5] For phenothiazine couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[4][6] The choice of base should also consider the solvent system and the presence of any base-sensitive functional groups on your substrates.[7]

Q4: What solvent system is recommended for this reaction?

A4: The solvent plays a key role in solubilizing the reactants and catalyst, and can influence the reaction pathway.[8][9][10] Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][6] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.[11] The choice can be substrate-dependent, and screening a few different solvents is often a good optimization strategy.[1]

Q5: My reaction is plagued by side products. What are the likely culprits and how can I minimize them?

A5: Common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).[12] These can be minimized by carefully controlling the reaction conditions. Ensuring a truly inert atmosphere (e.g., by thoroughly degassing the solvent and using argon or nitrogen) can reduce oxidative side reactions.[2][7] Optimizing the stoichiometry of the reactants and the choice of base can also suppress unwanted pathways.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed, problem-and-solution-oriented approach to troubleshoot specific issues you may encounter.

Issue 1: Low or No Conversion of Starting Material

Q: I'm seeing mostly unreacted starting materials in my reaction mixture. What could be wrong?

A: This is a common problem that often points to an issue with the catalyst's activity or the fundamental reaction conditions.

  • Pillar of Causality: Catalyst Inactivity. The active Pd(0) species may not be forming or is being deactivated.

    • Solution 1: Catalyst and Ligand Selection. For electron-rich phenothiazine halides, the oxidative addition step can be slow.[13] Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this step.[4][6] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust pre-catalyst system.

    • Solution 2: Ensure an Inert Atmosphere. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[7][12] Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) and that your solvents are thoroughly degassed.[2]

    • Solution 3: Check Catalyst Quality. Palladium pre-catalysts can degrade over time. If your catalyst is old, consider using a fresh batch or testing it on a known, reliable reaction.

  • Pillar of Causality: Suboptimal Reaction Conditions. The chosen parameters may not be suitable for your specific substrates.

    • Solution 1: Re-evaluate Your Base. The base is critical for activating the boronic acid.[3] If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] The solubility of the base is also important; K₃PO₄ is often effective in organic solvents.

    • Solution 2: Temperature and Reaction Time. Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[4][6] If you are running the reaction at room temperature, try increasing the temperature to 80-110°C. Also, monitor the reaction over a longer period to see if it is simply slow.

    • Solution 3: Solvent Choice. Poor solubility of any of the reactants can hinder the reaction.[14] If your starting materials are not fully dissolved, try a different solvent or a solvent mixture. For example, toluene, dioxane, or DMF are common choices.[1][6]

Issue 2: Formation of Homocoupling and Protodeboronation Byproducts

Q: My desired product is contaminated with significant amounts of homocoupled boronic acid and the product of protodeboronation. How can I suppress these side reactions?

A: These side reactions compete with the desired cross-coupling pathway and are often indicative of suboptimal conditions that favor these unwanted routes.

  • Pillar of Causality: Unwanted Boronic Acid Reactions. The boronic acid can react with itself (homocoupling) or be replaced by a proton from the solvent (protodeboronation).

    • Solution 1: Adjust Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes promote homocoupling. Experiment with the stoichiometry to find the optimal balance.

    • Solution 2: Meticulous Inert Atmosphere. Oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing of the reaction mixture and maintaining a positive pressure of inert gas is crucial.

    • Solution 3: Choice of Base and Water Content. The presence of water and the strength of the base can influence the rate of protodeboronation. While some water is often necessary to dissolve the base, excessive amounts can be detrimental. Trying different bases or using anhydrous conditions with a soluble base might be beneficial.

Issue 3: Difficulty with Specific Phenothiazine Positions

Q: I'm trying to perform a Suzuki coupling at a specific position on the phenothiazine ring, but the reaction is not working.

A: The reactivity of different positions on the phenothiazine ring can vary due to electronic and steric effects.

  • Pillar of Causality: Electronic and Steric Hindrance. The positions ortho to the nitrogen and sulfur atoms have different electronic properties and steric environments compared to other positions.

    • Solution 1: More Forcing Conditions. For sterically hindered or electronically deactivated positions, more forcing conditions may be necessary. This can include higher reaction temperatures, longer reaction times, and higher catalyst loading.

    • Solution 2: Advanced Catalyst Systems. For particularly challenging couplings, consider using more advanced catalyst systems. This could involve Buchwald-type ligands or palladacycle catalysts, which are known for their high activity and stability.[3]

Part 3: Data-Driven Optimization & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Phenothiazines
ParameterRecommendationRationale & Key Considerations
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) + LigandPd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is a common precursor for generating the active catalyst in situ.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands are often effective for challenging substrates, including heteroaromatics like phenothiazines.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These bases are effective in a range of solvents and are known to promote Suzuki couplings with heteroaryl halides.[4][6]
Solvent Toluene, Dioxane, or DMFToluene and dioxane are common non-polar solvents.[6] DMF can be useful for substrates with poor solubility.[15]
Temperature 80-110 °CElevated temperatures are often required to drive the reaction to completion.[4][6]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and side reactions.[7]
Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-phenothiazine with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-phenothiazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.) and add them to the Schlenk flask.

  • Solvent Addition: Add degassed solvent (e.g., toluene) to the flask.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (Phenothiazine Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / No Reaction CheckCatalyst Is the catalyst system appropriate and active? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen Ligands & Pd Sources CheckCatalyst->OptimizeCatalyst No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes OptimizeBaseSolvent Screen Bases & Solvents CheckConditions->OptimizeBaseSolvent No PurifySM Purify Starting Materials CheckPurity->PurifySM No Success Improved Yield CheckPurity->Success Yes InertAtmosphere Ensure Rigorous Inert Atmosphere OptimizeCatalyst->InertAtmosphere OptimizeCatalyst->Success InertAtmosphere->Success OptimizeTempTime Increase Temperature & Reaction Time OptimizeBaseSolvent->OptimizeTempTime OptimizeBaseSolvent->Success OptimizeTempTime->Success PurifySM->Success

References

Technical Support Center: Quenching and Work-up Procedures for Photoredox Reactions with 10-Phenyl-10H-phenothiazine (PTH)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for photoredox reactions utilizing 10-Phenyl-10H-phenothiazine (PTH) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quenching and work-up phases of these powerful catalytic reactions. Here, we provide expert-driven, field-proven insights in a direct question-and-answer format to ensure your experiments proceed smoothly and efficiently.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is a specific quenching step necessary for photoredox reactions involving PTH?

A1: A dedicated quenching step is crucial for several reasons rooted in the mechanism of PTH-catalyzed photoredox reactions. Upon irradiation with light (typically around 365 nm), PTH is excited to a highly energetic state, enabling it to participate in single-electron transfer (SET) processes.[1] This generates reactive radical intermediates and the PTH radical cation (PTH•+).[2][3]

The primary reasons for quenching are:

  • To Stop the Reaction and Prevent Side Products: If the reaction is not actively quenched, the continued presence of light and the excited photocatalyst can lead to the formation of undesired side products or degradation of the desired product.

  • To Deactivate Reactive Intermediates: The reaction mixture contains radical species that can be highly reactive and may interfere with the subsequent work-up and purification. Quenching neutralizes these species.

  • To Facilitate Catalyst Removal: The properties of PTH change upon oxidation. The radical cation (PTH•+) is often more polar and can sometimes be easier or harder to remove depending on the chosen work-up procedure. A controlled quenching step returns the catalyst to its neutral, ground state, which has well-defined solubility properties, simplifying purification.

Q2: What are the most common quenching agents for PTH-mediated reactions, and how do I choose the right one?

A2: The choice of quencher depends on whether the catalytic cycle operates via an oxidative or reductive quenching pathway and the nature of the species you need to neutralize.

Quencher TypeExamplesPrimary Use Case & Rationale
Electron Donors (Reductive Quenchers) Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Ascorbic AcidUsed to quench the PTH radical cation (PTH•+) formed during oxidative quenching cycles. These amines act as sacrificial electron donors, regenerating the neutral PTH catalyst. TEA is a common choice, though it can sometimes lead to side reactions.[4]
Electron Acceptors (Oxidative Quenchers) Air (Oxygen), Mild OxidantsIn reductive quenching cycles, the PTH radical anion (PTH•-) may be formed. Exposing the reaction to air is often sufficient to quench this species through oxidation.
Radical Traps TEMPO, Butylated Hydroxytoluene (BHT)These are used to trap and neutralize any remaining radical intermediates in the reaction mixture, preventing undesired polymerization or degradation pathways during work-up.

Expert Insight: Often, simply turning off the light source and exposing the reaction mixture to air is a sufficient first step in quenching. This is particularly effective for reactions where the catalytic cycle is sensitive to oxygen. For more robust quenching, the addition of a sacrificial reductant like triethylamine can be beneficial, especially if the PTH radical cation is long-lived.[4]

Q3: My reaction mixture remains colored after quenching. Does this indicate a problem?

A3: Not necessarily. The persistence of color can be attributed to several factors:

  • Residual PTH Radical Cation (PTH•+): This species is known to be colored.[3][5] If the quenching was incomplete, a small amount of PTH•+ may remain. Adding a small amount of a reducing agent like Na2S2O3 (sodium thiosulfate) solution can often discharge this color.

  • Oxidized PTH Derivatives: PTH can undergo oxidation at the sulfur atom to form the corresponding sulfoxide, which may be colored.[6] This is more common with prolonged reaction times or in the presence of strong oxidants.

  • Colored Byproducts: The reaction itself may generate colored impurities.

Troubleshooting Step: Analyze a small aliquot of the crude reaction mixture by TLC or LC-MS to determine if the color corresponds to the catalyst or an unknown byproduct.

Section 2: Troubleshooting Guide for Work-up & Purification

Issue 1: Difficulty in Removing the PTH Catalyst during Column Chromatography

Problem: The PTH catalyst co-elutes with my product during silica gel chromatography, making purification difficult.

Root Cause Analysis: this compound is a relatively nonpolar, aromatic compound. Its polarity is often similar to that of many organic products, leading to overlapping retention factors (Rf) on silica gel.

Solutions & Protocols:

Method 1: Oxidation-Extraction Work-up This protocol leverages the polarity change upon oxidation of the sulfur atom in PTH.

  • Step 1: Oxidative Quench. After the reaction is complete, cool the mixture to room temperature. While stirring vigorously and open to the air, add a solution of an oxidizing agent. A common choice is a saturated aqueous solution of sodium perborate or a dilute solution of hydrogen peroxide.

  • Step 2: Monitor Oxidation. The oxidation of PTH to its more polar sulfoxide can be monitored by TLC. The sulfoxide will have a much lower Rf value than the neutral PTH.

  • Step 3: Aqueous Work-up. Once the oxidation is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine. The polar PTH-sulfoxide will preferentially partition into the aqueous layer or be easily separated during chromatography.

  • Step 4: Chromatography. Dry the organic layer over Na2SO4 or MgSO4, concentrate, and purify by column chromatography. The product should now be well-separated from the highly polar sulfoxide.

Method 2: Acid Wash This method is effective if the product is not acid-sensitive.

  • Step 1: Dilution. Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate.

  • Step 2: Acid Extraction. Wash the organic layer multiple times with 1 M HCl. The nitrogen atom in PTH can be protonated, increasing its solubility in the aqueous acidic phase.

  • Step 3: Neutralization and Back-Extraction (Optional). The aqueous layers can be combined, basified with NaOH, and back-extracted with an organic solvent to recover the catalyst if desired.

  • Step 4: Final Wash and Purification. Wash the primary organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate for purification.

Issue 2: The Reaction Appears to Stall or Yields are Inconsistent

Problem: The reaction does not go to completion, or yields vary significantly between batches.

Root Cause Analysis: This issue often points to catalyst deactivation or instability under the reaction conditions. PTH and its derivatives can be susceptible to degradation, particularly in the presence of strong nucleophiles or bases.[7][8]

Solutions & Protocols:

  • Investigate Catalyst Stability:

    • Rationale: Amines, which are common substrates or additives in photoredox reactions, can react with and degrade certain photocatalyst frameworks.[7][8]

    • Protocol: Run a control experiment with the photocatalyst and any amine-based reagents in the dark to check for thermal degradation. Analyze the mixture over time by LC-MS to see if the catalyst remains intact.

  • Consider Immobilized Catalysts:

    • Rationale: Covalently anchoring the PTH catalyst to a solid support, such as mesoporous silica, can enhance its stability and simplify its removal.[9] The catalyst can often be recovered by simple filtration.

    • Workflow:

      • Synthesize or procure a PTH catalyst functionalized with a handle for immobilization (e.g., a carboxylic acid or silane group).[9]

      • Graft the catalyst onto the solid support.

      • Perform the photoredox reaction with the heterogeneous catalyst.

      • After the reaction, quench as usual, and then filter the reaction mixture to remove the catalyst. Wash the solid catalyst with solvent for potential reuse.

      • Proceed with the work-up of the filtrate.

Workflow & Logic Diagrams

Diagram 1: General Quenching & Work-up Decision Tree

This diagram outlines the decision-making process for selecting an appropriate quenching and work-up strategy.

G start Reaction Complete (Light Off) quench_decision Expose to Air? start->quench_decision add_reducer Add Reductive Quencher (e.g., TEA, Na2S2O3) quench_decision->add_reducer Yes (Color Persists) workup_decision Is Catalyst Removal Difficult? quench_decision->workup_decision No add_reducer->workup_decision std_workup Standard Aqueous Work-up & Column Chromatography workup_decision->std_workup No oxid_workup Oxidative Work-up (e.g., H2O2, Perborate) workup_decision->oxid_workup Yes acid_workup Acid Wash Extraction (e.g., 1M HCl) workup_decision->acid_workup Yes (Product is Base-Stable) end Purified Product std_workup->end oxid_workup->end acid_workup->end

Caption: Decision tree for quenching and work-up.

Diagram 2: Oxidative Work-up Protocol Flowchart

This flowchart details the step-by-step process for the oxidative work-up method to remove the PTH catalyst.

G start Crude Reaction Mixture add_oxidant Add Oxidizing Agent (e.g., NaBO3 solution) Stir vigorously in air start->add_oxidant monitor Monitor by TLC (Confirm PTH -> PTH=O) add_oxidant->monitor extract Dilute with Organic Solvent (e.g., EtOAc) monitor->extract wash Wash with H2O & Brine extract->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography end Isolated Product chromatography->end

References

Validation & Comparative

A Tale of Two Catalysts: 10-Phenyl-10H-phenothiazine vs. Iridium Photocatalysts in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Photoredox Catalyst

In the rapidly evolving landscape of organic synthesis, visible-light photoredox catalysis has emerged as a powerful paradigm, enabling the construction of complex molecular architectures under remarkably mild conditions.[1] At the heart of this chemical revolution are the photocatalysts themselves, molecules capable of converting light energy into chemical reactivity. For years, the field has been dominated by precious metal complexes, particularly those of iridium.[2][3] However, a growing emphasis on sustainability and cost-effectiveness has brought metal-free organic photocatalysts, such as 10-Phenyl-10H-phenothiazine (PTH), into the spotlight.[4][5]

This guide offers an in-depth comparison of these two prominent classes of photocatalysts. We will move beyond a simple cataloging of features to provide a nuanced, data-driven analysis of their respective strengths and weaknesses. For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can profoundly impact the efficiency, scalability, and economic viability of a synthetic route. This document aims to equip you with the foundational knowledge and practical insights necessary to make that choice with confidence.

The Engine of Photoredox Catalysis: A Mechanistic Overview

Visible-light photoredox catalysis hinges on the ability of a photocatalyst (PC) to absorb photons of light, transitioning to an electronically excited state (*PC) with dramatically altered redox properties.[1] This excited state can then engage in single-electron transfer (SET) with organic substrates, initiating radical-based transformations. The two primary mechanistic pathways are the oxidative and reductive quenching cycles.

In an oxidative quenching cycle , the excited photocatalyst (*PC) donates an electron to a substrate, becoming a radical cation (PC•+). This oxidized form of the catalyst is then reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. Conversely, in a reductive quenching cycle , the excited photocatalyst accepts an electron from a substrate, forming a radical anion (PC•-). A subsequent oxidation event, often by a sacrificial electron acceptor, regenerates the ground-state catalyst.[1]

Oxidative Quenching Cycle

cluster_substrate Substrate Activation cluster_regeneration Catalyst Regeneration PC PC PC_excited *PC PC->PC_excited hν (Light) PC_oxidized PC•+ PC_excited->PC_oxidized SET Substrate Substrate (A) PC_oxidized->PC SET Donor Donor (D) Product Product (A•-) Substrate->Product Donor_oxidized Donor•+ Donor->Donor_oxidized cluster_substrate Substrate Activation cluster_regeneration Catalyst Regeneration PC PC PC_excited *PC PC->PC_excited hν (Light) PC_reduced PC•- PC_excited->PC_reduced SET Substrate Substrate (D) PC_reduced->PC SET Acceptor Acceptor (A) Product Product (D•+) Substrate->Product Acceptor_reduced Acceptor•- Acceptor->Acceptor_reduced start Start step1 Combine aryl halide, PTH, and sacrificial donor in a reaction vessel. start->step1 step2 Degas the reaction mixture. step1->step2 step3 Irradiate with a suitable light source (e.g., 365 nm LED). step2->step3 step4 Monitor reaction progress by TLC or GC-MS. step3->step4 step5 Perform aqueous workup and extract with an organic solvent. step4->step5 step6 Purify the product by column chromatography. step5->step6 end_node End step6->end_node start Start step1 Combine the amine, aryl halide, iridium photocatalyst, and base in a reaction vessel. start->step1 step2 Degas the reaction mixture. step1->step2 step3 Irradiate with a blue LED light source. step2->step3 step4 Monitor reaction progress by LC-MS. step3->step4 step5 Perform a standard aqueous workup. step4->step5 step6 Purify the product by column chromatography. step5->step6 end_node End step6->end_node

References

A Comparative Guide to 10-Phenyl-10H-phenothiazine and Ruthenium-Based Photocatalysts for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of photoredox catalysis, the choice of a photocatalyst is paramount to the success of a chemical transformation. This guide provides an in-depth, objective comparison between the purely organic 10-Phenyl-10H-phenothiazine (PTH) and the well-established ruthenium-based polypyridyl complexes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to offer a nuanced analysis grounded in experimental data, enabling an informed selection of the optimal photocatalyst for your specific application.

Introduction to the Photocatalytic Landscape

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering green and efficient pathways to construct complex molecules.[1] The core principle involves the use of a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates from stable organic precursors. For decades, transition metal complexes, particularly those of ruthenium and iridium, have dominated the field due to their robust nature and well-understood photophysical properties.[1] However, the high cost, potential toxicity, and environmental concerns associated with these heavy metals have spurred the development of alternative, purely organic photocatalysts. Among these, this compound and its derivatives have garnered significant attention as potent and versatile catalysts.[1][2]

This guide will dissect the key performance characteristics of both catalyst classes, focusing on their reaction mechanisms, photophysical properties, and performance in a benchmark reaction: Atom Transfer Radical Polymerization (ATRP). We will also delve into the practical aspects of their application, including stability, cost, and toxicity, to provide a holistic view for the discerning researcher.

The Workhorse of Photoredox Catalysis: Ruthenium-Based Complexes

Tris(2,2'-bipyridine)ruthenium(II) chloride, [Ru(bpy)₃]Cl₂, is the archetypal ruthenium-based photocatalyst.[3] Its enduring popularity stems from a combination of favorable attributes: strong absorption in the visible region, a relatively long-lived excited state, and well-defined redox potentials that can be tuned through ligand modification.[3][4]

Mechanism of Action

Upon irradiation with visible light (around 452 nm), [Ru(bpy)₃]²⁺ undergoes a metal-to-ligand charge transfer (MLCT) to form a triplet excited state, *[Ru(bpy)₃]²⁺.[3] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to participate in both oxidative and reductive quenching cycles.[3]

  • Reductive Quenching Cycle: The excited catalyst is quenched by an electron donor, generating a potent reducing agent, [Ru(bpy)₃]⁺.

  • Oxidative Quenching Cycle: The excited catalyst is quenched by an electron acceptor, forming a powerful oxidizing agent, [Ru(bpy)₃]³⁺.[3]

This versatility allows ruthenium complexes to catalyze a vast array of chemical transformations.

Ruthenium_Photocatalytic_Cycle Ru_II Ru(II) Ru_II_star *[Ru(II)] Ru_II->Ru_II_star Ru_I Ru(I) Ru_II_star->Ru_I Reductive Quenching Ru_III Ru(III) Ru_II_star->Ru_III Oxidative Quenching Donor_ox Donor(ox) Ru_II_star->Donor_ox Acceptor_red Acceptor(red) Ru_II_star->Acceptor_red Ru_I->Ru_II SET Prod_red Product(red) Ru_I->Prod_red Ru_III->Ru_II SET Prod_ox Product(ox) Ru_III->Prod_ox Sub_red Substrate(red) Sub_red->Ru_III Sub_ox Substrate(ox) Sub_ox->Ru_I Donor Electron Donor Donor->Ru_II_star Acceptor Electron Acceptor Acceptor->Ru_II_star

Caption: Generalized photocatalytic cycles of a ruthenium-based photocatalyst.

Photophysical Properties

The photophysical properties of [Ru(bpy)₃]Cl₂ are well-documented. It exhibits a strong MLCT absorption band centered at approximately 452 nm, giving its solutions a characteristic orange color.[3] The excited state has a relatively long lifetime, on the order of 650 to 890 nanoseconds in water and acetonitrile, respectively, which is ample time for it to engage in bimolecular electron transfer reactions.[3] The emission quantum yield in air-saturated water is around 2.8%.[3]

The Organic Challenger: this compound (PTH)

This compound (PTH) is a prominent member of the class of organic photoredox catalysts.[1][2] These catalysts are attractive due to their low cost, ready availability, and the potential for fine-tuning their electronic properties through straightforward synthetic modifications.[5] The absence of heavy metals also alleviates concerns about product contamination and environmental impact.[1]

Mechanism of Action

Similar to ruthenium complexes, PTH functions by absorbing light to reach an excited state that can mediate electron transfer. The mechanism often involves the formation of a radical cation of the phenothiazine core.[6] The non-planar, butterfly-like structure of PTH helps to prevent aggregation-induced quenching of its excited state, which is a common issue with planar organic dyes.[5]

PTH_Photocatalytic_Cycle PTH PTH PTH_star *[PTH] PTH->PTH_star PTH_radical_cation PTH•+ PTH_star->PTH_radical_cation Oxidative Quenching PTH_radical_anion PTH•- PTH_star->PTH_radical_anion Reductive Quenching Donor_ox Donor(ox) PTH_star->Donor_ox Acceptor_red Acceptor(red) PTH_star->Acceptor_red PTH_radical_cation->PTH SET Prod_ox Product(ox) PTH_radical_cation->Prod_ox PTH_radical_anion->PTH SET Prod_red Product(red) PTH_radical_anion->Prod_red Sub_red Substrate(red) Sub_red->PTH_radical_cation Sub_ox Substrate(ox) Sub_ox->PTH_radical_anion Donor Electron Donor Donor->PTH_star Acceptor Electron Acceptor Acceptor->PTH_star

Caption: Generalized photocatalytic cycles of this compound.

Photophysical Properties

PTH absorbs in the UV-A region, with an absorption maximum around 314 nm in hexane.[5] While the parent compound's absorption is not strongly in the visible range, derivatives can be synthesized to shift the absorption to longer wavelengths. For instance, 10-(pyren-1-yl)-10H-phenothiazine has been developed as an effective photocatalyst under UV irradiation.[2] A key feature of phenothiazines is their long-lived triplet excited states. For example, 10-phenyl phenothiazine has a triplet lifetime of approximately 420 ns in acetonitrile, and other derivatives can have lifetimes extending into the microseconds.[6] This long lifetime is advantageous for promoting efficient bimolecular reactions.

Head-to-Head Comparison: Performance in Atom Transfer Radical Polymerization (ATRP)

To provide a concrete comparison, we will examine the performance of these two classes of photocatalysts in organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), a powerful technique for synthesizing well-defined polymers.

ParameterThis compound DerivativeRuthenium-Based CatalystReactionMonomerNotes
Catalyst 10-(pyren-1-yl)-10H-phenothiazine (PPTh)[Ru(bpy)₃]Cl₂O-ATRP4-Vinylpyridine (4VP)Data for Ru(bpy)₃Cl₂ in 4VP ATRP is not readily available for direct comparison.
Conversion 91% (24h)[2]N/AO-ATRP4-Vinylpyridine (4VP)PPTh shows high efficiency in this polymerization.[2]
Polydispersity (Đ) ~1.2[2]N/AO-ATRP4-Vinylpyridine (4VP)Indicates a well-controlled polymerization.[2]
Catalyst 10-Phenylphenoxazine (structurally related to PTH)N/AO-ATRPMethyl Methacrylate (MMA)Achieved quantitative initiator efficiency.[7]
Polydispersity (Đ) 1.13 - 1.31[7]N/AO-ATRPMethyl Methacrylate (MMA)Demonstrates excellent control over the polymerization.[7]
Catalyst N/A[Ru(bpy)₃]Cl₂ with Cu(II) co-catalystphotoATRPMethyl Methacrylate (MMA)Ruthenium acts as a photosensitizer to regenerate the Cu(I) activator.
Conversion N/AHigh conversions achievable with low ppm levels of Cu catalyst.[8]photoATRPMethyl Methacrylate (MMA)The dual catalytic system is highly efficient.[8]
Polydispersity (Đ) N/ALow (e.g., 1.16 - 1.26)[8]photoATRPMethyl Methacrylate (MMA)Maintains excellent control over the polymer architecture.[8]

Analysis of Performance Data:

While a direct, side-by-side comparison for the same monomer under identical conditions is challenging to extract from the literature, the available data allows for some key inferences. Phenothiazine-based organic photocatalysts have demonstrated excellent performance in O-ATRP, achieving high conversions and producing polymers with low polydispersity, rivaling the control offered by traditional metal-catalyzed ATRP.[2][7] For instance, a derivative of PTH, 10-(pyren-1-yl)-10H-phenothiazine, achieved 91% conversion in the polymerization of 4-vinylpyridine with a polydispersity of approximately 1.2.[2]

Ruthenium complexes are typically employed in photo-induced ATRP as photosensitizers in conjunction with a copper catalyst.[8] This dual system is highly effective, enabling polymerization with very low (ppm) concentrations of the copper catalyst while maintaining excellent control over the polymer characteristics.[8] This approach, however, still relies on the presence of a transition metal co-catalyst.

The key takeaway is that both systems are highly capable of mediating controlled polymerizations. The choice between them may therefore hinge on other factors such as the desire to avoid metal contamination, cost, and the specific electronic requirements of the desired transformation.

Practical Considerations for the Researcher

FeatureThis compoundRuthenium-Based Catalysts
Cost Generally lower cost.Higher cost due to the precious metal.
Toxicity Generally lower toxicity, metal-free.[1]Concerns about ruthenium toxicity and contamination of the final product.
Stability Can be susceptible to photobleaching, but derivatives with improved stability are being developed.Generally robust, but can undergo photodegradation, especially in aqueous solutions.[9][10][11][12][13]
Solubility Can have limited solubility in some common organic solvents.Generally soluble in polar organic solvents and water.
Tuning Photophysical and redox properties can be readily tuned through organic synthesis.[5]Properties are tunable through ligand design, which can be synthetically demanding.[4]
Handling Generally stable to air and moisture.Generally stable to air and moisture.

Experimental Protocols: A Guide to Measuring Photocatalyst Performance

To ensure the reproducibility and comparability of photocatalytic data, it is crucial to follow standardized experimental protocols. Here, we outline a general procedure for determining the quantum yield of a photocatalytic reaction, a key metric of its efficiency.

Determining the Quantum Yield (Φ)

The quantum yield is defined as the number of moles of product formed divided by the number of moles of photons absorbed by the photocatalyst.[14]

Experimental Workflow:

Quantum_Yield_Workflow cluster_actinometry Photon Flux Determination (Actinometry) cluster_photoreaction Photocatalytic Reaction cluster_calculation Quantum Yield Calculation actinometer_prep Prepare Actinometer Solution (e.g., Ferrioxalate) irradiate_actinometer Irradiate Actinometer under Identical Conditions actinometer_prep->irradiate_actinometer measure_actinometer Measure Absorbance Change of Actinometer irradiate_actinometer->measure_actinometer calculate_photon_flux Calculate Photon Flux (I₀) measure_actinometer->calculate_photon_flux calculate_photons_absorbed Calculate Moles of Photons Absorbed calculate_photon_flux->calculate_photons_absorbed reaction_prep Prepare Reaction Mixture (Substrate, Catalyst, Solvent) irradiate_reaction Irradiate Reaction Mixture reaction_prep->irradiate_reaction monitor_reaction Monitor Product Formation (e.g., GC, HPLC, NMR) irradiate_reaction->monitor_reaction calculate_product_moles Calculate Moles of Product monitor_reaction->calculate_product_moles calculate_qy Calculate Quantum Yield (Φ) calculate_product_moles->calculate_qy measure_absorbance Measure Absorbance of Reaction Mixture at λ_ex measure_absorbance->calculate_photons_absorbed calculate_photons_absorbed->calculate_qy

References

Performance of 10-Phenyl-10h-phenothiazine compared to other organic photocatalysts like eosin Y

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of photoredox catalysis, the choice of an appropriate photocatalyst is paramount to achieving efficient and selective chemical transformations. Among the diverse array of available catalysts, organic dyes have emerged as a cost-effective and environmentally benign alternative to traditional transition metal complexes. This guide provides an in-depth, objective comparison of two prominent organic photocatalysts: 10-Phenyl-10H-phenothiazine (PTH) and Eosin Y. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their experimental designs.

Fundamental Principles and Key Performance Metrics

At its core, photoredox catalysis harnesses the energy of light to initiate single-electron transfer (SET) processes, thereby generating highly reactive intermediates. The efficacy of a photocatalyst is dictated by a combination of its photophysical and electrochemical properties. Key metrics for evaluating and comparing photocatalyst performance include:

  • Redox Potentials: The ground and excited-state redox potentials determine the thermodynamic feasibility of a photocatalyst to oxidize or reduce a substrate.

  • Absorption Spectrum: The wavelength range at which a photocatalyst absorbs light dictates the required light source for excitation.

  • Quantum Yield (Φ): This metric quantifies the efficiency of a photochemical process, representing the number of desired events (e.g., product formation) occurring per photon absorbed.

  • Reaction Kinetics (Turnover Number and Frequency): Turnover number (TON) indicates the total number of substrate molecules converted per catalyst molecule before deactivation, while turnover frequency (TOF) is the TON per unit time, reflecting the catalyst's speed.

  • Photostability: The ability of a photocatalyst to withstand prolonged irradiation without significant degradation is crucial for its practical application and reusability.

Head-to-Head Comparison: this compound vs. Eosin Y

To provide a clear and data-driven comparison, we will examine the properties and performance of PTH and Eosin Y across several key domains.

Photophysical and Electrochemical Properties

A fundamental understanding of the intrinsic properties of each photocatalyst is essential for predicting their behavior in a given chemical system.

PropertyThis compound (PTH)Eosin Y
Absorption Maximum (λmax) ~320 nm (in non-polar solvents)[1][2]~539 nm (in solution)[3]
Molar Extinction Coefficient (ε) Not consistently reported across sources~60,803 M⁻¹cm⁻¹[3]
Excited State Reduction Potential Up to -3.0 V (vs. SCE) for derivatives[1][2]-1.06 V to 1.10 V (oxidative quenching)[3]
Excited State Oxidation Potential High, with the radical cation at +2.1 V (vs. SCE)[2]+0.78 V to +0.83 V (reductive quenching)[3]
Appearance White to off-white powderRed to brownish-red powder

Expert Insight: The significant difference in their absorption maxima is a critical practical consideration. PTH typically requires a UV or near-UV light source for efficient excitation, while Eosin Y is readily activated by visible light, particularly green LEDs[3]. This makes Eosin Y more suitable for reactions involving light-sensitive substrates that might be degraded by higher-energy UV radiation. Conversely, the highly negative excited-state reduction potential of PTH and its derivatives makes it a powerhouse for reducing challenging substrates that are beyond the reach of Eosin Y[1][2].

Photocatalytic Mechanism and Versatility

Both PTH and Eosin Y can operate through oxidative and reductive quenching cycles, expanding their applicability to a wide range of chemical transformations.

PTH and its derivatives are particularly renowned for their strong reducing power in the excited state. This has made them valuable catalysts in reactions such as:

  • Atom Transfer Radical Polymerization (ATRP): PTH was one of the first organic photocatalysts used for metal-free ATRP, enabling the synthesis of well-defined polymers[4].

  • Dehalogenation of Aromatic Halides: The potent reducing nature of excited PTH facilitates the cleavage of carbon-halogen bonds[4].

  • Pinacol Coupling Reactions: PTH can effectively catalyze the coupling of aromatic aldehydes to form pinacols[4].

Eosin Y's accessibility, low cost, and visible-light activity have led to its widespread adoption in a vast array of reactions, including:

  • C-H Functionalization: Eosin Y can act as a direct hydrogen-atom transfer (HAT) catalyst, enabling the functionalization of unactivated C-H bonds[5].

  • Oxidation Reactions: It is frequently employed in aerobic oxidation reactions, such as the oxidation of thiols to disulfides[3].

  • Synthesis of Heterocycles: Eosin Y has been successfully used in the synthesis of various nitrogen and sulfur-containing heterocyclic compounds[6][7].

Diagram: Generalized Photocatalytic Cycles

To visualize the operational modes of these catalysts, the following diagrams illustrate the fundamental oxidative and reductive quenching pathways.

cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC PC PC_star PC* PC->PC_star PC_plus PC•+ PC_star->PC_plus + A A_minus A•- PC_plus->PC + e- (from substrate) A Acceptor (A) Product_ox Product A_minus->Product_ox PC2 PC PC2_star PC* PC2->PC2_star PC2_minus PC•- PC2_star->PC2_minus + D D_plus D•+ PC2_minus->PC2 - e- (to substrate) D Donor (D) Product_red Product D_plus->Product_red

Caption: Generalized oxidative and reductive quenching cycles for a photocatalyst (PC).

Performance in Action: A Look at Experimental Data

While direct comparative studies under identical conditions are scarce, we can glean valuable insights from existing literature to assess their relative performance.

Quantum Yield and Reaction Efficiency

Quantum yield is a critical measure of a photocatalyst's efficiency. For Eosin Y, quantum yields have been reported for various reactions. For instance, in a photoborylation reaction, a quantum yield of 0.60 was achieved[8]. In another study on the synthesis of arylated phenothiazones, reaction yields of up to 90% were obtained with Eosin Y under optimized conditions[6][7].

For PTH, while specific quantum yield data for many reactions are less commonly reported, its high performance in ATRP is indicative of its efficiency. In the metal-free ATRP of methyl methacrylate, PTH derivatives have demonstrated the ability to produce polymers with low dispersity and high initiator efficiency, suggesting an efficient catalytic cycle[2].

Photostability: A Key Consideration for Practicality

A significant advantage of PTH and its derivatives is their generally higher photostability compared to Eosin Y. Eosin Y is known to undergo photobleaching, where the dye is degraded upon prolonged exposure to light, leading to a decrease in catalytic activity over time. This can be a limiting factor in long-running reactions or for catalyst recycling. While PTH can also be oxidized, particularly in the presence of water, its core structure exhibits greater resilience to photodecomposition. The radical cation of N-phenylphenothiazine has also been shown to be relatively stable[2].

Expert Insight: For applications requiring long reaction times or where catalyst recycling is a priority, the superior photostability of PTH may be a deciding factor. However, for rapid transformations where photobleaching is less of a concern, the ease of use and visible-light activation of Eosin Y remain highly attractive.

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of photocatalyst performance evaluation, a standardized experimental protocol is crucial. Below is a general workflow for comparing the efficiency of PTH and Eosin Y in a model reaction.

Diagram: Experimental Workflow for Photocatalyst Comparison

cluster_prep 1. Reaction Setup cluster_reaction 2. Photocatalytic Reaction cluster_analysis 3. Analysis and Comparison A Prepare reaction mixtures: - Substrate - Solvent - Additive (if any) B Split into two identical reaction vessels A->B C Add PTH to one vessel B->C D Add Eosin Y to the other vessel B->D E Degas both mixtures (e.g., N2 bubbling) F Irradiate with appropriate light source: - UV/near-UV for PTH - Visible (e.g., green LED) for Eosin Y E->F G Maintain constant temperature and stirring F->G H Take aliquots at regular time intervals I Analyze by GC, HPLC, or NMR for conversion and yield H->I J Calculate initial reaction rates I->J K Determine quantum yield (actinometry) I->K L Assess photostability (UV-Vis spectroscopy) I->L

Caption: A standardized workflow for the comparative evaluation of photocatalysts.

Step-by-Step Methodology for a Model Oxidation Reaction

This protocol outlines the steps for comparing the photocatalytic activity of PTH and Eosin Y in the aerobic oxidation of a generic substrate, such as an amine to an imine.

  • Preparation of Reaction Solutions:

    • In two separate, identical photoreactor vessels equipped with magnetic stir bars, add the amine substrate (e.g., 1 mmol) and the chosen solvent (e.g., 10 mL of acetonitrile).

    • To one vessel, add this compound (e.g., 0.02 mmol, 2 mol%).

    • To the second vessel, add Eosin Y (e.g., 0.02 mmol, 2 mol%).

  • Reaction Execution:

    • Seal both vessels and place them on magnetic stirrers.

    • If an inert atmosphere is required, sparge both solutions with nitrogen or argon for 15-20 minutes. For aerobic oxidation, the vessel can be left open to the air or under an oxygen balloon.

    • Position the light sources at an equal distance from each vessel. For PTH, use a 390 nm LED lamp. For Eosin Y, use a 525 nm (green) LED lamp[7].

    • Turn on the light sources and begin stirring. Maintain a constant temperature, using a cooling fan if necessary to dissipate heat from the lamps.

  • Monitoring and Analysis:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by dilution or addition of a quencher).

    • Analyze the aliquots by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.

    • Plot the concentration of the product versus time for both catalysts to compare their reaction kinetics.

  • Quantum Yield Determination (Optional but Recommended):

    • Perform chemical actinometry to measure the photon flux of the light sources.

    • Run the photocatalytic reactions to a low conversion (<20%) under identical conditions.

    • Calculate the quantum yield for each catalyst by dividing the number of product molecules formed by the number of photons absorbed by the photocatalyst.

  • Photostability Assessment:

    • Prepare solutions of PTH and Eosin Y in the reaction solvent at the same concentration used in the catalytic experiments.

    • Irradiate each solution under the same conditions as the photocatalytic reaction.

    • At regular intervals, measure the UV-Vis absorption spectrum of each solution to monitor any decrease in the characteristic absorption band of the photocatalyst, which indicates degradation.

Conclusion and Recommendations

Both this compound and Eosin Y are powerful and versatile organic photocatalysts, each with a distinct set of advantages and optimal application areas.

  • Choose this compound (PTH) when:

    • High reducing power is required for challenging substrates.

    • Enhanced photostability and catalyst recyclability are critical.

    • The reaction system is tolerant to UV or near-UV irradiation.

  • Choose Eosin Y when:

    • A cost-effective and readily available catalyst is preferred.

    • Visible-light activation is necessary to avoid substrate degradation.

    • The reaction is relatively fast, minimizing the impact of photobleaching.

Ultimately, the selection of the ideal photocatalyst will depend on the specific requirements of the chemical transformation, including the redox properties of the substrates, the desired reaction conditions, and practical considerations such as cost and catalyst stability. It is highly recommended to perform a preliminary screening of both catalysts under the intended reaction conditions to empirically determine the most effective choice for your specific application.

References

A Comparative Guide to Phenothiazine-Based Hole Transport Materials and Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Photovoltaics Development

In the quest for highly efficient and stable perovskite solar cells (PSCs), the hole transport material (HTM) is a critical component influencing device performance, longevity, and overall cost. For over a decade, 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, or spiro-OMeTAD, has been the benchmark HTM, facilitating impressive power conversion efficiencies (PCEs).[1][2] However, the widespread commercialization of PSCs is hindered by the drawbacks of spiro-OMeTAD, including its complex and costly synthesis, inherent instability, and reliance on performance-enhancing but stability-compromising additives.[3][4] This has catalyzed intensive research into alternative HTMs, with phenothiazine-based materials emerging as a particularly promising class.

Phenothiazine, a sulfur and nitrogen-containing tricyclic aromatic compound, possesses a strong electron-donating nature, which is fundamental for efficient hole extraction and transport from the perovskite layer.[5] Its distinctive non-planar, butterfly-like structure can effectively suppress molecular aggregation, leading to better film quality and potentially enhanced device stability.[5] This guide offers a detailed, evidence-based comparison of phenothiazine-based HTMs and spiro-OMeTAD, complete with experimental data and protocols to assist researchers in navigating the evolving landscape of HTM development.

The Reigning Champion: Spiro-OMeTAD

The dominance of spiro-OMeTAD in high-performance PSCs is largely due to its appropriate highest occupied molecular orbital (HOMO) energy level, which aligns well with the valence band of typical perovskite absorbers, and its ability to form smooth, amorphous films.[1][6] However, its intrinsically low hole mobility and conductivity necessitate the use of additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to achieve optimal performance.[3][4] These additives, while effective, are hygroscopic and volatile, contributing significantly to the degradation of PSCs over time.[4] Moreover, the multi-step synthesis and rigorous purification required for spiro-OMeTAD make it a significant cost contributor to the overall fabrication of perovskite solar cells.[7]

The Challenger: Phenothiazine-Based Hole Transport Materials

Phenothiazine derivatives have garnered considerable attention as a viable alternative to spiro-OMeTAD.[8][9] Their appeal lies in their excellent optoelectronic properties and the versatility of their molecular structure. The phenothiazine core is a potent electron donor, and its structure can be readily functionalized at multiple sites. This allows for precise tuning of the material's energy levels, solubility, and film-forming characteristics, enabling the rational design of HTMs tailored for specific perovskite compositions and device architectures.[10]

Molecular Design and Advantages

The non-planar geometry of the phenothiazine molecule is advantageous in preventing the close packing that can lead to crystallization and the formation of undesirable aggregates in the thin film.[5] This often results in more uniform and stable HTM layers. Furthermore, a key advantage of many phenothiazine-based HTMs is their high intrinsic hole mobility and conductivity, which can eliminate the need for performance-enhancing dopants.[11][12] This dopant-free approach is a significant step towards fabricating more stable and cost-effective PSCs.[11][12]

Performance Comparison: Phenothiazine Derivatives vs. Spiro-OMeTAD

Numerous studies have benchmarked the performance of various phenothiazine-based HTMs against the standard doped spiro-OMeTAD. The following table summarizes key performance parameters from recent research, highlighting the potential of these emerging materials.

HTMPCE (%)Voc (V)Jsc (mA/cm²)FFAdditivesStabilityReference
Spiro-OMeTAD 18.11.0423.40.74Li-TFSI, tBPModerate[13]
AZO-II 14.00.9521.60.71Li-TFSI, Co-dopant>90% PCE retention after 60 days[13][14][15]
PTZ2 17.61.1121.10.75DopedHigher Tg than spiro-OMeTAD[16]
PTZ-Fl 25.8 (25.2 certified)---Doped80% PCE retention after 1000h[17][18]

The data clearly demonstrates that phenothiazine-based HTMs, even when doped, can achieve PCEs comparable to and, in some cases, significantly exceeding that of spiro-OMeTAD.[17][18] The enhanced stability of devices employing these novel HTMs is a particularly noteworthy advantage for the long-term operational viability of perovskite solar cell technology.[13][14][15][17][18]

Experimental Protocols

Standardized fabrication and characterization protocols are essential for a fair and accurate comparison of different HTMs.

Perovskite Solar Cell Fabrication (n-i-p architecture)
  • Substrate Preparation: Begin by sequentially cleaning FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and then treat them with UV-ozone for 15 minutes to remove organic residues.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) at 2000 rpm for 30 seconds, followed by sintering at 500°C for 30 minutes. After cooling, a mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ paste at 4000 rpm for 30 seconds and sintering again at 500°C for 30 minutes.

  • Perovskite Layer Deposition: Prepare a perovskite precursor solution (e.g., a mixture of FAPbI₃ and PbI₂ in a DMF:DMSO solvent system). Spin-coat the precursor solution in a controlled environment, often involving a two-step program and the introduction of an anti-solvent during the spin-coating process to induce rapid crystallization. Subsequently, anneal the films at an optimized temperature (e.g., 150°C) to complete the perovskite formation.

  • Hole Transport Layer (HTL) Deposition:

    • Spiro-OMeTAD (Control): Prepare a solution of spiro-OMeTAD (typically ~70-80 mg/mL in chlorobenzene) with the addition of Li-TFSI and tBP. Spin-coat this solution onto the perovskite layer at approximately 4000 rpm for 30 seconds.

    • Phenothiazine-based HTM: Dissolve the specific phenothiazine derivative in a suitable solvent like chlorobenzene (concentration will vary depending on the material, typically in the range of 10-20 mg/mL). Spin-coat the solution at a similar speed of 4000 rpm for 30 seconds.

  • Metal Electrode Deposition: Finally, thermally evaporate a top electrode of gold (Au) or silver (Ag) with a thickness of about 80-100 nm through a shadow mask to define the active area of the solar cell.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated PSCs should be measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a calibrated solar simulator and a source meter. It is important to report the scan direction (forward or reverse) and scan rate, as hysteresis is a common phenomenon in PSCs.

  • External Quantum Efficiency (EQE): The EQE spectrum should be measured to determine the spectrally resolved photocurrent generation. The integrated short-circuit current density (Jsc) from the EQE spectrum should be compared with the Jsc value obtained from the J-V measurement to validate the results.

  • Stability Testing: To assess the long-term stability, the PCE of unencapsulated devices should be monitored over time under controlled environmental conditions (e.g., ambient air with a specific relative humidity or in an inert atmosphere like a nitrogen-filled glovebox). Testing under continuous illumination is also crucial to evaluate the operational stability of the devices.

Visualizing the Workflow and Molecular Structures

PSC_Fabrication_and_Characterization PSC Fabrication and Characterization Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_characterization Device Characterization Substrate_Cleaning FTO Substrate Cleaning UV_Ozone_Treatment UV-Ozone Treatment Substrate_Cleaning->UV_Ozone_Treatment ETL_Deposition ETL (TiO₂) Deposition UV_Ozone_Treatment->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL (Spiro or Phenothiazine) Deposition Perovskite_Deposition->HTL_Deposition Electrode_Deposition Metal Electrode (Au/Ag) Deposition HTL_Deposition->Electrode_Deposition JV_Measurement J-V Measurement Electrode_Deposition->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement Stability_Testing Stability Testing EQE_Measurement->Stability_Testing

Caption: A flowchart illustrating the key steps in the fabrication and characterization of n-i-p perovskite solar cells.

Molecular_Structures Molecular Structures of HTMs cluster_spiro Spiro-OMeTAD cluster_phenothiazine Phenothiazine Core spiro phenothiazine

Caption: Comparison of the molecular structures of the benchmark spiro-OMeTAD and the core phenothiazine unit.

Conclusion and Future Outlook

Phenothiazine-based HTMs represent a significant advancement in the development of materials for perovskite solar cells, offering a compelling alternative to the long-standing champion, spiro-OMeTAD. Their inherent advantages, including high tunability, potential for low-cost synthesis, and the ability to function without detrimental additives, position them as key enablers for the future of PSC technology.[13][14][15] While many phenothiazine derivatives have already demonstrated impressive performance and enhanced stability, ongoing research is focused on further optimizing their properties and scaling up their synthesis for commercial applications. As the field progresses, it is highly probable that phenothiazine-based HTMs will play an instrumental role in realizing the full potential of perovskite solar cells as a highly efficient, stable, and economically viable renewable energy source.

References

10-Phenyl-10h-phenothiazine versus pyrene as a catalyst for atom transfer radical polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide: 10-Phenyl-10H-phenothiazine versus Pyrene as Catalysts for Organocatalyzed Atom Transfer Radical Polymerization

For researchers and professionals in polymer chemistry and materials science, the advent of Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) marked a significant leap forward. By replacing traditional metal complexes with organic photoredox catalysts, O-ATRP offers a pathway to well-defined polymers without the concern of metal contamination, a critical issue in biomedical and electronic applications[1][2][3]. Among the pioneering organocatalysts, this compound (PTH) and Pyrene have been extensively studied. This guide provides an in-depth, objective comparison of their performance, grounded in experimental data and mechanistic insights, to inform catalyst selection for advanced polymer synthesis.

The Foundational Mechanism: Photoinduced O-ATRP

Both PTH and Pyrene typically operate via an oxidative quenching mechanism in O-ATRP[4][5][6]. Understanding this cycle is fundamental to appreciating the differences in their catalytic performance. The process unfolds in three key stages:

  • Photoexcitation: The ground-state photoredox catalyst (PC) absorbs light, promoting it to an electronically excited state (PC*).

  • Activation: The excited catalyst (PC*) is a potent reducing agent. It donates an electron to an alkyl halide initiator (R-X) or a dormant polymer chain (Pn-X). This process generates a propagating radical (R• or Pn•) and the catalyst radical cation (PC•+), which forms a complex with the halide anion (X⁻).

  • Deactivation: The catalyst radical cation complex (PC•+X⁻) oxidizes the propagating radical, regenerating the dormant species (Pn-X) and the ground-state catalyst (PC).

This reversible activation-deactivation equilibrium suppresses bimolecular termination reactions, allowing for the controlled growth of polymer chains[4][6].

OATRP_Mechanism PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Light (hν) PC_rad [PC•+ X⁻] (Oxidized Catalyst) PC_star->PC_rad Activation + Pn-X PnX Pn-X (Dormant) PC_rad->PC Pn_rad Pn• (Propagating) PnX->Pn_rad Activation Pn_rad->Pn_rad PnM Pn+1-X (Grown Chain) Pn_rad->PnM Deactivation caption Fig 1. General mechanism of O-ATRP via oxidative quenching.

Caption: Fig 1. General mechanism of O-ATRP via oxidative quenching.

Head-to-Head Comparison: Core Catalyst Properties

The efficacy of a photoredox catalyst is dictated by its photophysical and electrochemical properties. These values determine its ability to absorb light, reach a useful excited state, and drive the necessary electron transfer reactions.

PropertyThis compound (PTH)PyreneSignificance in O-ATRP
Structure Bent, "butterfly" conformationPlanar, polycyclic aromatic hydrocarbonAffects electronic structure, solubility, and reorganization energy during electron transfer. Planar structures are often associated with lower reorganization energies, which can be beneficial[6].
Absorption Max (λmax) ~314 - 320 nm (in hexane/acetonitrile)[7][8]~335 nm (in various solvents)Determines the required wavelength of light for excitation. PTH requires UV-A light, while Pyrene's absorption is also in the UV-A range.
Excited State Efficient intersystem crossing to a long-lived triplet state (T₁) is dominant[9].Can form excimers (excited-state dimers) at higher concentrations, which may participate in catalysis[4][5].The nature and lifetime of the excited state are critical. A long-lived excited state (like a triplet) provides a larger window for the catalyst to react with the alkyl halide.
E⁰(PC•+/PC) +0.77 V vs. SCE+1.15 V vs. SCEGround state oxidation potential. A more positive value indicates the resulting radical cation is a stronger oxidant, which is crucial for the deactivation step.
E⁰(PC•+/PC)*-1.97 V vs. SCE [10]~ -1.9 V vs. SCEExcited state reduction potential. This is the most critical parameter for activation. A highly negative value signifies a strongly reducing excited state capable of activating a wide range of alkyl halide initiators. Both are strong reductants.

Expert Insight: The strongly negative excited-state reduction potential of PTH (-1.97 V vs. SCE) makes it an exceptionally powerful photoreductant[10]. This allows it to activate even less reactive alkyl halide initiators, broadening the scope of potential monomers and polymer architectures. While Pyrene is also a strong reductant, the unique excited-state dynamics of PTH, particularly its efficient use of the triplet state, often translate to higher catalytic efficiency[9].

Performance in O-ATRP: A Comparative Analysis

Experimental data reveals clear distinctions in the performance of PTH and Pyrene for polymerizing various monomers. PTH and its derivatives generally exhibit superior control, leading to polymers with lower dispersity (Đ) and higher initiator efficiency (I*).

MonomerCatalystLight SourceConversionMₙ (kDa)Đ (PDI)I* (%)Source
4-Vinylpyridine PyreneUV (365 nm)60% (24h)10.3<1.2~80%[1][11]
4-Vinylpyridine PPTh¹UV (365 nm)91% (24h)13.5<1.2~95%[1][11]
Methyl Methacrylate PTHUV (380 nm)>90%10-501.18 - 1.3290-116%[10]
t-Butyl Acrylate PyreneUV (350 nm)-1071.325%[4][5]
Styrene PyreneUV (350 nm)<30%2.01.3~38%[4][10]

¹10-(pyren-1-yl)-10H-phenothiazine (PPTh) is a derivative of PTH, used in a direct comparative study against Pyrene.

Causality Behind Performance Differences:

  • Catalytic Activity: The data for 4-vinylpyridine polymerization shows a PTH derivative achieving significantly higher monomer conversion in the same timeframe compared to pyrene (91% vs. 60%)[1][11]. This points to a higher intrinsic catalytic activity for the phenothiazine core, likely stemming from its favorable redox properties and excited-state dynamics.

  • Polymerization Control: PTH consistently produces polymers with low dispersity (Đ often below 1.3) and high initiator efficiency (I* approaching 100%)[10]. This indicates excellent control over the polymerization process. In contrast, Pyrene often yields polymers with higher dispersity and significantly lower initiator efficiency, especially for acrylates and styrenes[4][5][10]. Low initiator efficiency suggests that a significant fraction of the initiator does not contribute to new polymer chains, leading to poor control over molecular weight.

  • Structural Effects: The bent structure of phenothiazines was once thought to be a potential drawback compared to more planar systems like phenoxazines due to higher reorganization energies[6]. However, the exceptional performance of PTH demonstrates that its potent reducing power and stable radical cation can overcome this, establishing it as a benchmark catalyst.

Visualizing the Catalytic Cycles

The fundamental cycle is the same, but the specific molecular players differ.

Catalytic_Cycles cluster_PTH This compound (PTH) Cycle cluster_Pyrene Pyrene Cycle PTH_GS PTH PTH_ES PTH* PTH_GS->PTH_ES hν (UV) PTH_ES->PTH_GS Decay PTH_RC [PTH•+ X⁻] PTH_ES->PTH_RC + Pn-X PTH_RC->PTH_GS + Pn• PY_GS Pyrene PY_ES Pyrene* PY_GS->PY_ES hν (UV) PY_ES->PY_GS Decay PY_RC [Pyrene•+ X⁻] PY_ES->PY_RC + Pn-X PY_RC->PY_GS + Pn• caption Fig 2. Comparative catalytic cycles for PTH and Pyrene in O-ATRP.

Caption: Fig 2. Comparative catalytic cycles for PTH and Pyrene in O-ATRP.

From Theory to Practice: Experimental Protocols

The following protocols provide a practical guide for conducting O-ATRP with each catalyst. Methyl methacrylate (MMA) is used as a representative monomer.

Protocol 1: O-ATRP of MMA using this compound (PTH)

A. Materials & Reagents:

  • Methyl methacrylate (MMA), passed through basic alumina to remove inhibitor.

  • Ethyl α-bromoisobutyrate (EBiB), initiator.

  • This compound (PTH), catalyst.

  • Dimethylformamide (DMF), anhydrous solvent.

  • Glass reaction tube (e.g., Schlenk tube) with a magnetic stir bar.

B. Experimental Workflow:

Caption: Fig 3. Standard workflow for an O-ATRP experiment.

C. Step-by-Step Procedure:

  • Target Stoichiometry: For a target degree of polymerization of 100 (DP=100), the molar ratio is typically [MMA]:[EBiB]:[PTH] = 100:1:0.01.

  • Preparation: In a Schlenk tube, add EBiB (1 eq), PTH (0.01 eq), and a magnetic stir bar.

  • Add Monomer & Solvent: Add the desired amount of MMA (100 eq) and anhydrous DMF (e.g., 50% v/v with respect to monomer).

  • Degassing: Subject the sealed tube to three cycles of freeze-pump-thaw to remove dissolved oxygen. Backfill the tube with an inert atmosphere (N₂ or Ar).

  • Initiation: Place the tube in a photoreactor setup with stirring, ensuring a consistent distance from the light source (e.g., 380 nm LEDs).

  • Polymerization: Irradiate the solution at room temperature. Take aliquots at timed intervals via a degassed syringe to monitor conversion by ¹H NMR.

  • Termination & Purification: Once the desired conversion is reached, stop the reaction by turning off the light and exposing the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Analysis: Dry the purified polymer under vacuum. Analyze by Gel Permeation Chromatography (GPC) to determine molecular weight (Mₙ) and dispersity (Đ).

Protocol 2: O-ATRP of MMA using Pyrene

This protocol is nearly identical to the one for PTH, with the key difference being the catalyst used.

A. Materials & Reagents:

  • Substitute this compound with Pyrene .

  • All other reagents are the same.

B. Procedure:

  • Target Stoichiometry: Due to potentially lower efficiency, a slightly higher catalyst loading might be explored, e.g., [MMA]:[EBiB]:[Pyrene] = 100:1:0.02.

  • Follow steps 2-8 from Protocol 1, substituting Pyrene for PTH. Use a light source appropriate for Pyrene's absorption, such as 350-365 nm LEDs. Note that reaction times may need to be extended to achieve similar conversions.

Conclusion and Outlook

The comparison between this compound and Pyrene offers a clear verdict for researchers prioritizing control and efficiency.

  • This compound (PTH) stands out as a superior catalyst for O-ATRP. Its potent excited-state reducing power, combined with favorable excited-state dynamics, enables the synthesis of well-defined polymers from a range of monomers with high initiator efficiency and low dispersity[10]. It serves as a benchmark for high-performance organocatalysis.

  • Pyrene , while a foundational and historically important catalyst, generally provides inferior performance. It often results in lower reaction rates, incomplete monomer conversion, and poorer control over the polymer architecture, as evidenced by lower initiator efficiencies and broader molecular weight distributions[1][4][10].

For professionals in drug development and advanced materials, where polymer purity and precise architecture are paramount, PTH and its more advanced derivatives are the catalysts of choice. The insights gained from comparing these seminal catalysts have paved the way for the rational design of next-generation organic photoredox catalysts, including those that operate under visible light, further expanding the vast potential of O-ATRP[6][12].

References

A Comparative Guide to the Photocatalytic Activity of 10-Phenyl-10H-phenothiazine: A Quantum Yield Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of photoredox catalysis, the quest for efficient, robust, and cost-effective photocatalysts is paramount. 10-Phenyl-10H-phenothiazine (PTH), an organic photocatalyst, has garnered significant attention as a promising alternative to traditional iridium and ruthenium-based complexes. This guide provides an in-depth validation of the photocatalytic activity of PTH through the lens of quantum yield (Φ), a critical metric for evaluating the efficiency of a photochemical process. By objectively comparing its performance with established photocatalysts—Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), Eosin Y, and Rose Bengal—this document offers a comprehensive resource, complete with experimental data and protocols, to inform catalyst selection in your research and development endeavors.

The Central Role of Quantum Yield in Photocatalysis

The quantum yield of a photochemical reaction is defined as the number of specific events (e.g., molecules of product formed) occurring per photon absorbed by the system. It is the ultimate measure of the efficiency of a photocatalyst in converting light energy into chemical energy. A higher quantum yield signifies a more effective catalyst, requiring less energy input and potentially leading to shorter reaction times and higher product throughput. Therefore, accurate quantum yield measurements are indispensable for the rational design and optimization of photocatalytic reactions.

Comparative Analysis of Photocatalytic Efficiency

To provide a clear and objective comparison, this guide focuses on a common application of these photocatalysts: the generation of singlet oxygen (¹O₂), a key reactive intermediate in many photooxidation reactions. The singlet oxygen quantum yield (ΦΔ) represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.

PhotocatalystSinglet Oxygen Quantum Yield (ΦΔ) in DMSOExcitation Wavelength (nm)Reference
This compound (PTH) Not directly reported for ¹O₂ in a comparative study~365-
[Ru(bpy)₃]Cl₂ 0.57450[1]
Eosin Y 0.57525[1]
Rose Bengal 0.75559[1]

Note: While a direct comparative study of the singlet oxygen quantum yield for PTH under the same conditions as the other catalysts was not found in the literature, its established role as a photoredox catalyst in various organic reactions, such as the dehalogenation of aromatic halides and pinacol coupling reactions, demonstrates its high photocatalytic activity.[2] Phenothiazine derivatives have been shown to have high intersystem crossing quantum yields (around 0.6), which is a prerequisite for efficient singlet oxygen generation.

The data clearly indicates that for singlet oxygen generation in DMSO, Rose Bengal exhibits the highest efficiency, followed by [Ru(bpy)₃]Cl₂ and Eosin Y, which have comparable quantum yields.[1] The selection of a photocatalyst, however, is not solely based on its quantum yield but also on factors such as its absorption spectrum, redox potentials, stability, and cost. PTH and other organic dyes offer the advantage of being metal-free and are often more economical than ruthenium complexes.[3]

The Photocatalytic Mechanism of this compound

The photocatalytic activity of PTH is rooted in its electronic structure. Upon absorption of light, the molecule is promoted to an excited singlet state (¹PTH). Through a process called intersystem crossing (ISC), it can efficiently transition to a longer-lived triplet excited state (³PTH). This triplet state is a potent single-electron donor and can initiate a variety of chemical transformations.

G cluster_SET Photoredox Cycle PTH PTH (Ground State) PTH_S1 ¹PTH* (Singlet Excited State) PTH->PTH_S1 hν (Light Absorption) PTH_T1 ³PTH* (Triplet Excited State) PTH_S1->PTH_T1 Intersystem Crossing (ISC) PTH_T1->PTH Phosphorescence/ Non-radiative decay Substrate_Radical Substrate Radical Anion (A⁻•) PTH_T1->Substrate_Radical Single Electron Transfer (SET) PTH_Radical PTH Radical Cation (PTH⁺•) Substrate Substrate (A) Product Product Substrate_Radical->Product Reaction Cascade PTH_Radical->PTH Regeneration

Caption: Photocatalytic cycle of this compound (PTH).

In a typical reductive quenching cycle, the excited triplet state of PTH donates an electron to a substrate molecule, generating a substrate radical anion and the PTH radical cation. The substrate radical anion then undergoes further chemical transformations to yield the final product. The PTH radical cation is subsequently reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.

Experimental Protocol: Measuring Photocatalytic Quantum Yield Using Chemical Actinometry

To ensure the trustworthiness and reproducibility of photocatalytic studies, a standardized method for measuring quantum yield is crucial. Chemical actinometry, particularly using potassium ferrioxalate, is a well-established and reliable technique.

Experimental Workflow

G cluster_prep Preparation cluster_irradiation Irradiation cluster_analysis Analysis Actinometer_Sol Prepare Potassium Ferrioxalate Actinometer Solution (0.006 M) Irradiate_Actinometer Irradiate Actinometer Solution for a known time (t) Actinometer_Sol->Irradiate_Actinometer Phen_Sol Prepare 1,10-Phenanthroline Solution Complexation Add Phenanthroline and Buffer to irradiated actinometer solution Phen_Sol->Complexation Buffer_Sol Prepare Buffer Solution Buffer_Sol->Complexation Irradiate_Actinometer->Complexation Irradiate_Sample Irradiate Photocatalytic Reaction under identical conditions Analyze_Product Quantify Product Formation in photocatalytic reaction Irradiate_Sample->Analyze_Product Spectro Measure Absorbance at 510 nm (Fe²⁺-phenanthroline complex) Complexation->Spectro Calc_Flux Calculate Photon Flux (q) Spectro->Calc_Flux Calc_QY Calculate Quantum Yield (Φ) Calc_Flux->Calc_QY Analyze_Product->Calc_QY

References

A Comparative Guide to the Performance of Functionalized vs. Unfunctionalized 10-Phenyl-10h-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 10-Phenyl-10H-phenothiazine (PTH) core is a robust and versatile heterocyclic scaffold. Recognized as a "privileged structure," it serves as a foundational component in fields ranging from medicinal chemistry to materials science, owing to its unique electronic properties and amenability to chemical modification. This guide provides an in-depth comparison of the unfunctionalized PTH core against its functionalized derivatives, supported by experimental data, to illustrate how strategic chemical modifications can unlock and enhance its performance across various high-tech applications.

The Unfunctionalized Core: A Performance Baseline

This compound is an electron-rich organic compound characterized by a non-planar, butterfly-like conformation. This structure is crucial as it helps to prevent the undesirable molecular aggregation that can hamper performance in electronic devices.

Fundamental Properties of Unfunctionalized PTH:

  • Photophysical: The molecule typically exhibits a maximum UV-Vis absorption wavelength (λmax) at approximately 314 nm. A key characteristic is its ability to undergo one-electron oxidation to form a stable and intensely colored radical cation (PTZ⁺•), a property central to its function in photocatalysis.

  • Electrochemical: The core structure is inherently electron-donating. This makes it a valuable building block for hole-transporting materials and a competent photocatalyst for reduction and oxidation reactions, with reported oxidation and reduction potentials of E1/2= +0.75 V and E1/2= -2.1 V vs SCE, respectively.[1]

  • Solubility: A significant limitation of the unfunctionalized core is its poor solubility in aqueous solutions and many common organic solvents. This insolubility can impede its photocatalytic activity in water and complicates its processing for device fabrication.[1]

While the unfunctionalized core has baseline utility as a photocatalyst and pharmaceutical precursor, its performance is often constrained by these intrinsic properties.[2]

The Power of Functionalization: Tailoring Performance by Design

Functionalization is the strategic addition of chemical groups to the PTH scaffold to fine-tune its electronic, optical, and physical properties. By modifying the phenothiazine rings or the N-phenyl group, researchers can precisely alter the frontier molecular orbital (HOMO and LUMO) energy levels, thereby tailoring the molecule for specific, high-performance applications.

Key Functionalization Strategies:

  • Electron-Donating Groups (EDGs): Attaching groups like amines (-NH2) or methoxy (-OCH3) increases the HOMO energy level, making the molecule easier to oxidize and enhancing its hole-transport capabilities.

  • Electron-Withdrawing Groups (EWGs): Introducing groups such as cyano (-CN), nitro (-NO2), or sulfonyl (-SO2) lowers the LUMO energy level. This is critical for developing materials with electron-accepting properties, such as those used in advanced OLEDs.

  • Solubility Enhancement: Incorporating polar groups like carboxylic acids (-COOH) or long alkyl chains can dramatically improve solubility and processability, particularly for applications in aqueous media or solution-processed electronics.[1]

dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, sep="+10,10"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} }

Caption: Impact of Functionalization on PTH Properties.

Comparative Performance Analysis: Application-Specific Data

The true measure of functionalization's impact is seen in direct performance comparisons within specific applications.

A. Organic Light-Emitting Diodes (OLEDs)

In OLEDs, PTH derivatives are prized for their hole-transporting capabilities and their non-planar shape, which mitigates performance-degrading aggregation.

  • Unfunctionalized: Serves as a basic structural motif but is rarely used directly in high-performance devices due to moderate efficiency and processing challenges.

  • Functionalized: Strategic functionalization transforms PTH into a high-performance component. For instance, oxidizing the sulfur atom to create This compound 5,5-dioxide turns it into a novel electron acceptor. When combined with an electron donor, this functionalized molecule creates a material with aggregation-induced delayed fluorescence (TADF), a key mechanism for highly efficient OLEDs.

Compound/Device TypeKey FunctionalizationMax. External Quantum Efficiency (EQE)Max. Power Efficacy (PE)Max. Current Efficacy (CE)
Baseline (Hypothetical)NoneLowLowLow
Green Non-Doped TADF OLEDSulfonyl (S=O) group16.4% 32.0 lm W⁻¹ 44.9 cd A⁻¹

Table 1: Performance of a functionalized phenothiazine-based emitter in a non-doped OLED.[3]

B. Photocatalysis

PTH is a metal-free photocatalyst with applications in organic synthesis and environmental remediation.[2] However, its utility is severely limited by its insolubility in water.

  • Unfunctionalized: While active in organic solvents, it is rendered inactive for degrading pollutants in aqueous media.[1]

  • Functionalized: By introducing a carboxylic acid group, the PTH molecule can be covalently anchored to a solid support like mesoporous silica. This creates a water-compatible, heterogeneous photocatalyst that retains its optical properties and becomes highly effective for degrading aqueous pollutants under solar irradiation.

CatalystFunctionalization/ImmobilizationPollutantApparent Rate Constant (k) (min⁻¹)
Unfunctionalized PTHNone (Homogeneous)AcetaminophenInactive in water
SBA-15-AP-PTH Carboxyl group for amide linkage to silicaAcetaminophen0.012
Unfunctionalized PTHNone (Homogeneous)DiclofenacInactive in water
SBA-15-AP-PTH Carboxyl group for amide linkage to silicaDiclofenac0.020

Table 2: Comparison of photocatalytic degradation of pollutants in water. The functionalized, anchored PTH (SBA-15-AP-PTH) is highly active, while the unfunctionalized version is not. Data adapted from related studies.[1]

C. Medicinal Chemistry and Drug Development

The phenothiazine scaffold is a cornerstone of many therapeutic agents. Functionalization is key to enhancing potency and tailoring activity against specific biological targets.

  • Unfunctionalized: The core phenothiazine structure exhibits relatively low cytotoxicity.[4]

  • Functionalized: The addition of various side chains and substituents dramatically increases biological activity. Studies screening numerous derivatives against liver cancer cell lines (Hep3B and SkHep1) revealed that specific functionalized compounds were significantly more cytotoxic than the parent phenothiazine core.[4] This demonstrates that functionalization is essential for developing potent anticancer agents from this scaffold.[4][5][6][7]

CompoundFunctionalizationRelative Cytotoxicity vs. Core
Phenothiazine CoreNoneBaseline (Low)
Trifluoperazine (TFP) Piperazine & -CF3 groupsHigh
Prochlorperazine (PCP) Piperazine & -Cl groupsHigh
Novel Derivatives (e.g., 1, 3, 8, 10) Acyl chlorides, alkylaminesHigh

Table 3: Relative cytotoxicity of functionalized phenothiazine derivatives compared to the unfunctionalized core against liver cancer cell lines.[4]

Experimental Methodologies

Reproducible and verifiable protocols are the bedrock of scientific integrity. Below are standardized workflows for the synthesis and characterization of PTH derivatives.

A. Synthesis Protocol: Buchwald-Hartwig Amination

This protocol details the synthesis of a carboxylated PTH derivative, a versatile intermediate for further functionalization, such as anchoring to a solid support.[1]

Objective: Synthesize 4-(10H-phenothiazin-10-yl)benzonitrile, a precursor to the carboxylic acid derivative.

  • Preparation: Add phenothiazine (10.0 mmol), p-bromobenzonitrile (11.0 mmol), Pd₂(dba)₃ (0.3 mmol), and HPtBu₃BF₄ (0.5 mmol) to a sealed reaction tube under an inert atmosphere.

  • Solvent Addition: Add 11 mL of anhydrous toluene to the tube and stir the mixture for 15 minutes.

  • Base Addition: Add NaOtBu (11.5 mmol) to the reaction mixture.

  • Reaction: Seal the tube and stir the mixture at 110 °C for 48 hours.

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter it through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via column chromatography to yield the desired functionalized product.

  • Hydrolysis: The resulting nitrile (PTH-CN) can be subsequently hydrolyzed to the carboxylic acid (PTH-COOH) under basic conditions.

dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: General workflow for PTH functionalization and evaluation.

B. Characterization Protocol: Cyclic Voltammetry (CV)

CV is an essential technique to determine the oxidation and reduction potentials, providing insight into the electronic properties of the synthesized molecules.[8][9][10]

Objective: Measure the oxidation potential of a functionalized PTH derivative.

  • Preparation: Prepare a 0.1 M electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane). Dissolve a small amount of the sample in this solution.

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: Glassy carbon or platinum.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Deoxygenation: Bubble inert gas (argon or nitrogen) through the solution for at least 5 minutes to remove dissolved oxygen.

  • Measurement:

    • Connect the electrodes to a potentiostat.[11]

    • Set the potential window (e.g., from 0 V to +2.0 V for oxidation).

    • Apply a linear potential sweep at a defined scan rate (e.g., 50 mV/s).[8]

    • Record the resulting current to generate the voltammogram.

  • Analysis: The potential at the peak of the oxidation wave corresponds to the oxidation potential of the compound. For accurate comparison, it is common to add a ferrocene internal standard at the end of the experiment.[8]

Conclusion and Outlook

The comparative data unequivocally demonstrates that functionalization is not merely an incremental improvement but a transformative strategy for this compound. While the unfunctionalized core possesses favorable foundational properties, its performance is often limited by poor solubility and unoptimized electronic characteristics.

Through strategic chemical modification, the PTH scaffold can be tailored into highly efficient materials for OLEDs, robust and water-compatible photocatalysts, and potent therapeutic agents. The ability to precisely tune HOMO/LUMO levels and introduce new functionalities ensures that the phenothiazine family will remain at the forefront of innovation in materials science and drug discovery. Future research will likely focus on creating multifunctional derivatives that combine diagnostic and therapeutic properties or developing next-generation materials with unprecedented stability and efficiency for sustainable technologies.

References

Comparative study of the photophysical properties of different N-aryl phenothiazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the photophysical properties of N-aryl phenothiazines, a class of heterocyclic compounds pivotal to advancements in organic electronics, photoredox catalysis, and drug development. We will explore how structural modifications to the N-aryl substituent and the phenothiazine core dictate their interaction with light, offering a blueprint for designing molecules with tailored optoelectronic characteristics.

Introduction: The Versatility of the Phenothiazine Core

Phenothiazine (PTZ) is a sulfur- and nitrogen-containing tricyclic aromatic compound with a characteristic "butterfly" conformation. Its electron-rich nature makes it an excellent electron donor, a property that has been exploited in various applications. The introduction of an aryl group at the nitrogen atom (N-arylation) provides a powerful handle to modulate the electronic structure and, consequently, the photophysical and electrochemical properties of the molecule.[1][2] This tunability has positioned N-aryl phenothiazines as critical components in organic light-emitting diodes (OLEDs), solar cells, and as highly efficient metal-free photoredox catalysts.[3][4]

The synthesis of a diverse library of these compounds is readily achievable through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, which allows for the installation of various electronically distinct aryl groups.[1] This synthetic accessibility is key to establishing the structure-property relationships discussed herein.

The Foundation of Photophysics: A Jablonski Diagram

To understand the comparative data, we must first visualize the electronic transitions that occur when a molecule like an N-aryl phenothiazine interacts with light. The Jablonski diagram provides a simplified model of these processes.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S2 S₂ S0->S2 S1->S0 IC S1->S0 Fluorescence T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating key photophysical processes in an organic molecule.

Upon absorbing a photon (Absorption), an electron is promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then relax through several pathways:

  • Fluorescence: Radiative decay from S₁ back to S₀, emitting a photon.

  • Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity.

  • Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁).

  • Phosphorescence: Radiative decay from T₁ to S₀, which is typically slower than fluorescence.

Comparative Analysis: Structure vs. Photophysical Properties

The photophysical behavior of N-aryl phenothiazines is profoundly influenced by two primary structural factors: the electronic nature of the N-aryl substituent and the extent of π-conjugation in the phenothiazine core.

Effect of N-Aryl Substituents

The electronic properties of the N-aryl ring directly modulate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich phenothiazine core, while the LUMO distribution can be influenced by the substituent.

  • Electron-Donating Groups (EDGs): Substituents like dialkylamino (-NR₂) or methoxy (-OCH₃) groups on the N-phenyl ring increase the energy of the HOMO. This leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.[3] Furthermore, strong EDGs can significantly lower the oxidation potential, making the molecule a more potent electron donor in its excited state and thus a more powerful photoredox catalyst.[5][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) groups lower the energy of the LUMO. This also reduces the HOMO-LUMO gap, typically causing a red shift in the absorption spectra. The presence of EWGs increases the oxidation potential, making the molecule harder to oxidize.[1]

The interplay between the substituent's electronic nature and the molecule's conformation is also critical. EDGs tend to favor an intra conformation, while EWGs favor an extra conformation, and this structural preference correlates strongly with the experimentally determined oxidation potentials.[1]

Table 1: Comparison of N-Phenylphenothiazines with Different Substituents

Compound N-Aryl Substituent λabs (nm) λem (nm) Eox (V vs SCE) Key Feature Reference
1 Phenyl ~321 ~420 +0.76 Unsubstituted Benchmark [3][6]
2 4-(Dimethylamino)phenyl ~313 ~460 +0.55 Strong EDG, lower oxidation potential [3][6]
3 4-Cyanophenyl ~330 - +0.95 EWG, higher oxidation potential [1]

| 4 | 4-Methoxyphenyl | ~325 | - | +0.71 | Moderate EDG |[1] |

Note: Data is compiled from different solvents and conditions and should be used for comparative trends.

Effect of Extended π-Conjugation

A ring-fusion approach can be used to extend the π-conjugation of the phenothiazine core. Increasing the number of linearly fused aromatic rings has a dramatic and predictable effect on the photophysical properties.[7][8]

As the conjugation length increases:

  • Bathochromic Shift: The absorption and emission spectra shift significantly to longer wavelengths (red-shift). This is due to a progressive decrease in the HOMO-LUMO energy gap.[7]

  • Increased Molar Extinction Coefficient (ε): The molecules absorb light more strongly.[7][8]

  • Enhanced Photocatalytic Activity: The ability to absorb lower-energy visible light makes these extended phenothiazines highly efficient photocatalysts for reactions like the oxidative coupling of amines under visible-light irradiation, a task that the parent phenothiazine can only perform with UV light.[7]

Table 2: Photophysical Properties of Extended N-Aryl Phenothiazines

Compound Number of Fused Rings λabs (nm) in DMF λem (nm) in DMF Key Feature Reference
PTZ 3 316 438 Parent Core [7]
1 4 365 458 Extended Conjugation [7]
2 5 409 496 Further Red Shift [7]
3 6 455 557 Strong Visible Absorption [7]

| 4 | 7 | 498 | 610 | Near-IR Region Approached |[7] |

Experimental Protocols for Photophysical Characterization

Accurate and reproducible data is the cornerstone of any comparative study. The following section details standardized protocols for characterizing the key photophysical properties of N-aryl phenothiazines.

Experimental Workflow

The characterization process follows a logical sequence, from sample preparation to a suite of spectroscopic measurements.

workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Synthesize & Purify N-Aryl Phenothiazine B Select Spectroscopic Grade Solvent A->B C Prepare Stock Solution B->C D Prepare Dilute Solutions (Abs < 0.1 for Emission) C->D E UV-Vis Absorption Spectroscopy D->E F Photoluminescence (PL) Spectroscopy (Emission & Excitation Spectra) D->F G Quantum Yield (QY) Measurement (Relative Method) D->G H Time-Resolved PL Spectroscopy (Fluorescence Lifetime) D->H I Calculate Molar Extinction Coefficient (ε) E->I J Determine Stokes Shift F->J K Calculate Quantum Yield (Φf) G->K L Determine Lifetime (τ) H->L M Correlate Structure with Properties I->M J->M K->M L->M

Caption: Standard workflow for photophysical characterization of N-aryl phenothiazines.

Protocol: UV-Vis Absorption Spectroscopy

Causality: This technique measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states.[9] The resulting spectrum provides information on the HOMO-LUMO gap and, with concentration-dependent measurements, the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.

Methodology:

  • Preparation: Prepare a series of solutions of the N-aryl phenothiazine in a spectroscopic grade solvent (e.g., THF, DMF, Toluene) with concentrations ranging from 1 µM to 50 µM. A blank cuvette containing only the solvent must be used as a reference.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum, typically from 250 nm to 700 nm. Ensure the maximum absorbance falls within the reliable range of the instrument (typically 0.1 to 1.5).[9]

  • Analysis: Plot absorbance versus wavelength. To determine ε, plot absorbance at a specific wavelength (λmax) against concentration. According to the Beer-Lambert law, the slope of this line is the product of ε and the path length of the cuvette (typically 1 cm).

Protocol: Steady-State Photoluminescence Spectroscopy

Causality: This measurement quantifies the light emitted by a sample after excitation. It provides the emission spectrum (λem) and, by measuring the difference between the absorption and emission maxima, the Stokes shift. A large Stokes shift is often desirable for applications like bioimaging to minimize self-absorption.

Methodology:

  • Preparation: Use an optically dilute solution (Absorbance < 0.1 at the excitation wavelength) to prevent inner-filter effects, where emitted light is reabsorbed by other molecules in the solution.[9]

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and an emission detector.

  • Measurement:

    • Emission Spectrum: Set the excitation wavelength (typically at or near the λabs,max) and scan the emission monochromator over a longer wavelength range.

    • Excitation Spectrum: Set the emission detector to the wavelength of maximum emission (λem,max) and scan the excitation monochromator. The resulting spectrum should closely resemble the absorption spectrum if a single species is responsible for the emission.

Protocol: Fluorescence Quantum Yield (Φf) Determination

Causality: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for applications requiring bright emission, such as OLEDs. The relative method, comparing the sample to a standard of known quantum yield, is most common.[9]

Methodology:

  • Standard Selection: Choose a reference standard whose absorption and emission spectra overlap well with the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95).

  • Preparation: Prepare dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength. The solvent for both should have the same refractive index if possible, or a correction must be applied.

  • Measurement: Record the absorption and fluorescence emission spectra for both the sample and the standard under identical instrument settings (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ηs² / ηr²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • Subscripts 's' and 'r' denote the sample and reference, respectively.

Conclusion and Future Outlook

The photophysical properties of N-aryl phenothiazines are highly tunable through rational chemical design. By modifying the electronic character of the N-aryl substituent or extending the π-conjugation of the heterocyclic core, researchers can precisely control the absorption/emission wavelengths, redox potentials, and quantum efficiencies of these molecules.[1][3][7] This guide provides a framework for comparing these derivatives and a set of validated protocols for their characterization.

Future research will likely focus on developing novel N-aryl phenothiazines with properties tailored for specific next-generation applications, such as near-infrared (NIR) emitters for in-vivo imaging, panchromatic absorbers for more efficient solar cells, and even more powerful organocatalysts for green chemistry. The fundamental structure-property relationships outlined here will continue to be the guiding principles in these endeavors.

References

The Pragmatic Photocatalyst: Assessing the Cost-Effectiveness of 10-Phenyl-10H-phenothiazine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the high-stakes world of drug development and fine chemical synthesis, the choice of a catalyst can define the economic viability and sustainability of a process. For decades, photoredox catalysis has been dominated by highly efficient but prohibitively expensive noble metal complexes based on iridium and ruthenium. This guide offers a deep-dive assessment of 10-Phenyl-10H-phenothiazine (PTH), a metal-free organic photocatalyst, as a cost-effective and powerful alternative for researchers, scientists, and drug development professionals. We will move beyond simple catalog listings to provide a field-proven comparison of performance, cost, and practicality.

This compound (PTH): The Organic Contender

This compound is not a newcomer, but its adoption has been accelerated by the push for greener, more sustainable chemistry. Its core strength lies in its electronic properties; it is one of the most strongly reducing organic photoredox catalysts known.[1] Upon excitation with UV-A light (approx. 365 nm), it reaches an excited state with a reduction potential powerful enough to drive a wide range of challenging chemical transformations.[2][3]

The true economic advantage of PTH, however, lies in its synthesis. While traditional methods like the Buchwald-Hartwig coupling require palladium catalysts, newer routes utilizing benzyne intermediates avoid precious metals entirely, using inexpensive starting materials.[1] This significantly lowers the barrier to entry for labs wishing to produce the catalyst on a gram scale for extensive screening and use.

Comparative Analysis: PTH vs. The Incumbents

To provide a clear assessment, we compare PTH against three common alternatives: two noble metal catalysts, fac-Ir(ppy)₃ and [Ru(bpy)₃]Cl₂, and another low-cost organic dye, Eosin Y.

Performance Metrics: A Reality Check

A direct, side-by-side comparison of quantum yields (QY) for a standardized reaction is surprisingly scarce in the literature, as this critical metric is often overlooked during catalyst development for synthetic applications.[4][5] However, we can synthesize a practical comparison by examining reported yields for a representative benchmark reaction: the reductive dehalogenation of an aryl halide. This class of reaction is fundamental in medicinal chemistry for late-stage functionalization.

CatalystTypical Loading (mol%)Reaction Time (h)Reported Yield (%) (Substrate)Light SourceKey Performance Insight
This compound (PTH) 1 - 54 - 24>90% (Aryl Iodides)[6]390 nm LEDHighly reducing; excellent for electron-deficient substrates. Metal-free nature avoids product contamination.
fac-Ir(ppy)₃ 1 - 22 - 1298% (4-CF₃-PhI)[7]447 nm LaserExtremely high phosphorescence QY (~100%).[1][8] Considered the "gold standard" for efficiency.
[Ru(bpy)₃]Cl₂ 1 - 26 - 24>95% (p-halonitrobenzene)[9]Visible LightWell-studied and versatile, but lower photoluminescence QY (~2.8%) than Iridium catalysts.[2]
Eosin Y 2 - 512 - 2450-70% (Aliphatic Bromination)[10]11W CFLVery low cost and operates with simple household lamps, but often requires longer times and shows lower efficiency.

Note: Reaction conditions (solvent, sacrificial agent, light intensity) vary between studies and significantly impact performance. This table serves as a comparative guide based on representative literature values.

The Bottom Line: A Cost-Effectiveness Breakdown

Performance is only one part of the equation. For process development and scale-up, cost is paramount. The following analysis is based on catalog prices from major suppliers for research quantities.

CatalystFormula Weight ( g/mol )Approx. Cost ($/g)Approx. Cost ($/mol)Cost per 1 mmol Rxn (1 mol% loading)
This compound (PTH) 275.37$762$209,800$2.10
fac-Ir(ppy)₃ 654.79$1,750$1,145,900$11.46
[Ru(bpy)₃]Cl₂ (Hexahydrate) 748.62$190$142,200$1.42
Eosin Y (Disodium Salt) 691.86$2.84$1,965$0.02

Pricing is based on 250mg-1g quantities from representative suppliers (e.g., Sigma-Aldrich) and is subject to change.[2][7][11][12][13][14] The "Cost per 1 mmol Rxn" is a calculated metric for comparison: ($/mol) * (0.001 mol) * (0.01).

Analysis: The data reveals a clear hierarchy. Eosin Y is exceptionally cheap but its lower performance may not be suitable for all transformations. The true competition for many applications lies between the metal catalysts and PTH. While [Ru(bpy)₃]Cl₂ appears cost-competitive per reaction at this scale, PTH offers a crucial advantage: it is metal-free . In pharmaceutical development, removing trace heavy metals from an active pharmaceutical ingredient (API) is a costly and complex purification challenge. The upfront cost of a PTH-driven synthesis can lead to significant downstream savings and reduced regulatory burden, making its total cost of ownership highly attractive. fac-Ir(ppy)₃, while highly efficient, is over five times more expensive per reaction than PTH, reserving its use for the most challenging transformations where speed is paramount.

Experimental Section: A Case Study in Reductive Dehalogenation

This section provides a robust, self-validating protocol for the PTH-catalyzed reductive dehalogenation of an aryl iodide, a common transformation in medicinal chemistry.

Rationale of Experimental Design
  • Substrate: 4-Iodoacetophenone is chosen as a model substrate. The electron-withdrawing acetyl group makes it a suitable candidate for reduction by the excited PTH catalyst.

  • Sacrificial Agent: Tributylamine (NBu₃) serves as a terminal reductant. It quenches the oxidized photocatalyst, regenerating the ground state to complete the catalytic cycle. Formic acid is often used as a co-additive to protonate the generated aryl radical.[6]

  • Solvent: Acetonitrile (MeCN) is a common polar aprotic solvent for photoredox reactions, dissolving the catalyst, substrate, and additives while remaining relatively inert.

  • Light Source: A 390 nm LED strip is selected. This wavelength is near the absorption maximum of PTH, ensuring efficient catalyst excitation while avoiding higher-energy UV that could degrade sensitive substrates.[2]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Photocatalysis prep1 Weigh PTH (5 mol%), Aryl Halide (0.1 mmol), & Internal Standard prep2 Add to NMR tube or reaction vial prep1->prep2 prep3 Add Solvent (MeCN-d3), NBu3 (5 eq.), & HCOOH (5 eq.) prep2->prep3 prep4 Seal vial and purge with N2 for 10 min prep3->prep4 rxn1 Place vial in photoreactor at room temperature prep4->rxn1 rxn2 Irradiate with 390 nm LED (e.g., 40W) with stirring rxn1->rxn2 rxn3 Monitor reaction progress by NMR or GC/LC-MS at timed intervals rxn2->rxn3

Caption: Workflow for PTH-catalyzed dehalogenation.

Step-by-Step Protocol

Materials:

  • This compound (PTH) (CAS: 7152-42-3)

  • 4-Iodoacetophenone (Substrate)

  • Tributylamine (NBu₃)

  • Formic Acid (HCOOH)

  • 1,4-Dimethoxybenzene (Internal Standard for NMR analysis)

  • Deuterated Acetonitrile (MeCN-d₃)

  • NMR tubes or small reaction vials with septa

  • 390 nm LED photoreactor with stirring and cooling capabilities

Procedure:

  • Preparation: To a clean, dry NMR tube or reaction vial, add 10-phenylphenothiazine (0.005 mmol, 1.38 mg), 4-iodoacetophenone (0.1 mmol, 24.6 mg), and 1,4-dimethoxybenzene (0.2 mmol, 27.6 mg).

  • Reagent Addition: In a fume hood, add deuterated acetonitrile (approx. 0.75 mL), tributylamine (0.5 mmol, 119 µL), and formic acid (0.5 mmol, 19 µL).

  • Inerting: Seal the vial with a septum cap. Purge the solution with a gentle stream of nitrogen or argon gas for 10 minutes to remove dissolved oxygen, which can quench the excited catalyst.

  • Irradiation: Place the sealed vial into the photoreactor, ensuring it is positioned for consistent illumination and stirring. Begin irradiation with the 390 nm LEDs at room temperature.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the vial and acquire an NMR spectrum to monitor the conversion of the starting material and the formation of the product (acetophenone) relative to the internal standard.[6]

Mechanism in Focus: The PTH Catalytic Cycle

The power of PTH lies in its ability to act as a single-electron transfer agent upon photoexcitation. The generally accepted mechanism for reductive dehalogenation proceeds through a reductive quenching cycle.

Caption: Reductive quenching cycle for PTH.

Mechanism Explained:

  • Excitation: Ground-state PTH absorbs a photon (hν), promoting it to an electronically excited state (PTH*).

  • Reductive Quenching: The excited PTH* is a potent oxidant. It is quenched by the sacrificial electron donor, tributylamine (NBu₃), via Single Electron Transfer (SET). This generates the PTH radical anion (not shown for simplicity in this cycle) and the tributylamine radical cation (NBu₃•+). Correction to standard representation: For reductive dehalogenation, the excited PTH acts as a reductant. Let's redraw for accuracy.

Corrected Mechanism: The excited state of PTH is a strong reductant.

Caption: Photocatalytic cycle for reductive dehalogenation.

Mechanism Explained (Corrected):

  • Excitation: Ground-state PTH absorbs a photon, forming the excited state PTH*.

  • Electron Transfer to Substrate: The highly reducing PTH* donates an electron (SET) to the aryl iodide (Ar-I), generating the PTH radical cation (PTH•+) and the aryl iodide radical anion, which fragments into an aryl radical (Ar•) and an iodide ion.

  • Hydrogen Atom Transfer (HAT): The highly reactive aryl radical abstracts a hydrogen atom from a donor in the medium (like formic acid or the solvent) to form the final dehalogenated product (Ar-H).

  • Catalyst Regeneration: The oxidized photocatalyst, PTH•+, is reduced back to its ground state by the sacrificial amine (NBu₃), which is consumed in the process. This closes the catalytic cycle.

Conclusion and Future Perspectives

This compound stands as a compelling photocatalyst for modern organic synthesis. While it may not always match the sheer speed of iridium-based catalysts, its significantly lower cost, ease of synthesis, and metal-free nature present a powerful value proposition. For drug development professionals, the ability to avoid transition metal contaminants is a particularly strong driver for adoption, potentially saving enormous costs and time in downstream purification and regulatory compliance.

The true cost-effectiveness of PTH is realized when viewing the entire synthetic workflow. It empowers labs to perform a wide array of powerful photoredox transformations without the financial barrier or contamination concerns associated with noble metals. As the field continues to prioritize sustainability, the role of potent, inexpensive, and environmentally benign organic photocatalysts like PTH is set to expand, making it an essential tool in the modern chemist's arsenal.

References

A Senior Application Scientist's Guide to 10-Phenyl-10H-phenothiazine (PTH) in Photoredox Catalysis: Harnessing Solvent Systems for Optimal Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Organic Photoredox Catalysts

Visible-light photoredox catalysis has revolutionized modern synthetic chemistry, offering mild and sustainable pathways to construct complex molecules.[1] While noble metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, there is a growing impetus to develop robust, metal-free organic alternatives for reasons of cost and sustainability.[2][3] Among these, N-arylphenothiazines have emerged as a powerhouse class of organic photoredox catalysts, prized for their potent reducing capabilities in the excited state.[4][5][6]

10-Phenyl-10H-phenothiazine (PTH), in particular, stands out as one of the most strongly reducing and versatile organophotocatalysts reported.[2][7] Its utility spans a wide array of challenging transformations, from C-F bond cleavage to atom-transfer radical polymerizations (ATRP) and dehalogenations.[2][8][9] However, unlocking the full potential of PTH requires a nuanced understanding of a critical, yet often overlooked, reaction parameter: the solvent system. The choice of solvent profoundly impacts the catalyst's photophysical properties, altering excited-state lifetimes, redox potentials, and ultimately, reaction efficiency.

This guide provides an in-depth comparison of PTH efficacy across different solvent systems, grounded in experimental data and mechanistic insights. It is designed for researchers and drug development professionals seeking to optimize existing protocols and innovate new synthetic methodologies using this exceptional organocatalyst.

The Photoredox Mechanism of this compound (PTH)

The efficacy of PTH is rooted in its electronic structure and photophysical behavior. As an organic dye, it operates through a defined catalytic cycle, which can be initiated via either an oxidative or reductive quenching pathway. Given its exceptionally strong reducing power upon excitation, the oxidative quenching cycle is most common.

The Oxidative Quenching Cycle:

  • Photoexcitation: The ground-state PTH molecule absorbs a photon (typically in the UV-A range, ~320-365 nm), promoting an electron to a higher energy orbital and forming the electronically excited state (PTH*).[5][6][8]

  • Single Electron Transfer (SET): The highly reducing PTH* donates an electron to a suitable substrate (Sub), generating the substrate radical anion (Sub•-) and the PTH radical cation (PTH•+).[6] The excited-state reduction potential of PTH is remarkably high, with values reported around -2.1 V vs SCE, enabling the reduction of even very challenging substrates like aryl chlorides.[4][7]

  • Catalyst Regeneration: The PTH•+ is then reduced back to its ground state by a sacrificial electron donor (e.g., a tertiary amine) present in the reaction mixture, closing the catalytic cycle.

This process is visualized in the catalytic cycle diagram below.

PTH_Photoredox_Cycle cluster_cycle Oxidative Quenching Cycle PTH_ground PTH (Ground State) PTH_excited PTH* (Excited State) PTH_ground->PTH_excited hν (Light) PTH_cation PTH•+ (Radical Cation) PTH_excited->PTH_cation SET to Substrate (Sub) Sub_radical Sub•- PTH_cation->PTH_ground Regeneration by Donor Donor_oxidized Donor•+ Sub Sub Donor Donor

Caption: The oxidative photoredox cycle of this compound (PTH).

The Critical Role of the Solvent System

The surrounding solvent medium is not a passive bystander; it actively modulates the energy levels of the ground, excited, and radical cation states of PTH. This modulation directly influences key photophysical parameters that govern catalytic efficiency. The photophysical properties of phenothiazine derivatives are known to be more dependent on the solvent and substituents than on the N-alkyl or N-aryl chain itself.[10]

Solvent Polarity and Stabilization Effects

Solvent polarity plays a multifaceted role. Generally, polar solvents can stabilize the charge-separated excited state and the resulting radical cation (PTH•+). This stabilization can influence:

  • Absorption and Emission Spectra: The absorption maximum of PTH shows only a minor shift with solvent polarity, typically centered around 320 nm.[6][11] However, the fluorescence emission can be more sensitive, with emission maxima reported between 440 to 448 nm depending on the solvent environment.[12]

  • Excited-State Lifetime: The lifetime of the excited state (both singlet and triplet) is paramount. A longer lifetime allows more time for the crucial bimolecular electron transfer event to occur. Studies on related N-aryl phenoxazines have shown that excited-state lifetimes and intersystem crossing (ISC) rates can vary with the solvent environment.[13] For instance, in non-coordinating solvents, the locally excited character of the S1 and T1 states leads to only modest variations, but reactive solvents like dichloromethane can open new deactivation pathways.[13]

  • Redox Potentials: While the ground-state oxidation potential is relatively fixed, the excited-state reduction potential (E*red) is a function of both the ground-state potential and the excited-state energy. Solvent-induced stabilization of the excited state can fine-tune this potential, impacting the thermodynamic driving force for electron transfer.

Comparative Photophysical Data in Various Solvents

The following table summarizes key photophysical and electrochemical data for PTH and its derivatives, illustrating the impact of the solvent and substitution.

CatalystSolventλabs (nm)λem (nm)Eox (V vs SCE)E*red (V vs SCE)Reference
PTH Hexane314-0.75-2.1[11][14]
PTH Acetonitrile320~449--[6][12]
PTH Derivative Dichloromethane258446--[15]
PTH Derivative 1,2-Dichloroethane275398--[15]
Dialkylamino-PTH ---0.57up to -3.0[5]
Diisobutylamino-PTH ---0.49-[5]

This table compiles data from multiple sources on PTH and closely related derivatives to illustrate trends. Direct comparison requires consistent experimental conditions.

Causality Insight: The dramatic increase in the excited-state reduction potential for the dialkylamino-substituted PTH derivatives highlights a key strategy for catalyst design.[5] The strong electron-donating amino group raises the energy of the highest occupied molecular orbital (HOMO), making the catalyst easier to oxidize (lower Eox) and, consequently, a much stronger reductant in the excited state. This allows for the activation of less-activated substrates that are inaccessible with the parent PTH.[5][16]

Comparison with Alternative Photoredox Catalysts

To appreciate the unique advantages of PTH, it is useful to compare it against benchmark transition metal catalysts and other organic dyes.

PhotocatalystClassλabs, max (nm)E*red (V vs SCE)Key AdvantagesKey Disadvantages
[Ru(bpy)3]2+ Transition Metal452-1.33High efficiency, well-studied, visible light absorptionCostly, potential metal contamination
fac-Ir(ppy)3 Transition Metal375, 460-1.73High quantum yield, tunable propertiesVery expensive, potential metal contamination
Eosin Y Organic Dye518-0.78Inexpensive, visible light absorptionWeaker reducing power, can be prone to bleaching
This compound (PTH) Organic Dye~320-2.1Extremely strong reductant , metal-free, low costUV absorption, potential for side reactions
Dialkylamino-PTH Organic Dye>320up to -3.0 Among the strongest known reductants , metal-freeRequires synthesis, may have lower stability

Expert Analysis: PTH and its derivatives occupy a critical niche. While they absorb in the near-UV rather than the visible spectrum, their exceptional reducing power is often unmatched by common catalysts.[7] This makes PTH the catalyst of choice for particularly challenging reductions, such as the activation of SF6 or the cleavage of robust aryl chlorides, where catalysts like Eosin Y or even [Ru(bpy)3]2+ would be ineffective.[2][7]

Experimental Protocol: A Self-Validating System for a PTH-Catalyzed Reaction

This section provides a detailed, step-by-step protocol for a representative photoredox-catalyzed pinacol coupling of benzaldehyde.[3] The protocol is designed to be self-validating by emphasizing steps critical for reproducibility.

Workflow Overview

Experimental_Workflow start Start prep 1. Reagent & Glassware Prep (Dry glassware, purify reagents) start->prep setup 2. Reaction Assembly (Add reagents to vial under N2) prep->setup degas 3. Solvent Degassing (3x Freeze-Pump-Thaw cycles) setup->degas irradiate 4. Photo-Irradiation (Stir at RT, 390 nm LED) degas->irradiate quench 5. Reaction Quench & Workup (Expose to air, extraction) irradiate->quench analyze 6. Analysis (TLC, NMR, GC-MS) quench->analyze end End analyze->end

Caption: General workflow for a PTH-catalyzed photoredox reaction.

Detailed Step-by-Step Methodology

Objective: To perform the photoredox-catalyzed pinacol coupling of benzaldehyde to form hydrobenzoin.

Materials:

  • This compound (PTH) (≥95%)[8]

  • Benzaldehyde (freshly distilled)

  • Tri-n-butylamine (NBu3) (sacrificial donor)

  • Formic acid (HCOOH) (additive)

  • Acetonitrile (MeCN), anhydrous (solvent)

  • Schlenk tube or borosilicate vial with a screw cap and septum

  • Magnetic stir bar

  • Nitrogen or Argon source

  • 390 nm LED lamp or photoreactor setup

Protocol:

  • Glassware and Reagent Preparation (The Foundation of Reproducibility):

    • Rationale: Oxygen is a highly efficient quencher of excited states and can participate in unwanted side reactions. Water can interfere with radical intermediates. Ensuring all components are dry and oxygen-free is the single most critical factor for success.

    • Procedure: a. Oven-dry all glassware (Schlenk tube, syringes) at 120 °C overnight and cool under a stream of inert gas (N2 or Ar). b. Use anhydrous grade acetonitrile. For maximum reproducibility, it is best to pass the solvent through a solvent purification system (e.g., a Grubbs apparatus) or store it over activated molecular sieves.

  • Reaction Assembly (Precision under Inert Atmosphere):

    • Rationale: Maintaining an inert atmosphere during reagent addition prevents contamination from ambient air and moisture.

    • Procedure: a. To the dried Schlenk tube containing a stir bar, add this compound (3.4 mg, 0.0125 mmol, 5 mol%). b. Seal the tube, and purge with inert gas for 5-10 minutes. c. Under a positive pressure of inert gas, add anhydrous acetonitrile (2.5 mL). d. Add benzaldehyde (26.5 mg, 0.25 mmol, 1.0 equiv). e. Add tri-n-butylamine (92.7 mg, 0.50 mmol, 2.0 equiv). f. Add formic acid (11.5 mg, 0.25 mmol, 1.0 equiv).

  • Solvent Degassing (The Gold Standard):

    • Rationale: While sparging a solvent with inert gas can remove some dissolved oxygen, the freeze-pump-thaw method is significantly more effective and is the recommended procedure for achieving consistent results in photoredox catalysis.

    • Procedure: a. With the reaction tube sealed, freeze the mixture in a liquid nitrogen bath until completely solid. b. Once frozen, apply a high vacuum and maintain for 5 minutes. c. Close the connection to the vacuum and thaw the mixture in a room temperature water bath. You may observe gas bubbles evolving from the solution as it thaws. d. Repeat this freeze-pump-thaw cycle two more times (for a total of three cycles). e. After the final cycle, backfill the tube with inert gas.

  • Photo-Irradiation (Initiating the Catalysis):

    • Rationale: Consistent light flux and temperature control are key to achieving uniform reaction rates. Placing the light source at a fixed distance and using a fan to maintain room temperature is crucial.

    • Procedure: a. Place the sealed reaction tube on a magnetic stir plate and begin vigorous stirring. b. Position a 390 nm LED lamp approximately 2-5 cm from the tube. To ensure even irradiation, wrapping the setup in aluminum foil is recommended. c. For temperature control, aim a small fan at the reaction vessel. d. Irradiate the reaction for the specified time (e.g., 6-24 hours), monitoring by TLC or LC-MS if desired by taking aliquots via a syringe under inert atmosphere.

  • Analysis:

    • Procedure: Upon completion, the reaction can be analyzed directly by NMR or GC-MS. For the pinacol coupling, high conversion to hydrobenzoin (meso and dl diastereomers) is expected.[3]

Conclusion and Future Outlook

This compound is a formidable catalyst in the synthetic chemist's toolkit, offering access to challenging chemical space through its potent reducing power. This guide underscores that its efficacy is not an intrinsic constant but a tunable property, highly dependent on the judicious choice of the solvent system. By understanding how solvents modulate the catalyst's photophysical properties, researchers can move beyond standard conditions and rationally design reaction systems for optimal performance.

The development of new PTH derivatives with electron-donating or -withdrawing groups continues to push the boundaries of what is possible, offering even greater reducing or oxidizing strengths.[5][6] As the field moves towards more sustainable and efficient chemical synthesis, a deep, mechanistic understanding of how to control these powerful organic catalysts will be indispensable.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 10-Phenyl-10h-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in discovery and innovation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 10-Phenyl-10h-phenothiazine, moving beyond a simple checklist to instill a deep understanding of the principles behind these essential protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the inherent hazards of this compound is paramount. While not classified as an acutely hazardous substance by the Environmental Protection Agency (EPA), its potential for harm necessitates careful handling.

Key Hazards:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Environmental Hazards: The parent compound, phenothiazine, is recognized as being very toxic to aquatic life with long-lasting effects.[2] It is crucial to prevent this compound from entering drains or surface waters.[2][3]

A comprehensive risk assessment should be conducted in the context of your specific laboratory environment and the form of the waste (e.g., pure compound, in solution, contaminated materials).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound waste. The following table outlines the minimum required PPE, with the causality behind each choice explained.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation.
Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.To be used when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.

Spill Management: A Swift and Safe Response

Accidents can happen, and a well-defined spill cleanup protocol is essential for mitigating risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Waste Characterization: Is it a Hazardous Waste?

The core of proper disposal lies in correctly classifying the waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).

This compound is not a listed hazardous waste.

Therefore, the determination of whether it is a hazardous waste depends on its characteristics.

CharacteristicEPA Hazardous Waste CodeApplicability to this compound
Ignitability D001Unlikely. The flash point is 202.5°C, well above the 60°C threshold for ignitability.[4]
Corrosivity D002Unlikely. There is no indication that this compound is corrosive.
Reactivity D003Unlikely. The compound is stable under normal conditions.
Toxicity D004-D043Possible. While there is no specific EPA toxicity characteristic for this compound, the potential for aquatic toxicity exists. A Toxicity Characteristic Leaching Procedure (TCLP) test may be required to definitively determine if the waste leaches any of the regulated toxic constituents above their regulatory limits.

Your Responsibility as a Generator: The ultimate responsibility for determining if a waste is hazardous lies with the generator (your institution). If you have reason to believe that your waste stream containing this compound may contain toxic constituents, you are required to either make a "knowledge of process" determination or have the waste tested by a certified laboratory.

Disposal Procedures: A Step-by-Step Guide

The disposal pathway for this compound depends on the hazardous waste determination.

If Determined to be NON-HAZARDOUS WASTE:
  • Segregation: Collect the waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste.

  • Licensed Disposal Vendor: Arrange for pickup and disposal by a licensed and reputable chemical waste disposal company.

If Determined to be CHARACTERISTICALLY HAZARDOUS WASTE (Toxicity):
  • Waste Container: Collect the waste in a designated hazardous waste container that is compatible with the chemical, in good condition, and has a secure lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), the specific hazardous characteristic (e.g., "Toxicity"), and the date accumulation started.

  • Accumulation: Store the container in a designated satellite accumulation area or a central accumulation area, following all institutional and regulatory requirements for storage time limits and secondary containment.

  • Disposal: Arrange for a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for organic compounds of this nature is high-temperature incineration at a facility equipped with appropriate emission controls.

The following diagram illustrates the decision-making and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Hazardous Waste Determination cluster_2 Disposal Pathways Waste This compound Waste Segregate Segregate in a Labeled, Sealed Container Waste->Segregate Collect Determination Is the waste characteristically hazardous (e.g., toxicity)? Segregate->Determination NonHazardous Dispose as Non-Hazardous Chemical Waste via Licensed Vendor Determination->NonHazardous No Hazardous Manage as Hazardous Waste: - Labeling - Accumulation - Disposal via Licensed TSDF (Incineration) Determination->Hazardous Yes

Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the hazards, implementing robust safety protocols, and adhering to regulatory requirements, we can ensure that the final chapter of this chemical's lifecycle is a responsible one. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 10-Phenyl-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling and requisite personal protective equipment (PPE) for 10-Phenyl-10H-phenothiazine (CAS No. 7152-42-3). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each procedural step is critical. By grounding our recommendations in established safety data and the specific chemical properties of the compound, we provide a self-validating system for laboratory safety.

Hazard Profile: Understanding the Risks

This compound is a combustible, light-yellow powdered solid used as an organic photo-catalyst.[1] While comprehensive toxicological data for this specific derivative is not fully available, the existing classifications and data for the parent compound, phenothiazine, mandate a cautious and well-defined handling protocol. The known hazards are summarized below.

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Furthermore, the parent compound, phenothiazine, is known to be absorbed through the skin and can cause photosensitization, where exposure to sunlight after contact can exacerbate skin irritation.[4][5] Therefore, preventing dermal contact is of paramount importance.

The Hierarchy of Controls: Engineering First

Before any personal protective equipment is considered, the primary method of exposure control must be robust engineering solutions. PPE is the final barrier between the researcher and the chemical.

  • Primary Engineering Control: All handling of this compound powder, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6][7] This provides local exhaust ventilation to capture dust and vapors at the source, preventing inhalation and minimizing contamination of the general laboratory space.

  • Secondary Controls: Designate a specific area within the lab for working with this compound to prevent cross-contamination. Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. The selection is based on a risk assessment of its known hazards.

Dermal Protection: Skin and Body

Given its classification as a skin irritant and the potential for absorption, comprehensive skin protection is non-negotiable.[2]

  • Lab Coat: A clean, buttoned, knee-length lab coat is the minimum requirement. For procedures involving larger quantities (>10g) or with a higher risk of dust generation, a disposable gown worn over the lab coat is recommended.

  • Gloves: Proper glove selection is critical. Since specific chemical resistance data for this compound is not available, a conservative approach is necessary.

    • For Incidental Contact (e.g., handling sealed containers, small-scale solution transfers): Nitrile gloves are a suitable choice. They offer good resistance to a variety of chemicals and provide excellent dexterity.[8] However, they are intended for splash protection only and should be replaced immediately upon contamination.[9]

    • For Extended Contact or Immersion Potential (e.g., spill cleanup, large-scale transfers): Heavier-duty gloves are required. Butyl rubber gloves are recommended for the parent compound, phenothiazine, and represent a more protective choice.[4]

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves, particularly when weighing the powder. This allows the outer glove to be removed immediately if contamination is suspected, preserving the integrity of the inner glove and preventing skin contact.

    • Inspection: Always inspect gloves for tears, punctures, or signs of degradation before use.[6]

Glove MaterialRecommended Use CaseGeneral ResistanceSource
Nitrile Incidental splash contact, small-scale workGood resistance to many acids, bases, oils, and solvents. Protects against hydraulic fluids, gasoline, and alcohols.[8]
Latex Not recommended due to potential for allergic reactions and uncertain chemical resistance.Can cause allergic reactions in some individuals.[8]
Butyl Rubber Extended use, spill cleanup, large-scale workExcellent resistance to ketones, esters, and highly corrosive acids. Recommended for parent compound.[4][8]
Eye and Face Protection

This compound is a serious eye irritant.[2][3]

  • Minimum Protection: ANSI Z87.1 (US) or EN 166 (EU) compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.[2]

  • Enhanced Protection: When weighing the powder, handling quantities greater than 5g, or when there is any risk of splashing, a full-face shield must be worn over the safety glasses.[2]

Respiratory Protection

The need for respiratory protection is determined by the scale of the work and the effectiveness of engineering controls.

  • Under Normal Conditions: When handling small quantities (<10g) exclusively within a certified chemical fume hood, respiratory protection is typically not required. The fume hood provides adequate protection against the respiratory irritation hazard.[2]

  • When Required: If engineering controls are absent or insufficient, or during a large-scale spill cleanup, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a P100 (oil-proof, 99.97% efficient) particulate filter is the minimum requirement to protect against airborne dust.

Procedural Workflow: Handling, Spills, and Disposal

Step-by-Step Handling Procedure
  • Preparation: Verify the chemical fume hood has a current certification sticker and that airflow is optimal. Clear the workspace of all unnecessary items.

  • Don PPE: Don protective gear in the following order: lab coat/gown, inner gloves, safety glasses, outer gloves. If required, add a face shield and respirator.

  • Weighing: Use an anti-static weigh boat or glassine paper to minimize dust generation. Perform the weighing deep within the fume hood.

  • Transfer: Carefully transfer the compound into the reaction vessel. If making a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: Once the procedure is complete, decontaminate any surfaces. Remove outer gloves and dispose of them in the designated hazardous waste container.

Spill Response
  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: If safe to do so, prevent the spill from spreading. Do not attempt to clean a large spill without appropriate respiratory protection.

  • Cleanup: For small powder spills within a fume hood, gently cover with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing all contaminated items into a sealed, labeled hazardous waste bag.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal
  • All materials contaminated with this compound, including gloves, weigh boats, paper towels, and empty containers, must be disposed of as hazardous chemical waste.[2]

  • Place waste in a sealed, clearly labeled, and chemically resistant container. Follow all institutional and local regulations for chemical waste disposal.[7] Do not allow the product to enter drains.[2]

Visualized Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection start Assess Task: Scale & Exposure Potential scale Quantity > 10g or High Dust/Splash Potential? start->scale base_ppe Base PPE: - Lab Coat - Safety Glasses (Side Shields) - Double Nitrile Gloves scale->base_ppe No enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Butyl Gloves scale->enhanced_ppe Yes ventilation Work Outside of Fume Hood? resp_ppe Full Protection: - Add NIOSH Respirator (P100) - Full Gown ventilation->resp_ppe Yes base_ppe->ventilation enhanced_ppe->ventilation

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Phenyl-10h-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-Phenyl-10h-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.